N-(2-chloropyridin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chloropyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPWNHYRNYOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365980 | |
| Record name | N-(2-chloropyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13602-82-9 | |
| Record name | N-(2-chloropyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-chloropyridin-4-yl)acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of N-(2-chloropyridin-4-yl)acetamide
Authored by: A Senior Application Scientist
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of a significant portion of approved pharmaceuticals. This guide provides an in-depth technical overview of this compound (CAS No. 13602-82-9), a key synthetic intermediate whose structural features offer a powerful platform for chemical diversification and the development of novel therapeutic agents.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's core characteristics. We will delve into its physicochemical properties, establish a robust synthetic protocol grounded in established chemical principles, predict its spectral signature, and explore its chemical reactivity. The narrative emphasizes the causality behind experimental choices and highlights the molecule's potential as a versatile building block, particularly in the synthesis of kinase inhibitors and other targeted therapies.
Core Physicochemical Properties
This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with a chloro group at the 2-position and an acetamide group at the 4-position. These features impart specific reactivity and hydrogen bonding capabilities crucial for its role in organic synthesis and medicinal chemistry.
While extensive experimental data for this specific isomer is not widely published, its fundamental properties can be established and compared with its close structural isomers to provide a reliable profile for laboratory use.
| Property | Data for this compound | Comparative Data for Isomer N-(4-chloropyridin-2-yl)acetamide |
| CAS Number | 13602-82-9[1][2] | 245056-66-0[3][4] |
| Molecular Formula | C₇H₇ClN₂O[1][2] | C₇H₇ClN₂O[3][4] |
| Molecular Weight | 170.60 g/mol [1][2] | 170.59 g/mol [3] |
| Physical Form | Solid[2] | Solid |
| Purity (Typical) | ≥98%[2] | ≥98%[4] |
| Boiling Point | Not available | ~356°C (Predicted)[5] |
Synthesis and Purification Protocol
The most direct and widely adopted method for synthesizing N-aryl acetamides is the acylation of an appropriate aniline derivative. For this compound, this involves the reaction of 4-amino-2-chloropyridine with an acetylating agent.
Synthetic Rationale and Causality
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen of 4-amino-2-chloropyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride).
-
Choice of Acetylating Agent : Acetic anhydride is often preferred for its moderate reactivity and less hazardous byproducts (acetic acid). Acetyl chloride is more reactive but generates hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine, which would render it non-nucleophilic.
-
Role of Base : When using acetyl chloride, a non-nucleophilic tertiary amine base such as triethylamine or pyridine is essential. It serves as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.
-
Solvent Selection : An inert aprotic solvent like dichloromethane (DCM), chloroform, or 1,2-dichloroethane is typically used to dissolve the reactants without participating in the reaction.[6]
-
Purification : The product is typically a solid that can be purified effectively by recrystallization from a suitable solvent system, such as ethanol or acetonitrile, to remove unreacted starting materials and byproducts.[6]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Protocol
-
Reaction Setup : To a round-bottom flask charged with 4-amino-2-chloropyridine (1.0 eq) and a magnetic stirrer, add anhydrous dichloromethane (DCM, ~10 mL per gram of amine).
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Acylation : Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Ensure the temperature remains below 5°C during the addition.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent like acetonitrile to obtain the pure this compound.[6]
Spectral Characterization (Predicted)
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ ~9.0-9.5 ppm (s, 1H, N-H)δ ~8.2 ppm (d, 1H, H6)δ ~7.8 ppm (s, 1H, H3)δ ~7.5 ppm (d, 1H, H5)δ ~2.2 ppm (s, 3H, CH₃) | The amide proton (N-H) is expected to be a broad singlet at a downfield chemical shift. The pyridine protons will appear in the aromatic region with splitting patterns characteristic of a 2,4-disubstituted ring. The acetyl methyl group will be a singlet in the aliphatic region. |
| ¹³C NMR | δ ~169 ppm (C=O)δ ~152-155 ppm (C2, C4)δ ~110-125 ppm (C3, C5, C6)δ ~24 ppm (CH₃) | The amide carbonyl carbon is the most downfield signal. The carbons directly attached to heteroatoms (C2 and C4) will also be downfield. Other ring carbons and the methyl carbon will appear at more upfield shifts. |
| IR Spectroscopy | ~3350 cm⁻¹ (N-H stretch)~1680 cm⁻¹ (C=O stretch, Amide I)~1550 cm⁻¹ (C=C/C=N stretch)~750-800 cm⁻¹ (C-Cl stretch) | These frequencies are characteristic of N-aryl amides. The N-H and C=O stretches are particularly strong and useful for identification. The values are based on data from closely related isomers.[8] |
| Mass Spectrometry | [M]⁺ at m/z = 170[M+2]⁺ at m/z = 172 | The molecular ion peak will appear at m/z 170. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2] peak with an intensity approximately one-third of the molecular ion peak is expected, confirming the presence of a single chlorine atom.[7] |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups, which allows for its use as a versatile scaffold in building more complex molecules. The acetamide group often serves to modulate the electronic properties of the ring and can act as a hydrogen bond donor/acceptor, while the chloro group is a key handle for diversification.
Key Reaction Sites
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 6. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Structural Elucidation of N-(2-chloropyridin-4-yl)acetamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. N-(2-chloropyridin-4-yl)acetamide (C₇H₇ClN₂O) represents a scaffold of significant interest in medicinal chemistry, yet its complete experimental spectroscopic data is not widely available in the public domain. This technical guide provides a comprehensive, field-proven framework for the structural elucidation of this compound. By synergistically integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this document outlines not just the "what" but the "why" behind the analytical choices, ensuring a self-validating and robust characterization workflow. This guide is designed to empower researchers to confidently identify and characterize this compound and structurally related molecules.
Introduction: The Imperative for Rigorous Structural Verification
The structure elucidation process is, therefore, not a mere procedural checklist but a logical, deductive science. It involves a multi-pronged analytical approach where each technique provides a unique piece of the structural puzzle. The convergence of data from orthogonal techniques provides the highest level of confidence in the final structural assignment. This guide will walk through the essential spectroscopic techniques, detailing the experimental rationale and the interpretation of the expected data for this compound.
The Strategic Workflow for Structure Elucidation
A robust workflow for small molecule characterization ensures that the data collected is both high-quality and complementary. The following diagram illustrates the logical progression from sample preparation to the final, confirmed structure.
Caption: A logical workflow for the structural elucidation of this compound.
Mass Spectrometry (MS): The First Glimpse of Molecular Identity
Mass spectrometry provides the molecular weight and elemental composition, which are fundamental to confirming the chemical formula. For this compound (C₇H₇ClN₂O), the expected monoisotopic mass is 170.0247 g/mol .
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in an LC-MS grade solvent such as acetonitrile or methanol. Further dilute to a working concentration of 1-10 µg/mL with a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Chromatographic Separation :
-
Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate : 0.3-0.5 mL/min.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry Parameters :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode. ESI is chosen for its suitability for polar molecules like the target compound.[2]
-
Scan Range : m/z 50-500.
-
Data Acquisition : Full scan for molecular ion confirmation and tandem MS (MS/MS) for fragmentation analysis.
-
Collision Energy : Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Data Interpretation: Key Signatures
Molecular Ion Peak ([M+H]⁺) : In positive ESI mode, the compound will be protonated, and the primary signal to look for is the [M+H]⁺ ion at m/z 171.0325 .
The Chlorine Isotopic Pattern : A definitive feature for a chlorine-containing compound is the presence of an M+2 peak. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, two peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl and another, two mass units higher, for the molecule with ³⁷Cl.[3][4] The expected intensity ratio of the M peak to the M+2 peak is approximately 3:1 .[4][5][6]
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Key Information Provided |
| [M+H]⁺ (with ³⁵Cl) | 171.0325 | Confirms the molecular weight of the primary isotope. |
| [M+2+H]⁺ (with ³⁷Cl) | 173.0296 | Confirms the presence of one chlorine atom (ratio ~3:1).[4][5][6] |
Fragmentation Analysis (MS/MS) : Tandem MS of the parent ion (m/z 171) provides structural information. The fragmentation is expected to occur at the most labile bonds, primarily the amide linkage.
Caption: Predicted fragmentation of this compound in MS/MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key functional groups in this compound are the secondary amide and the substituted pyridine ring.
Experimental Protocol: FTIR Analysis
-
Sample Preparation : For a solid sample, either the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred for its simplicity and minimal sample preparation.
-
Data Acquisition :
-
Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Interpretation: Characteristic Absorption Bands
The IR spectrum will be dominated by vibrations from the amide group.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~3300-3100 | N-H Stretch | Secondary Amide | Confirms the presence of the N-H bond in the amide. |
| ~1680-1650 | C=O Stretch (Amide I) | Secondary Amide | A strong, sharp absorption characteristic of the amide carbonyl group.[7][8] |
| ~1560-1530 | N-H Bend (Amide II) | Secondary Amide | A combination of N-H bending and C-N stretching, confirming the secondary amide structure.[7][8][9] |
| ~1600 & ~1475 | C=C and C=N Stretches | Pyridine Ring | Aromatic ring vibrations. |
| ~850-800 | C-H Out-of-plane Bend | 1,2,4-trisubstituted Pyridine | Bending pattern can be indicative of the substitution on the aromatic ring. |
| ~750-700 | C-Cl Stretch | Chloroalkane (on sp² carbon) | Confirms the presence of the chlorine-carbon bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation :
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of compounds and its high boiling point.[10]
-
Concentration : For a small molecule (MW ~170), a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H and ¹³C NMR.[11][12]
-
-
1D NMR Acquisition :
-
¹H NMR : Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16) and a relaxation delay of 1-2 seconds.[10]
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[12]
-
-
2D NMR Acquisition :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[14][15]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly attached to carbons (¹H-¹³C one-bond correlations).[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons to carbons over multiple bonds (¹H-¹³C two- and three-bond correlations), which is crucial for piecing together the molecular skeleton.[15][16]
-
Data Interpretation: Assembling the Structure
The following data is predicted based on established chemical shift principles for substituted pyridines and acetamides.[17][18]
Table 3: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~10.5 | Broad Singlet | 1H | N-H | Amide protons are exchangeable and often appear as broad signals at a downfield shift. |
| ~8.3 | Doublet | 1H | H-6 | Proton adjacent to the ring nitrogen is deshielded. Coupled to H-5. |
| ~8.1 | Singlet | 1H | H-3 | Proton between the chloro and acetamido groups. Expected to be a singlet due to minimal coupling with adjacent protons. |
| ~7.8 | Doublet | 1H | H-5 | Coupled to H-6. |
| ~2.1 | Singlet | 3H | -CH₃ | Acetyl methyl protons, appearing as a singlet with no adjacent protons to couple with. |
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |
| ~169 | C=O | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~152 | C-2 | Carbon bearing the chlorine atom is deshielded. |
| ~150 | C-6 | Carbon adjacent to the ring nitrogen. |
| ~148 | C-4 | Carbon bearing the acetamido group. |
| ~115 | C-5 | Aromatic carbon. |
| ~110 | C-3 | Aromatic carbon. |
| ~24 | -CH₃ | Acetyl methyl carbon, appearing in the typical aliphatic region. |
Confirmation with 2D NMR
The following diagram illustrates how 2D NMR correlations would confirm the proposed structure.
Caption: Expected 2D NMR correlations for unambiguous structure assignment.
-
COSY : A cross-peak between H-6 (~8.3 ppm) and H-5 (~7.8 ppm) would confirm their adjacent positions on the pyridine ring.
-
HSQC : This experiment would link each proton signal to its directly attached carbon, confirming the assignments in Tables 3 and 4. For example, the singlet at ~8.1 ppm would correlate to the carbon at ~110 ppm, identifying them as H-3 and C-3, respectively.
-
HMBC : This is the key to connecting the fragments. A crucial correlation would be from the N-H proton (~10.5 ppm) to the carbonyl carbon (~169 ppm) and to the pyridine carbon C-4 (~148 ppm), unequivocally linking the acetamide group to the 4-position of the pyridine ring. Further correlations from the methyl protons (~2.1 ppm) to the carbonyl carbon (~169 ppm) would confirm the acetamide fragment.
Conclusion: A Self-Validating Structural Dossier
The structural elucidation of this compound is a systematic process of evidence gathering and logical deduction. By following the workflow outlined in this guide, a researcher can build a comprehensive and self-validating data package.
-
Mass Spectrometry confirms the molecular formula and the presence of a chlorine atom.
-
Infrared Spectroscopy identifies the key amide functional group.
-
NMR Spectroscopy (1D and 2D) provides the definitive connectivity map of the molecule.
The convergence of these independent lines of spectroscopic evidence provides an unassailable confirmation of the structure. This rigorous approach not only ensures the identity and quality of the compound but also upholds the principles of scientific integrity, forming a solid foundation for any subsequent research and development efforts.
References
- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation.
- University of California, Santa Barbara, Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation.
- MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.
- bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies.
- Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance.
- Chemistry Dictionary. (2019, December 3). Mass Spectrum Of Chlorine | Mass, Facts & Summary.
- Stenutz, R. NMR chemical shift prediction of pyridines.
- Chemistry Steps. Isotopes in Mass Spectrometry.
- ResearchGate. Using isotopic abundance patterns to count the number of chlorine atoms....
- ResearchGate. Amide I and Amide II band vibrations in the infrared spectrum of BSA protein.
- Journal of the American Chemical Society. Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity.
- DSpace@MIT. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity.
- ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- Tecan Blog. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Slideshare. 2D NMR Spectroscopy.
- YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Chemguide. mass spectra - the M+2 peak.
- SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- NIH. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide.
- Drug Discovery and Development. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- NIH. 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- PubChem. N-(4-Chloropyridin-2-yl)acetamide.
Sources
- 1. tecan.com [tecan.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. NMR chemical shift prediction of pyridines [stenutz.eu]
- 18. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to N-(2-chloropyridin-4-yl)acetamide (CAS: 13602-82-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-chloropyridin-4-yl)acetamide, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Despite the limited availability of direct experimental data for this specific molecule, this document consolidates information on its synthesis, characterization, potential applications, and safety considerations based on established chemical principles and data from closely related structural analogs. The primary focus is on its role as a versatile synthetic intermediate, particularly in the construction of kinase inhibitors and other biologically active scaffolds. This guide aims to be a valuable resource for researchers working with or considering the use of this compound in their scientific endeavors.
Introduction: The Strategic Importance of the N-acylaminopyridine Scaffold
The N-acylaminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of biologically active molecules. The pyridine ring can serve as a bioisostere for a phenyl group, offering improved solubility and metabolic stability, as well as providing a key hydrogen bond acceptor through the ring nitrogen. The acetamide group, on the other hand, can participate in hydrogen bonding interactions as both a donor and an acceptor, contributing to the binding affinity of a molecule to its biological target.
This compound, with its specific substitution pattern, presents a unique combination of these features. The chlorine atom at the 2-position of the pyridine ring can serve as a handle for further synthetic elaboration through various cross-coupling reactions, allowing for the introduction of molecular diversity. This strategic placement of functional groups makes this compound a valuable building block for the synthesis of targeted libraries of compounds for drug discovery programs.
Physicochemical Properties and Characterization
| Property | Value | Source |
| CAS Number | 13602-82-9 | [1][2][3][4] |
| Molecular Formula | C₇H₇ClN₂O | [1][3] |
| Molecular Weight | 170.60 g/mol | [1][3] |
| Appearance | Predicted to be a solid | [1][3] |
| Purity | Typically available at ≥98% | [1][3] |
Spectroscopic Characterization (Predicted)
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. In the absence of published experimental spectra, the following characteristics are predicted based on the analysis of its structural isomers and related compounds.
The proton NMR spectrum is expected to be relatively simple and diagnostic.
-
Acetamide CH₃: A singlet integrating to three protons, likely in the range of δ 2.0-2.3 ppm.
-
Pyridine Protons: The three protons on the pyridine ring will appear as distinct signals. The proton at the 5-position is expected to be a doublet, the proton at the 3-position a singlet or a narrowly split doublet, and the proton at the 6-position a doublet. Their chemical shifts will be in the aromatic region (δ 7.0-8.5 ppm).
-
Amide NH: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, typically in the range of δ 8.0-10.0 ppm.
The carbon NMR spectrum will provide further confirmation of the structure.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.
-
Acetamide CH₃: A signal in the aliphatic region, around δ 20-25 ppm.
-
Pyridine Carbons: Five distinct signals in the aromatic region, with the carbon bearing the chlorine atom (C2) being significantly influenced by the halogen's electronic effects.
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1670-1690 cm⁻¹.
-
N-H Bend (Amide II): A band in the region of 1510-1550 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of chlorine.
-
Molecular Ion Peak [M]⁺: An intense peak at m/z corresponding to the molecular weight (170.60).
-
Isotope Peak [M+2]⁺: A peak at m/z+2 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.
-
Fragmentation: Common fragmentation pathways would involve the loss of the acetyl group and cleavage of the pyridine ring.
Synthesis and Reaction Chemistry
The most logical and commonly employed method for the synthesis of this compound is the acylation of 4-amino-2-chloropyridine with a suitable acetylating agent, such as acetyl chloride or acetic anhydride.
Synthesis of the Precursor: 4-Amino-2-chloropyridine
The starting material, 4-amino-2-chloropyridine, is a crucial intermediate that can be synthesized through several reported routes. One common method involves the nitration of 2-chloropyridine, followed by the reduction of the nitro group to an amine.[5]
Experimental Protocol: Acylation of 4-Amino-2-chloropyridine
This protocol is based on general procedures for the acylation of aminopyridines and should be optimized for specific laboratory conditions.
Materials:
-
4-Amino-2-chloropyridine
-
Acetyl chloride or Acetic anhydride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or Pyridine (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chloropyridine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acetyl chloride.
-
Base: A base such as triethylamine or pyridine is necessary to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.
-
Controlled Addition at Low Temperature: The dropwise addition of acetyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of potential byproducts.
Diagram: Synthetic Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Scaffold for Kinase Inhibitors
The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 2-chloro substituent on the pyridine ring of this compound can be readily displaced or modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The acetamide group can also contribute to binding by forming additional hydrogen bonds.
Diagram: Role in Kinase Inhibitor Design
Caption: The role of this compound as a scaffold in kinase inhibitor design.
Safety and Handling
As no specific safety data sheet (SDS) is readily available for this compound, a cautious approach to handling is imperative. The following recommendations are based on the known hazards of structurally similar compounds, such as other chloro- and amino-pyridines and acetamides.[6][7][8][9][10][11]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops or persists.[9]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly as a building block for the synthesis of kinase inhibitors. While direct experimental data for this compound is sparse, this technical guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogs. As research in this area progresses, it is anticipated that the utility of this versatile scaffold will be further demonstrated in the development of novel therapeutic agents.
References
- Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- Google Patents. (2015). CN104987310A - Synthesis process of levosimendan.
- Penta chemicals. (2023). Acetamide - SAFETY DATA SHEET.
- MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents.
- ResearchGate. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
- New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
- Amerigo Scientific. (n.d.). This compound.
- XIDIAN. (n.d.). This compound.
- PubMed. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
- NIH. (n.d.). N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide.
- Amerigo Scientific. (n.d.). This compound.
- PubChem. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.
- Google Patents. (2011). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- NIH. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold.
- Figshare. (n.d.). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.
- Wang Lab. (n.d.). Example Experimental Sections.
- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
Sources
- 1. nj.gov [nj.gov]
- 2. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 6. preparation methods and uses of 2-amino-4-chloro-pyridine_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 7. echemi.com [echemi.com]
- 8. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 10. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-(2-chloropyridin-4-yl)acetamide
This guide provides a comprehensive overview of the synthesis of N-(2-chloropyridin-4-yl)acetamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The narrative delves into the core chemical principles, provides detailed, field-proven experimental protocols, and emphasizes the safety considerations integral to a self-validating and trustworthy scientific process.
Strategic Overview: The Chemistry of Acetylation
The synthesis of this compound is fundamentally an N-acetylation reaction. This process involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the primary amine in the starting material, 4-amino-2-chloropyridine. The most common and efficient method to achieve this is through a nucleophilic acyl substitution reaction with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride.
The reaction's success hinges on the nucleophilicity of the amino group on the pyridine ring and the electrophilicity of the carbonyl carbon in the acetylating agent. The lone pair of electrons on the nitrogen atom of the amine initiates an attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a leaving group (acetate or chloride) to form the stable amide product, this compound.
Reaction Pathway Visualization
Caption: General mechanism for the acetylation of 4-amino-2-chloropyridine.
Precursor Synthesis: Preparation of 4-Amino-2-chloropyridine
A robust synthesis of the final product requires a high-quality starting material. 4-Amino-2-chloropyridine is not always readily available in bulk and is often synthesized via a multi-step process starting from the more common 2-chloropyridine. This common industrial route enhances the reactivity of the pyridine ring for subsequent functionalization.[1][2]
The typical pathway involves:
-
N-Oxidation: 2-chloropyridine is oxidized to 2-chloropyridine-N-oxide, often using an oxidizing agent like hydrogen peroxide in an acidic medium. This step activates the 4-position of the pyridine ring.[1]
-
Nitration: The activated 2-chloropyridine-N-oxide undergoes nitration, typically with a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.
-
Reduction: The final step involves the reduction of the nitro group to an amino group. This is commonly achieved using reducing agents like iron powder in acetic acid or catalytic hydrogenation.[3] This step also typically removes the N-oxide to yield the desired 4-amino-2-chloropyridine.
Precursor Synthesis Workflow
Sources
- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 2. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
N-(2-chloropyridin-4-yl)acetamide molecular weight
An In-depth Technical Guide to N-(2-chloropyridin-4-yl)acetamide: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. While its direct biological activity is not extensively documented, its value as a synthetic intermediate is paramount. This document details its physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, outlines expected analytical characterization, discusses its application as a versatile building block, and provides essential safety and handling protocols. The guide is structured to offer not just procedural steps, but the scientific rationale underpinning them, ensuring a deep and actionable understanding for the target audience.
Core Physicochemical Properties
This compound is a solid, off-white compound at room temperature.[1][2] Its molecular structure, featuring a chlorinated pyridine ring and an acetamide functional group, makes it a valuable precursor in the synthesis of more complex molecules. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClN₂O | [2][3] |
| Molecular Weight | 170.6 g/mol | [2][4] |
| CAS Number | 13602-82-9 | [2][5] |
| Appearance | Solid, Off-white Powder | [1][2] |
| Purity (Typical) | ≥98% | [2] |
| InChI Key | DFUPWNHYRNYOHQ-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. The primary amine of 4-amino-2-chloropyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride or acetyl chloride.
Causality of Experimental Design
The chosen pathway leverages the high reactivity of the amino group on the pyridine ring. Acetic anhydride is often preferred over acetyl chloride in a laboratory setting due to its lower volatility and less aggressive reaction profile, which simplifies handling and reduces the formation of corrosive HCl gas as a byproduct. The reaction is often performed in the presence of a mild base or excess starting amine to neutralize the acetic acid byproduct, driving the equilibrium towards the product. For purification, recrystallization is a standard and effective method for obtaining a high-purity solid product.
Proposed Synthetic Protocol
-
Reagent Preparation : In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-amino-2-chloropyridine in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Acetylation : Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction : Heat the mixture to a moderate temperature (e.g., 50-70°C) and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up : After cooling to room temperature, the reaction mixture is quenched by carefully pouring it into cold water or a saturated sodium bicarbonate solution to neutralize excess acid and precipitate the product.
-
Isolation & Purification : Collect the crude solid product by vacuum filtration and wash with cold water.[7]
-
Recrystallization : Purify the crude product by recrystallizing from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Structural Elucidation and Analytical Characterization
While comprehensive experimental spectroscopic data for this compound is not widely available in published literature, its structure can be confidently predicted based on analogous compounds.[8] A robust quality control process is essential to confirm the identity and purity of the synthesized material.
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic characteristics for verifying the compound's structure.
| Technique | Expected Observations |
| ¹H NMR | - A singlet corresponding to the methyl protons (CH₃) of the acetamide group. - Distinct signals for the three protons on the pyridine ring, likely appearing as doublets and a doublet of doublets. - A broad singlet for the amide proton (NH), which may exchange with D₂O. |
| ¹³C NMR | - A signal for the carbonyl carbon of the amide group at a downfield chemical shift (~165-170 ppm). - A signal for the methyl carbon. - Signals corresponding to the five distinct carbons of the pyridine ring. |
| IR Spectroscopy | - A strong absorption band for the amide C=O stretch (~1650-1680 cm⁻¹). - An N-H stretching band (~3200-3400 cm⁻¹). - C-Cl stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺). - A characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.[8] |
Analytical Workflow for Quality Control
Caption: Standard analytical workflow for compound verification and quality control.
Applications in Research and Drug Development
This compound serves primarily as a versatile synthetic intermediate. N-arylacetamides are crucial intermediates for creating a wide range of medicinal, agrochemical, and pharmaceutical compounds.[7] The strategic placement of the chloro and acetamido groups allows for diverse chemical modifications.
-
Scaffold for Kinase Inhibitors : The pyridine core is a well-established scaffold in the design of kinase inhibitors, which are critical in oncology.[4] The chlorine atom at the 2-position can be readily displaced or used as a handle in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger, more complex fragments that can interact with the enzyme's active site.[9]
-
Building Block for Agrochemicals : Similar pyridine-based structures are used to develop novel herbicides and plant growth regulators.[4]
-
Medicinal Chemistry Research : The acetamide group can participate in crucial hydrogen bonding interactions with biological targets, while the overall structure serves as a template for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Role in a Drug Discovery Pipeline
Caption: Role of the title compound as an intermediate in a drug discovery pipeline.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. The information below is based on safety data sheets for structurally related compounds.[1][10][11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[11]
-
Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.
-
First Aid :
-
Eyes : In case of contact, immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[10][12]
-
Skin : If on skin, wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10][12]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[10]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[1][12]
Conclusion
This compound is a valuable chemical entity whose primary significance lies in its role as a synthetic building block. Its molecular architecture provides a robust platform for the development of novel compounds in the pharmaceutical and agrochemical sectors. This guide has provided a detailed technical framework covering its properties, a logical synthetic route, analytical characterization strategies, and essential safety protocols to empower researchers in leveraging this compound for their scientific endeavors.
References
- Benchchem. An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide. URL: https://www.benchchem.com/product/bchm1192837
- ChemicalBook. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. URL: https://www.chemicalbook.com/synthesis/5221-37-4.htm
- Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC108710050&productDescription=4-CHLOROACETANILIDE+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en
- Thermo Fisher Scientific. SAFETY DATA SHEET. URL: https://www.thermofisher.
- ECHEMI. N-(2-Chlorophenyl)acetamide SDS, 533-17-5 Safety Data Sheets. URL: https://www.echemi.com/sds/N-(2-Chlorophenyl)acetamide-cas-533-17-5.html
- Sigma-Aldrich. SAFETY DATA SHEET. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a0500
- PubChem. 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide. URL: https://pubchem.ncbi.nlm.nih.gov/compound/670085
- Combi-Blocks, Inc. N-(5-Chloropyridin-2-yl)acetamide Safety Data Sheet. URL: https://www.combi-blocks.com/sds/JN-6645.pdf
- CymitQuimica. This compound. URL: https://www.cymitquimica.com/N-2-Chloropyridin-4-yl-acetamide-10-F077212
- PubChem. N-(4-Chloropyridin-2-yl)acetamide. URL: https://pubchem.ncbi.nlm.nih.gov/compound/22832129
- MySkinRecipes. N-(4-Chloropyridin-2-yl)acetamide. URL: https://www.myskinrecipes.com/research/product/217259/n-4-chloropyridin-2-yl-acetamide
- Acros Pharmatech. N-(4-Chloropyridin-2-yl)acetamide. URL: https://www.acrospharmatech.com/product/n-4-chloropyridin-2-ylacetamide/
- Chemsrc. N-(5-chloropyridin-2-yl)acetamide. URL: https://www.chemsrc.com/en/cas/45965-30-8_1048454.html
- Santa Cruz Biotechnology. 2-Chloro-N-(2-chloropyridin-3-yl)acetamide. URL: https://www.scbt.com/p/2-chloro-n-2-chloropyridin-3-yl-acetamide-1426435-00-5
- PubChem. 2-Chloro-N-pyridin-2-yl-acetamide. URL: https://pubchem.ncbi.nlm.nih.gov/compound/289435
- ResearchGate. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. URL: https://www.researchgate.net/publication/289524040_Synthesis_and_antimicrobial_study_of_N-4-2-_piperidine-1-yl-ethoxy_phenyl_acetamide_analogues
- Amerigo Scientific. This compound. URL: https://www.amerigoscientific.com/n-2-chloropyridin-4-yl-acetamide-cas-13602-82-9-item-1201478.html
- CDH Fine Chemical. This compound. URL: https://www.cdhfinechemical.com/N-(2-Chloropyridin-4-yl)acetamide-N846703.html
- National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942410/
- ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. URL: https://www.researchgate.
- Benchchem. N-(4-methylpyridin-2-yl)acetamide. URL: https://www.benchchem.com/product/bchm10100
- Benchchem. N-(4-Bromopyridin-2-yl)acetamide: A Synthetic Intermediate in Drug Discovery. URL: https://www.benchchem.com/product/bchm10080
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 5. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to the Solubility and Stability of N-(2-chloropyridin-4-yl)acetamide
Abstract
This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of N-(2-chloropyridin-4-yl)acetamide (CAS No: 13602-82-9), a key heterocyclic intermediate in contemporary drug discovery and development.[1][2] Recognizing the scarcity of public experimental data for this specific molecule, this document emphasizes robust, field-proven methodologies over a simple data sheet. It is designed for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity: expertise, trustworthiness, and authoritative grounding. The guide details the causality behind experimental choices, presents self-validating protocols, and is rigorously supported by in-text citations to established standards and scientific literature. Herein, we delineate predictive computational assessments, step-by-step experimental protocols for solubility and stability determination, and the development of stability-indicating analytical methods in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Physicochemical Landscape of a Modern Intermediate
This compound belongs to a class of substituted pyridine derivatives that are of significant interest in medicinal chemistry. The molecule incorporates a chloro-substituted pyridine ring, a common pharmacophore, and an acetamide functional group. This unique combination of moieties suggests its potential as a versatile building block in the synthesis of more complex bioactive molecules. However, the very features that make it synthetically attractive—the reactive chlorine atom and the amide bond—also present potential liabilities in terms of solubility and stability.
A thorough understanding of these physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug development. Poor solubility can severely limit bioavailability, while instability can compromise a drug's safety, efficacy, and shelf-life. This guide, therefore, provides the foundational knowledge and practical workflows required to de-risk development pathways involving this and structurally related compounds.
Predicted Physicochemical Properties and Structural Analysis
In the absence of extensive experimental data, computational models provide a valuable starting point for understanding the likely behavior of this compound. Various in silico tools, including quantitative structure-property relationship (QSPR) models and physics-based methods, can offer initial predictions.[3][4][5]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Method | Implication for Solubility & Stability |
| Molecular Formula | C₇H₇ClN₂O | - | Foundational for all calculations. |
| Molecular Weight | 170.6 g/mol | - | Influences diffusion and dissolution rates. |
| CAS Number | 13602-82-9 | Chemical Abstract Service | Unique identifier for the compound.[1][2] |
| XLogP3 (Computed) | ~1.1 | PubChem | Indicates moderate lipophilicity, suggesting potentially limited aqueous solubility. |
| Hydrogen Bond Donors | 1 | PubChem | The amide N-H group can participate in hydrogen bonding, which can aid solvation in protic solvents. |
| Hydrogen Bond Acceptors | 3 | PubChem | The pyridine nitrogen, carbonyl oxygen, and chlorine atom can accept hydrogen bonds, influencing interactions with aqueous media. |
| pKa (Predicted) | ~3-4 (pyridinium ion) | ACD/Labs, ChemAxon | The pyridine nitrogen is weakly basic. At physiological pH, the molecule will be predominantly in its neutral form, which may have lower solubility than the protonated form. |
Note: Predicted values are estimations and should be experimentally verified.
The presence of the chlorine atom on the pyridine ring is expected to influence the molecule's electronic properties and, consequently, its reactivity and pKa compared to unsubstituted acetamidopyridine.[6] The amide bond is a known site of potential hydrolytic instability, particularly under acidic or basic conditions.
A Rigorous Approach to Determining Aqueous Solubility
Aqueous solubility is a cornerstone of pre-formulation studies. It dictates the dissolution rate and, ultimately, the bioavailability of an orally administered drug. For this compound, a multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements.
The "Why": Kinetic vs. Thermodynamic Solubility
In early discovery, kinetic solubility is often measured to provide a high-throughput assessment of solubility under non-equilibrium conditions, typically involving the precipitation of a compound from a DMSO stock solution into an aqueous buffer.[7] This is a pragmatic approach for screening large numbers of compounds. However, for lead optimization and pre-clinical development, thermodynamic solubility , determined by the shake-flask method, is the gold standard.[8] It represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent system and is the value required for regulatory submissions.
Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is specific for the analyte.
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound (solid, of known purity)
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M HCl, pH 1.2
-
Acetate buffer, pH 4.5
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
Thermostatically controlled shaker/incubator
-
pH meter
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to vials containing the different aqueous media (e.g., 5 mg in 1 mL of buffer). The excess solid is crucial to ensure equilibrium with the dissolved state.
-
Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium. A time-point study (e.g., sampling at 24, 48, and 72 hours) should be conducted initially to confirm that equilibrium is reached when the concentration of the analyte in solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. Causality Note: This step is critical to prevent artificially high solubility readings from suspended solids. Adsorption of the compound to the filter should be assessed by comparing the concentration of a known standard before and after filtration.
-
Dilute the filtrate with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC-UV:
-
Develop and validate a simple isocratic or gradient reversed-phase HPLC method for the quantification of this compound. A C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) is a good starting point.[9] Detection at a UV maximum (determined by a PDA scan) will provide the necessary sensitivity.
-
Prepare a calibration curve using standards of known concentration.
-
Inject the diluted samples and quantify the concentration against the calibration curve.
-
The final solubility is reported in units such as mg/mL or µg/mL.
-
Workflow Diagram: Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Assessing Chemical Stability: A Forced Degradation Approach
Stability testing is fundamental to ensuring that a drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation, or stress testing, is an integral part of this process, as mandated by ICH guidelines.[10][11][12] These studies are designed to accelerate the degradation of the molecule to identify likely degradation products, establish degradation pathways, and, critically, to develop and validate a stability-indicating analytical method.[13][14][15]
The Rationale of Stress Testing
The goal of forced degradation is not to completely destroy the drug but to induce a target degradation of 5-20%.[16][17] This level of degradation is sufficient to produce and detect degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[16] The conditions employed are more severe than those used in accelerated stability studies.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate degradation products for analytical method development.
Stress Conditions:
-
Acidic Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute for analysis.
-
Causality Note: The amide bond is susceptible to acid-catalyzed hydrolysis.
-
-
Basic Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Sample, neutralize, and dilute as above.
-
Causality Note: Base-catalyzed hydrolysis of the amide is a primary anticipated degradation pathway.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in water or a co-solvent.
-
Incubate at room temperature, protected from light.
-
Sample at various time points (e.g., 2, 6, 24 hours).
-
Causality Note: The pyridine ring and other parts of the molecule may be susceptible to oxidation.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Sample at various time points (e.g., 1, 3, 7 days).
-
Dissolve the sampled solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11]
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples.
-
Workflow Diagram: Forced Degradation and Method Development
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 3. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. helixchrom.com [helixchrom.com]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. snscourseware.org [snscourseware.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation Testing | SGS USA [sgs.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pharmtech.com [pharmtech.com]
Unlocking the Therapeutic Potential of N-(2-chloropyridin-4-yl)acetamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of N-(2-chloropyridin-4-yl)acetamide, a synthetic compound of significant interest in medicinal chemistry. While direct biological data on this specific molecule is nascent, this document synthesizes information from structurally related analogs to postulate its therapeutic potential, primarily in oncology and infectious diseases. We delve into hypothesized mechanisms of action, supported by evidence from similar chemical scaffolds, and provide detailed, field-proven experimental protocols for the validation of these activities. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a systematic and scientifically rigorous investigation into the pharmacological profile of this compound.
Introduction: The Chemical and Therapeutic Promise of this compound
This compound is a small molecule featuring a pyridine ring, a privileged scaffold in medicinal chemistry, and a reactive chloroacetamide group. The unique electronic properties of the pyridine ring, combined with the electrophilic nature of the chloroacetamide moiety, make this compound a compelling candidate for targeted drug discovery. The chloroacetamide group, in particular, can act as a warhead for covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.
This guide will focus on the following hypothesized biological activities of this compound, drawing parallels from structurally similar compounds:
-
Anticancer Activity: Primarily through the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
-
Antimicrobial Activity: By targeting essential bacterial enzymes or cellular processes.
-
Exploratory Activities: Including potential anti-inflammatory and neurological effects.
For each potential application, we will outline detailed experimental workflows, from initial in vitro screening to more complex cellular and in vivo models, providing the scientific rationale behind each step.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of this compound and its isomer, N-(4-chloropyridin-2-yl)acetamide, for comparative purposes.
| Property | This compound | N-(4-chloropyridin-2-yl)acetamide[1][2] |
| CAS Number | 13602-82-9 | 245056-66-0 |
| Molecular Formula | C₇H₇ClN₂O | C₇H₇ClN₂O |
| Molecular Weight | 170.6 g/mol | 170.6 g/mol |
| IUPAC Name | This compound | N-(4-chloropyridin-2-yl)acetamide |
| Synonyms | 4-Acetamido-2-chloropyridine | 2-Acetamido-4-chloropyridine |
Hypothesized Biological Activity I: Anticancer Potential as a Kinase Inhibitor
The pyridine scaffold is a common feature in many approved kinase inhibitors.[3] The chloroacetamide moiety can serve as a reactive handle for covalent inhibition, targeting nucleophilic residues like cysteine in the kinase active site.[4] This leads to the hypothesis that this compound may act as an inhibitor of protein kinases involved in cancer progression.
Proposed Mechanism of Action: Covalent Kinase Inhibition
We hypothesize that this compound may function as an irreversible or covalent reversible inhibitor of specific kinases. The pyridine core could engage in hydrogen bonding with the hinge region of the kinase, while the chloroacetamide group forms a covalent bond with a nearby cysteine residue. This dual-binding mode would lead to potent and sustained inhibition of kinase activity.
Caption: Hypothesized covalent inhibition of a protein kinase by this compound.
Experimental Workflow for Anticancer Activity Evaluation
A tiered approach is recommended to systematically evaluate the anticancer potential of this compound.
Caption: Tiered experimental workflow for assessing anticancer activity.
Rationale: To identify the specific kinase targets of this compound. A broad panel of kinases should be screened to determine its selectivity profile.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays.
-
Screening Concentration: A primary screen at a single high concentration (e.g., 10 µM) is recommended.
-
Data Analysis: Identify kinases with significant inhibition (e.g., >50%) for further investigation.
Rationale: To assess the cytotoxic effects of the compound on various cancer cell lines.
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 48-72 hours.
-
MTT/MTS Assay: Add MTT or MTS reagent and incubate until color development.
-
Data Analysis: Measure absorbance and calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify early and late apoptotic populations.
Hypothesized Biological Activity II: Antimicrobial Potential
The chloroacetamide moiety is a known electrophile that can react with nucleophilic residues in proteins, making it a potential antimicrobial agent. Derivatives of 2-chloro-N-(pyridin-4-yl)acetamide have shown antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][6]
Proposed Mechanism of Action: Enzyme Alkylation
This compound may exert its antimicrobial effect by alkylating essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. This covalent modification would lead to enzyme inactivation and subsequent bacterial cell death.
Caption: Proposed antimicrobial mechanism via alkylation of essential bacterial enzymes.
Experimental Workflow for Antimicrobial Activity Evaluation
A systematic evaluation of the antimicrobial properties of this compound should be conducted.
Rationale: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Broth Microdilution: Prepare a serial dilution of this compound in a 96-well plate containing bacterial growth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Rationale: To determine the lowest concentration of the compound that results in a significant reduction in bacterial viability.
Protocol:
-
Subculturing: Following the MIC determination, subculture aliquots from the wells with no visible growth onto agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Data Analysis: The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
Exploratory Investigations: Anti-inflammatory and Neurological Potential
While the primary hypothesized activities are anticancer and antimicrobial, the chemical scaffold of this compound suggests potential for other therapeutic applications.
-
Anti-inflammatory Activity: Structurally related thienopyridines have demonstrated anti-inflammatory properties.[7] Preliminary screening could involve in vitro assays to measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Neurological Activity: Certain aminopyridines are being investigated for neurological disorders.[8] The potential neuroprotective effects of this compound could be initially assessed in neuronal cell culture models of oxidative stress or neuroinflammation.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. The presence of a pyridine core and a reactive chloroacetamide moiety strongly suggests potential as a covalent inhibitor of protein kinases in cancer and as an alkylating agent against microbial targets. The experimental workflows outlined in this guide provide a robust framework for the systematic evaluation of these hypothesized biological activities.
Future research should focus on:
-
Lead Optimization: If promising activity is identified, structure-activity relationship (SAR) studies should be conducted to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: In-depth biochemical and cellular studies will be necessary to precisely define the molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Promising lead compounds will require rigorous evaluation in animal models of disease to assess their therapeutic efficacy and safety profiles.
This technical guide serves as a roadmap for unlocking the full therapeutic potential of this compound and its future derivatives.
References
- N-(4-Chloropyridin-2-yl)acetamide. MySkinRecipes.
- Al-Ostath, A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 559.
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). Scientific Reports, 14(1), 11333.
- Hussain Basha, N., et al. (2021). Synthesis and Antimicrobial Activity of Azolyl Pyrimidinyl Acetamides. Polycyclic Aromatic Compounds, 41(4), 735-745.
- Synthesis and anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 221-232.
- N-(3-((2,5-Dichloropyrimidin-4-Yl)Amino)Phenyl)Acetamide. MySkinRecipes.
- Kuncha, M., et al. (2012). Anti-inflammatory potential of thienopyridines as possible alternative to NSAIDs. European Journal of Pharmacology, 678(1-3), 57-65.
- Al-Ostath, A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. ResearchGate.
- N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O. PubChem.
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2012). Archiv der Pharmazie, 345(8), 650-658.
- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). BioMed Research International, 2014, 386473.
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2019). RSC Advances, 9(46), 26685-26698.
- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). International Journal on Science and Technology, 16(2).
- Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-260.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012). Journal of Applied Pharmaceutical Science, 2(3), 192-196.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules, 27(21), 7209.
- Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. (2011). Der Pharma Chemica, 3(6), 480-486.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology, 16(2).
- SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. ResearchGate.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2023). Pharmaceuticals, 16(11), 1585.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules, 25(18), 4242.
- Molecular mechanisms involved in anti-inflammatory effects of proton pump inhibitors. (2006). Inflammation Research, 55(11), 459-467.
- Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders. (2017). Current Neuropharmacology, 15(2), 235-241.
- Phthalimides as anti-inflammatory agents. (2025). Expert Opinion on Therapeutic Patents, 35(1), 1-16.
- N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. (2014). Brain and Behavior, 4(2), 108-122.
- Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. (2018). Molecules, 23(12), 3305.
- The neuroprotective effects of N-acetylcysteine in psychiatric and neurodegenerative disorders: From modulation of glutamatergic transmission to restoration of synaptic plasticity. (2025). Neuropharmacology, 268, 110527.
- N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology. (2007). Expert Opinion on Drug Metabolism & Toxicology, 3(2), 279-292.
Sources
- 1. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 2. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory potential of thienopyridines as possible alternative to NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N-(2-chloropyridin-4-yl)acetamide in Modern Drug Discovery: A Technical Guide
Abstract
N-(2-chloropyridin-4-yl)acetamide is a key heterocyclic building block in contemporary medicinal chemistry. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of a multitude of pharmacologically active agents, most notably in the realm of targeted cancer therapy. The inherent chemical functionalities of the 2-chloropyridine and acetamide moieties provide a robust platform for the construction of complex molecular architectures, particularly those designed to interact with protein kinases. This in-depth technical guide provides a comprehensive literature review of this compound, detailing its synthesis, characterization, and its crucial role in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this pivotal chemical entity.
Introduction: The Strategic Importance of the N-acylaminopyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, owing to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. When functionalized with an acetamide group, as in this compound, the resulting N-acylaminopyridine core becomes a powerful pharmacophore for the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding region of ATP, while the acetamide group can serve as both a hydrogen bond donor and acceptor. The chlorine atom at the 2-position of the pyridine ring provides a reactive handle for further synthetic elaboration through nucleophilic substitution or cross-coupling reactions, enabling the exploration of a vast chemical space.
Synthesis of this compound: A Methodological Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly analogous and widely employed method is the acylation of the corresponding aminopyridine with an acyl halide. The logical and most common synthetic route proceeds via the reaction of 4-amino-2-chloropyridine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Choices
The selection of reagents and conditions for this synthesis is guided by fundamental principles of organic chemistry. 4-amino-2-chloropyridine serves as the nucleophile, with the exocyclic amino group being more nucleophilic than the pyridine ring nitrogen due to resonance delocalization. Chloroacetyl chloride is a highly reactive electrophile, ensuring efficient acylation. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction. An inert, aprotic solvent like dichloromethane or tetrahydrofuran is typically chosen to dissolve the reactants and facilitate the reaction without participating in it.
Detailed Experimental Protocol (Proposed)
-
Materials: 4-amino-2-chloropyridine, chloroacetyl chloride, triethylamine, dichloromethane, saturated aqueous sodium bicarbonate solution, anhydrous magnesium sulfate, and standard laboratory glassware.
-
Procedure:
-
To a solution of 4-amino-2-chloropyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Spectroscopic and Crystallographic Characterization
Accurate characterization of this compound is essential for confirming its identity and purity. While experimental data for this specific molecule is scarce in the literature, we can predict its spectroscopic features based on analogous compounds.
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the two protons of the chloromethyl group (CH₂Cl).- A set of signals for the three protons on the pyridine ring, likely appearing as a doublet, a singlet (or a narrow doublet), and another doublet, characteristic of a 2,4-disubstituted pyridine.- A broad singlet for the amide proton (NH). |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) in the downfield region (around 165-170 ppm).- A signal for the chloromethyl carbon (CH₂Cl).- Signals for the five carbons of the pyridine ring, with chemical shifts influenced by the chloro and acetamido substituents. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch (amide I) around 1680 cm⁻¹.- An N-H stretching vibration around 3300 cm⁻¹.- C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₇ClN₂O (170.6 g/mol ).- A characteristic isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |
Note: The predicted data is based on general principles of spectroscopy and data from closely related compounds such as 2-chloro-N-pyridin-2-yl-acetamide and other N-aryl acetamides.[1][2]
Crystallographic Data
As of the time of this writing, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structures of related N-aryl acetamides have been determined, revealing insights into their solid-state conformation and intermolecular interactions, which are often dominated by hydrogen bonding involving the amide functionality.[3][4]
Application in Kinase Inhibitor Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of potent and selective kinase inhibitors. The 2-chloro-4-aminopyridine moiety can be elaborated through various chemical transformations to introduce functionalities that target specific features of the ATP-binding pocket of different kinases.
Role as a Key Intermediate
The chlorine atom at the 2-position of the pyridine ring is a key functional group that allows for the introduction of larger, more complex substituents through nucleophilic aromatic substitution (SNA_r_) reactions or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the synthesis of a diverse library of compounds for screening against a panel of kinases. The acetamide group can also be modified or replaced to fine-tune the compound's properties, such as solubility and cell permeability.
Targeting Key Signaling Pathways in Cancer
The N-acylaminopyridine core has been successfully employed in the development of inhibitors for several important cancer-related kinases, including:
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[5][6][7][8]
-
Mesenchymal-Epithelial Transition Factor (MET): The MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion. Aberrant MET signaling is implicated in the development and progression of many human cancers.[9][10][11][12][13]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane receptor tyrosine kinase that is a key regulator of cell proliferation and survival. Mutations and overexpression of EGFR are common in several types of cancer, making it a prime target for therapy.[14][15][16][17]
Illustrative Kinase Inhibition Signaling Pathway
Caption: Generalized signaling pathway of receptor tyrosine kinase inhibition.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring utility of well-designed heterocyclic building blocks in the ever-evolving landscape of drug discovery. Its straightforward synthesis and the versatile reactivity of its constituent functional groups make it an invaluable tool for medicinal chemists. While direct biological activity of the compound itself is not the primary focus, its role as a key intermediate in the synthesis of potent kinase inhibitors is firmly established. The continued exploration of new synthetic methodologies to access and functionalize this scaffold will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and selectivity against a range of diseases, particularly cancer. As our understanding of the kinome and its role in disease pathogenesis deepens, the strategic application of building blocks like this compound will remain at the forefront of innovative drug design.
References
- N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide. National Center for Biotechnology Information. PubChem Compound Database.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Chemical and Pharmaceutical Research.
- Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl). National Institutes of Health.
- Calculated and experimental 13 C NMR chemical shifts. ResearchGate.
- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
- Structure-based design and synthesis of covalent-reversible inhibitors to overcome drug resistance in EGFR. PubMed.
- Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC). PubMed.
- Acetamide. National Institute of Standards and Technology.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Acetamide. National Institute of Standards and Technology.
- N-(4-Chlorophenyl)-2-(Naphthalen-1-Yl)acetamide. Amanote Research.
- N-(4-Chloropyridin-2-yl)acetamide. MySkinRecipes.
- N-(4-Chloropyridin-2-yl)acetamide. National Center for Biotechnology Information. PubChem Compound Database.
- 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide. National Center for Biotechnology Information. PubChem Compound Database.
- 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health.
- Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). ResearchGate.
- Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Publishing.
- A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations. National Institutes of Health.
- Recent advances in the treatment of non-small cell lung cancer with MET inhibitors. Frontiers in Pharmacology.
- EML4-ALK: Update on ALK Inhibitors. MDPI.
- Recent Advances in the Design and Synthesis of c-Met Inhibitors as Anticancer Agents (2014-Present). Bentham Science Publisher.
- Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). ResearchGate.
- ALK Inhibition for Non-Small Cell Lung Cancer: From Discovery to Therapy in Record Time. Cell.
- (PDF) 2-(4-Chlorophenyl)acetamide. ResearchGate.
- 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. PubMed.
- Narrative review: mesenchymal-epithelial transition inhibitors—meeting their target. National Institutes of Health.
- Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. PubMed.
- ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. National Institutes of Health.
Sources
- 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. japsonline.com [japsonline.com]
- 3. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EML4-ALK: Update on ALK Inhibitors [mdpi.com]
- 6. ALK Inhibition for Non-Small Cell Lung Cancer: From Discovery to Therapy in Record Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances in the treatment of non-small cell lung cancer with MET inhibitors [frontiersin.org]
- 11. benthamscience.com [benthamscience.com]
- 12. Narrative review: mesenchymal-epithelial transition inhibitors—meeting their target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure-based design and synthesis of covalent-reversible inhibitors to overcome drug resistance in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Synthetic Evolution of N-(2-chloropyridin-4-yl)acetamide: A Technical Guide
Abstract
N-(2-chloropyridin-4-yl)acetamide, a substituted pyridine derivative, represents a significant scaffold in medicinal chemistry and drug discovery. While its specific historical discovery is not extensively documented in seminal publications, its synthetic lineage is intrinsically linked to the development of its key precursor, 2-chloro-4-aminopyridine. This technical guide provides an in-depth exploration of the logical synthesis, historical context derived from its precursors, and potential applications of this compound. We will delve into the causality behind experimental choices in its synthesis, present detailed protocols, and explore the broader significance of the chloro-pyridinyl acetamide moiety in modern research.
Introduction: The Unseen Importance of a Versatile Scaffold
In the vast landscape of chemical compounds, some molecules, while not headlining major discoveries, form the crucial backbone of significant research endeavors. This compound is one such compound. Its structure, featuring a reactive chloro-pyridinyl group and an acetamide linkage, makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The acetamide moiety is a common feature in many pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. This guide will illuminate the synthesis and potential utility of this compound, providing researchers and drug development professionals with a comprehensive technical resource.
Historical Context: A-Lineage Forged in Precursor Development
The history of this compound is best understood through the lens of its primary synthetic precursor, 2-chloro-4-aminopyridine. The development of efficient synthetic routes to this intermediate has been a focus of chemical research due to its importance in the agrochemical and pharmaceutical industries.
Notably, 2-chloro-4-aminopyridine is a key component in the synthesis of the plant growth regulator Forchlorfenuron (KT-30), a highly active cytokinin.[1] This has driven the optimization of its production, with various methods being patented over the years. These methods include the reduction of 2-chloro-4-nitropyridine, the chlorination and amination of 2,4-dihydroxypyridine, and various routes starting from 2-aminopyridine or 2-chloropyridine.[1][2][3] The availability of scalable and cost-effective syntheses for 2-chloro-4-aminopyridine has subsequently enabled the exploration of its derivatives, including this compound, for a range of applications.
Synthetic Pathways: From Precursor to Product
The synthesis of this compound is a straightforward yet elegant example of amide bond formation. The most logical and widely applicable method involves the acylation of 2-chloro-4-aminopyridine.
Core Synthesis Logic
The fundamental principle behind the synthesis is the nucleophilic attack of the amino group of 2-chloro-4-aminopyridine on an acetylating agent. The choice of acetylating agent and reaction conditions can be tailored to optimize yield and purity.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol describes a robust method for the synthesis of this compound. This procedure is adapted from established methods for the acylation of similar aminopyridines.[4][5]
Materials:
-
2-chloro-4-aminopyridine
-
Acetyl chloride (or Acetic Anhydride)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (or other non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-4-aminopyridine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir under a nitrogen atmosphere at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality in Experimental Design
-
Choice of Solvent: Anhydrous aprotic solvents like DCM are used to prevent the hydrolysis of the highly reactive acetyl chloride.
-
Use of a Base: Triethylamine is crucial to neutralize the hydrochloric acid byproduct formed during the reaction. This prevents the protonation of the starting aminopyridine, which would render it non-nucleophilic and halt the reaction.
-
Controlled Addition at Low Temperature: The dropwise addition of acetyl chloride at 0 °C is a precautionary measure to control the exothermic nature of the acylation reaction, minimizing the formation of byproducts.
Physicochemical Properties and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.60 g/mol |
| CAS Number | 131749-36-5 |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
Predicted Spectroscopic Data:
-
¹H NMR: Peaks corresponding to the acetyl methyl protons, and aromatic protons on the pyridine ring.
-
¹³C NMR: Resonances for the carbonyl carbon, acetyl methyl carbon, and the carbons of the pyridine ring.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Potential Applications and Future Directions
While specific biological activities of this compound are not extensively documented, the broader class of chloro-pyridinyl acetamides has shown promise in several areas:
-
Kinase Inhibition: Pyridine-based scaffolds are common in the design of kinase inhibitors for cancer therapy. The structural motifs within this compound could serve as a foundational element for the development of novel inhibitors.[6]
-
Antimicrobial Agents: Acetamide derivatives have been investigated for their antimicrobial properties.[7][8] Further modification of the this compound structure could lead to the discovery of new antibacterial or antifungal agents.
-
Agrochemicals: Given the role of its precursor in plant growth regulation, there is potential for this compound and its derivatives to be explored for other agrochemical applications, such as herbicides or fungicides.[9]
Caption: Potential research applications of the core molecule.
Conclusion
This compound stands as a testament to the importance of fundamental building blocks in chemical synthesis. While its own history is deeply intertwined with that of its precursor, 2-chloro-4-aminopyridine, its versatile structure holds significant potential for future discoveries in medicinal chemistry and materials science. This guide provides a comprehensive technical overview to empower researchers to explore the full potential of this valuable chemical entity.
References
- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents.
- CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents.
- Method for synthesis preparation of 2-chloro-4-aminopyridine - Eureka | Patsnap.
- CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents.
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
- Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254.
- 104195-17-7 cas号104195-17-7分子式、结构式、MSDS、熔点、沸点.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- Bühler, S., et al. (2010). N-(4-Chloro-pyridin-2-yl)-N-(4-methyl-phenyl-sulfon-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3320.
- N-(4-Chloropyridin-2-yl)acetamide - MySkinRecipes.
- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate.
- N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem.
- N-(4-Chloropyridin-2-yl)acetamide - Acros Pharmatech.
- 2-chloro-N-(pyridin-4-yl)acetamide | C7H7ClN2O | CID 4382489 - PubChem.
- (PDF) 2-(4-Chlorophenyl)acetamide - ResearchGate.
Sources
- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 2. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 3. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to the Safe Handling of N-(2-chloropyridin-4-yl)acetamide for Research and Development
This guide provides an in-depth overview of the critical safety and handling protocols for N-(2-chloropyridin-4-yl)acetamide, a key intermediate in modern drug discovery and development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist of safety procedures. Instead, it offers a framework for understanding the causality behind handling recommendations, enabling a proactive and informed approach to laboratory safety. As a compound frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics, a thorough understanding of its properties is paramount to ensuring both personnel safety and experimental integrity.
Compound Identity and Physicochemical Properties
A foundational element of safe handling is a clear understanding of the compound's basic properties. This compound is a solid at room temperature and possesses the following key identifiers and characteristics.
| Property | Value | Source |
| CAS Number | 13602-82-9 | |
| Molecular Formula | C₇H₇ClN₂O | |
| Molecular Weight | 170.6 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C |
Hazard Identification and GHS Classification
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.
-
Carcinogenicity (Category 2), H351: Suspected of causing cancer. This is extrapolated from the classification of the parent compound, acetamide.
It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date hazard information.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Containment: For procedures with a higher risk of aerosolization, such as weighing or transferring large quantities, the use of a glove box or other containment enclosure should be considered.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.
Caption: Figure 1: PPE Selection Workflow
-
Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical splash goggles should be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.
-
Body Protection: A standard laboratory coat should be worn at all times. For larger scale work, a chemical-resistant apron may be appropriate.
-
Respiratory Protection: While engineering controls are the primary means of respiratory protection, a NIOSH-approved respirator with an appropriate cartridge may be necessary for emergency situations or if engineering controls are not sufficient.
Safe Handling and Storage
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation during handling.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage is at 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release and Disposal
Accidental Release
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material as described for small spills.
Disposal
This compound and any contaminated materials should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound. This procedure should only be performed by trained personnel in a properly equipped laboratory.
Caption: Figure 2: Synthesis Workflow
Materials:
-
2-amino-4-chloropyridine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a fume hood, dissolve 2-amino-4-chloropyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice-water bath with stirring.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. A precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Conclusion
This compound is a valuable building block in the synthesis of pharmacologically active molecules. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and diligent laboratory practice, researchers can mitigate risks and foster a secure environment for innovation. This guide serves as a technical resource to empower scientists to handle this compound with the caution and respect it requires, ensuring both personal safety and the integrity of their research endeavors.
References
- Angene Chemical. Safety Data Sheet.
- Penta chemicals. Acetamide - SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- OSHAcademy. Section 4: First-Aid Measures.
- Capot Chemical. MSDS of N-(6-chloropyrimidin-4-yl)acetamide.
- Journal of Applied Pharmaceutical Science. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- PubChem. 2-Chloro-N-pyridin-2-yl-acetamide.
- MySkinRecipes. N-(4-Chloropyridin-2-yl)acetamide.
- PubChem. N-(4-Chloropyridin-2-yl)acetamide.
- Acros Pharmatech. N-(4-Chloropyridin-2-yl)acetamide.
- Chemsrc. N-(5-chloropyridin-2-yl)acetamide.
- Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- National Toxicology Program. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.
- National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide.
An In-depth Technical Guide to the Commercial Availability, Synthesis, and Application of N-(2-chloropyridin-4-yl)acetamide
This guide provides an in-depth analysis of N-(2-chloropyridin-4-yl)acetamide, a key chemical intermediate for researchers, scientists, and drug development professionals. We will explore its commercial availability, synthesis protocols, analytical characterization, applications in medicinal chemistry, and essential safety and handling procedures.
Commercial Availability and Sourcing
This compound is readily available from various chemical suppliers, catering to both small-scale research and larger development needs. When selecting a supplier, researchers should consider not only the cost but also the purity, available quantities, and the comprehensiveness of the provided analytical data.
Table 1: Commercial Supplier Overview for this compound
| Supplier | Available Quantities | Purity | CAS Number |
| Amerigo Scientific | 500 mg, 1 g, 2 g, 5 g, 10 g | Research Grade | 13602-82-9 |
| MySkinRecipes | 250 mg, 1 g | 98% | 245056-66-0 |
| Acros Pharmatech | Inquire for details | ≥98% | 245056-66-0 |
| BenchChem | Inquire for details | ≥98% | Not specified |
It is important to note that different CAS numbers may be listed by various suppliers for what appears to be the same compound. Researchers should verify the structure and specifications with the chosen supplier.
Below is a decision-making workflow for supplier selection:
Caption: Workflow for selecting a commercial supplier.
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the acylation of 4-aminopyridine.[1] This nucleophilic acyl substitution involves the reaction of 4-aminopyridine with chloroacetyl chloride.[1]
Experimental Protocol: Acylation of 4-Aminopyridine[1]
Materials:
-
4-Aminopyridine
-
Chloroacetyl Chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 to 1.2 equivalents) to the solution to act as a scavenger for the HCl byproduct.[1]
-
Cool the stirred solution to 0-5°C using an ice bath to control the exothermic reaction.[1]
-
Slowly add chloroacetyl chloride (1.05 to 1.1 equivalents) dropwise to the cooled solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes to yield pure this compound.
Caption: Synthetic workflow for this compound.
Structural Characterization and Quality Control
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [2][3] |
| Molecular Weight | 170.6 g/mol | [2][3] |
| Melting Point | 79 - 81 °C | [4] |
| Boiling Point | 221 °C | [4] |
| Appearance | White to off-white solid | [4][5] |
| ¹H NMR (CDCl₃) | δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d), 8.4 (1H, d), 8.95 (1H, bs) (Predicted for a similar isomer) | [6] |
| IR (KBr) (cm⁻¹) | 3443, 3226, 1683, 1581, 1330, 1198, 775 (Predicted for a similar isomer) | [6] |
Applications in Research and Drug Development
This compound serves as a versatile building block in medicinal chemistry. Its structure is a key component in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[7][8] The pyridine ring is a common pharmacophore in designing ligands for various biological targets.[8] Its utility also extends to agrochemicals, where it is a precursor for herbicides and plant growth regulators.[7]
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure laboratory safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Goggles conforming to European standard EN 166 are recommended.[4][5]
-
Skin and Body Protection: Long-sleeved clothing is advised.[4]
-
Respiratory Protection: Not required under normal use with adequate ventilation.[5]
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Keep away from food, drink, and animal feeding stuffs.[4]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Seek medical attention.[5]
Fire-Fighting Measures:
-
Suitable extinguishing media include water spray, carbon dioxide (CO₂), dry chemical, and alcohol-resistant foam.[4]
-
Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]
References
- Structural Analysis and Characterization of 2-chloro-N-(pyridin-4-yl)acetamide: A Technical Guide. Benchchem.
- This compound. Amerigo Scientific.
- SAFETY D
- 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. ChemicalBook.
- SAFETY D
- SAFETY D
- N-(2-Chlorophenyl)
- JN-6645 p.
- N-(4-Chloropyridin-2-yl)acetamide, min 98%, 1 gram.
- N-(4-CHLOROPYRIDIN-2-YL)ACETAMIDE. 2a biotech.
- 2-Chloro-N-(2-chloropyridin-3-yl)acetamide. Santa Cruz Biotechnology.
- N-(4-Chloropyridin-2-yl)acetamide.
- Application Note: A Proposed One-Pot Synthesis Protocol for N-(2-Aminopyrimidin-4-yl)acetamide. Benchchem.
- N-(4-Chloropyridin-2-yl)acetamide. MySkinRecipes.
- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
- N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129. PubChem.
- N-(4-methylpyridin-2-yl)acetamide | Research Chemical. Benchchem.
- Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar.
- 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide | C13H11ClN2O. PubChem.
- A Comparative Guide to Validating the Purity of Synthesized N-(4-Bromopyridin-2-yl)acetamide. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. fishersci.at [fishersci.at]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(2-chloropyridin-4-yl)acetamide and its Pyridine Derivatives for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block, and its related pyridine derivatives. Pyridine scaffolds are ubiquitous in medicinal chemistry, and the specific substitution pattern of this molecule offers unique reactivity and structural properties. This document, intended for researchers, chemists, and drug development professionals, delves into the synthesis of the core moiety and its key precursor, 4-amino-2-chloropyridine. It elucidates the rationale behind synthetic strategies, details step-by-step experimental protocols, and explores the vast applications of these derivatives in modern therapeutic and agrochemical research. By synthesizing information from established literature, this guide serves as an authoritative resource for leveraging these versatile compounds in the design of novel, high-value molecules.
The Strategic Importance of Substituted Pyridines in Chemical Synthesis
The pyridine ring is a fundamental pharmacophore present in numerous approved drugs and biologically active compounds. Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets. The introduction of substituents, such as a chlorine atom, dramatically enhances the synthetic versatility of the pyridine core. A chloro-substituent not only modulates the electronic properties of the ring but also serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups. This strategic placement of a reactive site is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Derivatives of 2-aminopyridine and its isomers, for example, have been extensively studied for their potential as antimicrobial, anti-inflammatory, and antifungal agents.[1][2]
The Core Moiety: this compound
This compound (CAS: 13602-82-9) is a key intermediate whose structure combines the reactive 2-chloropyridine core with an acetamide functional group at the 4-position.[3][4] This arrangement is particularly valuable; the acetamide group can participate in hydrogen bonding interactions with protein targets, while the 2-chloro position remains available for subsequent chemical modification to build molecular complexity.
Chemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical properties of the core moiety is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 13602-82-9 | [3][4] |
| Molecular Formula | C₇H₇ClN₂O | [3][4] |
| Molecular Weight | 170.6 g/mol | [3][4] |
| Appearance | Solid (typically off-white to light yellow) | [4] |
Expected Spectroscopic Data:
-
¹H NMR: Distinct signals are expected for the methyl protons of the acetamide group (~2.2 ppm), and three aromatic protons on the pyridine ring, each showing characteristic splitting patterns based on their coupling with adjacent protons.
-
¹³C NMR: Resonances for the carbonyl carbon (~168-170 ppm), the methyl carbon (~24 ppm), and the five unique carbons of the pyridine ring are anticipated.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch (~3200-3300 cm⁻¹), the C=O stretch of the amide (~1670-1690 cm⁻¹), and C-Cl vibrations are expected.
The Gateway Intermediate: Synthesis of 4-Amino-2-chloropyridine
The synthesis of this compound is critically dependent on the availability of its precursor, 4-amino-2-chloropyridine. This precursor is a valuable building block in its own right, used in the synthesis of pharmaceuticals, pesticides, and plant growth regulators like Forchlorfenuron (KT-30).[5][6] The choice of synthetic route for this precursor is often dictated by the desired scale, cost of starting materials, and safety considerations.
The 2-Chloropyridine Nitration-Reduction Pathway
One of the most economical and industrially relevant methods begins with inexpensive 2-chloropyridine.[5] This multi-step synthesis is a classic example of leveraging activating and directing groups in heterocyclic chemistry.
Causality Behind the Pathway:
-
N-Oxidation: The pyridine ring is electron-deficient and thus resistant to electrophilic substitution. The initial oxidation of the ring nitrogen to an N-oxide is a crucial activating step. The N-oxide is a strongly activating group that directs electrophilic attack to the 4-position.
-
Nitration: With the ring activated, nitration proceeds efficiently at the 4-position using a standard nitrating mixture (e.g., sulfuric and nitric acids).
-
Reduction: The final step involves the selective reduction of the nitro group to an amine. This is commonly achieved using reducing agents like iron powder in an acidic medium, which is cost-effective and highly efficient.[5]
Caption: Synthesis of the core moiety via acylation of 4-amino-2-chloropyridine.
Pathways for Further Derivatization
The synthetic value of this compound lies in its potential for further modification. The 2-chloro position is the primary site for introducing diversity via SNAr reactions, a cornerstone for building libraries of drug candidates.
Caption: Key synthetic pathways for the derivatization of the core molecule.
Applications in Drug Discovery and Agrochemicals
The this compound scaffold and its derivatives are prominent in several areas of applied chemical research.
-
Kinase Inhibitors: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors used in cancer therapy. The acetamide group can form critical hydrogen bonds in the ATP-binding pocket, and modifications at the 2-position allow for targeting the solvent-exposed region to enhance potency and selectivity. [7]* Antimicrobial Agents: The acetamide moiety is a core structure in many compounds with a broad spectrum of biological activity, including antimicrobial and antifungal properties. [8]Pyridine derivatives have been synthesized and shown to possess significant activity against various bacterial and fungal strains. [1][2]* P2Y₁₄R Antagonists: Recently, N-substituted acetamide derivatives have been identified as novel and potent antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory diseases like gout. This highlights the potential of this scaffold in developing new anti-inflammatory drugs. [9]* Agrochemicals: As an intermediate, 4-amino-2-chloropyridine is used to create herbicides, fungicides, and plant growth regulators. [5][6][10]This demonstrates the broad utility of this chemical class beyond pharmaceuticals.
Detailed Experimental Protocols
The following protocols are representative methodologies. Researchers must conduct their own risk assessments and adhere to all local safety guidelines.
Protocol: Synthesis of 4-Amino-2-chloropyridine (via Nitration-Reduction)
This protocol is adapted from principles described in the literature.[5]
-
N-Oxidation: In a fume hood, dissolve 2-chloropyridine (1.0 eq) in glacial acetic acid. Slowly add 30% hydrogen peroxide (1.5 eq) dropwise while maintaining the temperature below 60°C. Stir the mixture for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Nitration: Cool the reaction mixture in an ice bath. Slowly add a pre-mixed, cooled solution of concentrated sulfuric acid and fuming nitric acid. Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. The resulting precipitate (2-chloro-4-nitropyridine-N-oxide) is collected by filtration, washed with cold water, and dried.
-
Reduction: Suspend the dried intermediate in glacial acetic acid. Add iron powder (3.0-5.0 eq) portion-wise, as the reaction can be exothermic. Heat the mixture to 80-90°C and stir for 4-6 hours.
-
Final Purification: After cooling, filter the mixture to remove excess iron. Neutralize the filtrate with a strong base (e.g., NaOH solution) and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-amino-2-chloropyridine, which can be further purified by recrystallization or column chromatography.
Protocol: Synthesis of this compound
This protocol is based on standard acylation procedures.[11]
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2-chloropyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or THF).
-
Addition: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a pure solid.
Conclusion and Future Outlook
This compound and its precursor, 4-amino-2-chloropyridine, are not merely chemical curiosities but are powerful and versatile platforms for innovation in science. Their well-defined reactivity and proven utility as pharmacophores and synthetic intermediates ensure their continued relevance. The strategic positioning of the chloro-substituent provides a reliable handle for late-stage functionalization, a highly desirable feature in modern drug discovery programs. Future research will likely focus on incorporating this scaffold into novel chemical spaces, exploring new coupling methodologies to expand the accessible derivatives, and applying these compounds to an even broader range of biological targets.
References
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science.
- N-(4-Chloropyridin-2-yl)acetamide. Acros Pharmatech.
- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate.
- Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed.
- N-(4-Chloropyridin-2-yl)acetamide. PubChem.
- N-(4-Chloropyridin-2-yl)acetamide. MySkinRecipes.
- This compound. Amerigo Scientific.
- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 6. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 8. japsonline.com [japsonline.com]
- 9. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
theoretical studies on N-(2-chloropyridin-4-yl)acetamide
An In-depth Technical Guide to the Theoretical and Predicted Properties of N-(2-chloropyridin-4-yl)acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical exploration of this compound, a compound of interest in medicinal chemistry for which extensive experimental data is not yet publicly available. In the absence of direct empirical studies, this document leverages established computational chemistry principles and comparative analysis with structurally related molecules to predict its physicochemical properties, spectroscopic signatures, and electronic behavior. By outlining a detailed theoretical workflow using Density Functional Theory (DFT), this guide serves as a foundational resource for researchers, scientists, and drug development professionals, enabling further computational and experimental investigation into this promising molecule.
Introduction and Rationale
This compound belongs to a class of compounds that merge the structural motifs of a chloropyridine ring and an acetamide group. Both moieties are prevalent in a wide array of biologically active molecules, suggesting potential applications in drug discovery and development.[1][2] The N-acylaminopyridine scaffold is a key feature in various pharmaceuticals, and acetamide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3]
A thorough review of the scientific literature reveals a scarcity of dedicated experimental studies on this compound itself.[1] However, the characterization of its isomers, such as 2-chloro-N-(pyridin-2-yl)acetamide, and other related N-arylacetamides provides a solid foundation for a predictive, theoretical analysis.[1][4]
This guide, therefore, adopts a theoretical and predictive stance. It is structured to provide researchers with a robust framework for understanding the likely characteristics of this compound. We will delve into its optimized molecular geometry, predict its spectroscopic fingerprints (FT-IR, NMR, and Mass Spectrometry), and explore its electronic landscape through an analysis of its frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). The methodologies for these theoretical investigations will be detailed, offering a practical protocol for researchers wishing to conduct their own in silico studies.
Predicted Molecular Structure and Geometry
The molecular structure of this compound is predicted to be largely planar, with some degree of torsion around the N-C bond connecting the pyridine ring and the amide group. The geometry of the molecule is a critical determinant of its interaction with biological targets. Theoretical optimization of the structure, typically performed using Density Functional Theory (DFT) methods, is the first step in any computational analysis.
Based on crystallographic data of similar compounds like N-(4-chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide, we can anticipate specific structural features.[5][6] The pyridine ring will exhibit its characteristic aromatic bond lengths, while the amide linkage will have a planar configuration due to resonance. The dihedral angle between the plane of the pyridine ring and the acetamide group will be a key conformational parameter.
Caption: Predicted 2D structure of this compound.
Table 1: Predicted Geometrical Parameters (based on analogous structures)
| Parameter | Predicted Value Range | Rationale/Comparable Compound |
|---|---|---|
| C-Cl Bond Length | 1.73 - 1.75 Å | Typical for chloro-aromatic compounds |
| C=O Bond Length | 1.22 - 1.25 Å | Standard for amide carbonyl groups |
| C-N (amide) Bond Length | 1.35 - 1.40 Å | Partial double bond character in amides |
| C-N (pyridine) Bond Lengths | 1.33 - 1.39 Å | Aromatic C-N bonds |
| Pyridine-Amide Dihedral Angle | 20° - 40° | Steric hindrance and electronic effects[5][6] |
Anticipated Spectroscopic Properties
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum is expected to show characteristic peaks corresponding to the vibrations of its functional groups.
-
N-H Stretch: A peak in the range of 3200-3300 cm⁻¹ due to the stretching of the amide N-H bond.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹ corresponding to the C-H bonds of the pyridine ring.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹ for the methyl group C-H bonds.
-
C=O Stretch (Amide I): A strong absorption band between 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.
-
N-H Bend (Amide II): A peak around 1550 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically between 700-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to display distinct signals for each type of proton.[1]
-
Amide Proton (N-H): A broad singlet, likely downfield (δ 9.0-10.5 ppm), due to its acidic nature and hydrogen bonding potential.
-
Pyridine Protons: The protons on the pyridine ring will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, one would expect a doublet, a singlet, and another doublet.
-
Methyl Protons (-CH₃): A sharp singlet in the upfield region (δ 2.0-2.5 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom.[1]
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at a downfield chemical shift (δ 165-175 ppm).
-
Pyridine Carbons: Signals for the pyridine ring carbons will appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the chlorine atom being significantly affected.
-
Methyl Carbon (-CH₃): A signal in the upfield region (δ 20-30 ppm).
-
Mass Spectrometry (MS)
In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to be protonated to form [M+H]⁺. The fragmentation pattern can provide valuable structural information.[7]
-
Molecular Ion Peak: The molecular formula is C₇H₇ClN₂O, with a monoisotopic mass of approximately 170.02 g/mol .[8] A characteristic isotopic peak at M+2 with about one-third the intensity of the M peak is expected due to the presence of the ³⁷Cl isotope.[1]
-
Primary Fragmentation: A likely primary fragmentation pathway is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the acetamide side chain, leading to the formation of a stable 2-chloro-4-aminopyridine fragment.[7]
A Practical Guide to the Theoretical Workflow
To obtain reliable theoretical data for this compound, a systematic computational approach is required. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.[9][10][11]
Step-by-Step Computational Protocol
-
Structure Drawing and Initial Optimization:
-
Action: Draw the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Causality: A reasonable starting geometry is necessary for the calculation to converge efficiently. A preliminary optimization using a molecular mechanics force field (e.g., UFF) can refine the initial structure.
-
-
Geometry Optimization with DFT:
-
Action: Perform a full geometry optimization using a DFT method. The B3LYP functional is a common and robust choice. A Pople-style basis set, such as 6-311++G(d,p), is recommended for good accuracy.[12]
-
Causality: This step finds the lowest energy conformation of the molecule (its most stable structure). The choice of functional and basis set is a trade-off between computational cost and accuracy; B3LYP/6-311++G(d,p) provides a good balance for molecules of this size.
-
-
Frequency Calculation:
-
Action: Perform a frequency calculation at the same level of theory used for optimization.
-
Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the data needed to predict the FT-IR spectrum and thermodynamic properties.
-
-
Electronic Property Calculations:
-
Action: From the optimized geometry, perform a single-point energy calculation to analyze the molecular orbitals (HOMO, LUMO) and generate the molecular electrostatic potential (MEP) map.
-
Causality: These calculations provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack without the computational expense of a full optimization.[13]
-
Caption: A typical DFT workflow for theoretical molecular analysis.
Predicted Electronic Properties and Reactivity
The electronic properties of a molecule, particularly the distribution of its frontier molecular orbitals, are fundamental to understanding its chemical reactivity.[10]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: This orbital acts as the electron donor. The energy of the HOMO is related to the ionization potential, and its location on the molecule indicates the most likely region for electrophilic attack. For this compound, the HOMO is expected to have significant density on the pyridine ring and the amide nitrogen, which are electron-rich regions.
-
LUMO: This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity, and its location highlights the most probable sites for nucleophilic attack. The LUMO is likely to be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom and the carbonyl group.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[14] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[14] Conversely, a small gap suggests the molecule is more polarizable and reactive.[14][15]
Caption: The HOMO-LUMO energy gap and its role in chemical reactivity.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species.
-
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, strong negative potentials are expected around the carbonyl oxygen and the nitrogen atom of the pyridine ring.
-
Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The hydrogen atom of the amide group (N-H) is expected to be a site of strong positive potential, making it a likely hydrogen bond donor.
Table 2: Predicted Electronic Properties and Reactivity Descriptors
| Property | Predicted Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively high (less negative) | Good electron-donating capability |
| LUMO Energy | Relatively low (more negative) | Good electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | Moderate | Balances stability with reactivity |
| MEP Negative Sites | Carbonyl Oxygen, Pyridine Nitrogen | Sites for electrophilic attack, hydrogen bonding |
| MEP Positive Site | Amide Hydrogen | Site for nucleophilic attack, hydrogen bonding |
Potential Biological Significance and Future Directions
The structural components of this compound suggest several avenues for biological activity, making it a person of interest for drug development.
-
Enzyme Inhibition: Acetamide derivatives have been identified as inhibitors of various enzymes, including monoamine oxidases (MAO) and cholinesterases, which are relevant targets for neurodegenerative diseases.[16]
-
Antimicrobial Activity: The pyridine ring is a core structure in many antimicrobial agents.[17] The combination with the acetamide moiety could lead to compounds with antibacterial or antifungal properties.[2][18]
-
Kinase Inhibition: The 2-aminopyridine moiety is found in compounds that act as p38α mitogen-activated protein kinase (p38α MAPK) inhibitors, which are targets for inflammatory diseases.[5]
Future Research:
-
Synthesis and Experimental Characterization: The foremost priority is the chemical synthesis and purification of this compound. Following synthesis, experimental characterization using FT-IR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is essential to validate the theoretical predictions outlined in this guide.
-
Crystallography: Obtaining a single crystal for X-ray diffraction analysis would provide definitive information on its three-dimensional structure and intermolecular interactions in the solid state.
-
Biological Screening: Based on the activities of related compounds, in vitro screening against panels of kinases, microbial strains, and other relevant biological targets would be a logical next step to uncover its therapeutic potential.
-
Molecular Docking: Once a biological target is identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound within the target's active site, guiding further lead optimization.
Conclusion
This technical guide has presented a detailed theoretical and predictive analysis of this compound. By integrating principles of computational chemistry with comparative data from analogous structures, we have constructed a comprehensive profile of its likely molecular, spectroscopic, and electronic properties. The provided workflow offers a clear and actionable protocol for researchers to perform in silico investigations. While this theoretical foundation is robust, it underscores the critical need for experimental synthesis and characterization to validate these predictions. The insights generated herein should serve to catalyze further research into this compound, paving the way for the potential discovery of new therapeutic agents.
References
- Benchchem. An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- PubChem. N-(4-Chloropyridin-2-yl)acetamide.
- Bühler, S., Schollmeyer, D., Albrecht, W., & Laufer, S. (2010). N-(4-Chloro-pyridin-2-yl)-N-(4-methyl-phenyl-sulfon-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3320.
- Current Chemistry Letters. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Assiut University.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH).
- Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. National Institutes of Health (NIH).
- Amerigo Scientific. This compound.
- Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333.
- 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health (NIH).
- Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. MDPI.
- Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. ResearchGate.
- Comparative vibrational spectroscopic studies, HOMO–LUMO and NBO analysis of N-(phenyl)-2,2-dichloroacetamide, N-(2-chloro phenyl)- 2,2-dichloroacetamide and N-(4-chloro phenyl)-2,2-dichloroacetamide based on density functional theory. ResearchGate.
- Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI.
- Benchchem. Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.
- Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl). National Institutes of Health (NIH).
- N-(4-Chloro-pyridin-2-yl)-N-(4-methyl-phenyl-sulfon-yl)acetamide. PubMed.
- HOMO-LUMO plots for starting compound N-Phenyl-2-thiocyanato-acetamide, intermediate 2-(N-Hydroxycarbamimidoyl) - ResearchGate.
- In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking. ResearchGate.
- Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. ResearchGate.
- Han, J. G., et al. (2022). A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents. Frontiers in Chemistry, 10, 889396.
- PubChem. 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide.
- DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. PubMed.
- N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide. ResearchGate.
- Spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO, NBO analysis and molecular docking study of 4-chlorophenyl quinoline-2-carboxylate. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Chloro-pyridin-2-yl)-N-(4-methyl-phenyl-sulfon-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. b.aun.edu.eg [b.aun.edu.eg]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: N-(2-chloropyridin-4-yl)acetamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of N-(2-chloropyridin-4-yl)acetamide, a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust method for the N-acetylation of 2-chloro-4-aminopyridine. This guide is designed to be a self-validating system, offering in-depth explanations of the reaction mechanism, potential side reactions, and purification strategies. All procedural steps are grounded in established chemical principles to ensure reproducibility and safety.
Introduction
This compound is a valuable building block in organic synthesis. The substituted pyridine motif is central to many biologically active compounds, and this particular intermediate serves as a precursor for various derivatives. Notably, the precursor, 2-chloro-4-aminopyridine, is an important intermediate for agricultural chemicals and medicines.[1] For instance, its reaction with phenylisocyanate produces 1-(2-chloro-4-pyridyl)-3-phenylurea, a highly active cytokinin with applications in promoting plant growth.[1][2] Given the significance of this structural class, a reliable and well-documented synthesis protocol for this compound is essential for researchers in the field.
This application note presents a detailed protocol for the synthesis of this compound via the acylation of 2-chloro-4-aminopyridine. The methodology is designed to be accessible, with a focus on explaining the rationale behind each step to empower researchers to adapt and troubleshoot the procedure as needed.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the nucleophilic acyl substitution of 2-chloro-4-aminopyridine with an acetylating agent, such as acetyl chloride. The reaction proceeds as follows:
Overall Reaction:
The reaction mechanism involves the nucleophilic attack of the amino group of 2-chloro-4-aminopyridine on the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final amide product.
Experimental Protocol
This protocol outlines the synthesis of this compound from 2-chloro-4-aminopyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-chloro-4-aminopyridine | ≥98% | Commercially Available | |
| Acetyl chloride | Reagent Grade | Commercially Available | Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Triethylamine (TEA) | ≥99% | Commercially Available | Used as a base to neutralize HCl. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercially Available | ||
| Standard laboratory glassware | Must be thoroughly dried. | ||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Addition of Base: Add triethylamine (TEA, 1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acetylating Agent: While stirring vigorously, slowly add acetyl chloride (1.05 eq) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualization of the Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acetyl chloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Dichloromethane: A volatile organic solvent. Avoid inhalation and skin contact.
-
Triethylamine: Flammable and has a strong odor. Handle in a fume hood.
-
Acetamide and its derivatives: May be harmful if inhaled or swallowed.[3][4] Acetamide is suspected of causing cancer.[4]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure completion. Consider extending the reaction time. |
| Hydrolysis of acetyl chloride. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Loss of product during workup. | Optimize extraction and crystallization procedures to minimize losses. | |
| Presence of Diacetylated Byproduct | Excess acetyl chloride or prolonged reaction time. | Use stoichiometric amounts of acetyl chloride. Purify the crude product using column chromatography. |
| Product is Oily or Gummy | Presence of impurities. | Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities. Recrystallize from a suitable solvent. |
Characterization Data (Expected)
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Molecular Formula: C₇H₇ClN₂O[5]
-
Molecular Weight: 170.6 g/mol [5]
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR: Expected signals for the acetyl methyl protons, and aromatic protons of the pyridine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the product's mass.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and potential challenges, researchers can confidently reproduce this synthesis and apply it to their own research endeavors in drug discovery and agrochemical development.
References
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
- Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- PubChem. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.
- National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
- Technical Disclosure Commons. (2021, January 14). Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And.
- Semantic Scholar. (n.d.). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti.
- MySkinRecipes. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.
- ResearchGate. (2025, August 6). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
- CP Lab Chemicals. (n.d.). N-(4-Chloropyridin-2-yl)acetamide, min 98%, 1 gram.
Sources
- 1. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. calpaclab.com [calpaclab.com]
Application Notes & Protocols: N-(2-chloropyridin-4-yl)acetamide as a Versatile Chemical Intermediate in Modern Synthesis
Introduction: The Strategic Value of N-(2-chloropyridin-4-yl)acetamide
In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile chemical intermediate. Its structure is deceptively simple, yet it offers two distinct and orthogonally reactive sites: the 2-chloropyridine ring and the N-acetyl group.
The pyridine core is a ubiquitous motif in pharmaceuticals, frequently involved in crucial hydrogen bonding interactions with biological targets such as kinase hinges.[1] The chlorine atom at the 2-position, while less reactive than its bromine or iodine counterparts, provides a cost-effective and highly strategic handle for modern palladium-catalyzed cross-coupling reactions.[2][3] This allows for the precise installation of a wide array of carbon and nitrogen-based substituents. The acetamide functionality, meanwhile, can modulate solubility, participate in its own hydrogen bonding, or serve as a precursor for further synthetic elaboration.
This guide provides an in-depth exploration of this compound, offering detailed protocols for its use in key synthetic transformations, troubleshooting insights, and the underlying chemical principles that govern its reactivity. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.
Physicochemical Properties & Safety Considerations
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 13602-82-9 | [4] |
| Molecular Formula | C₇H₇ClN₂O | [4] |
| Molecular Weight | 170.6 g/mol | [4] |
| Appearance | Off-white to light brown solid | Supplier Data |
| MDL Number | MFCD00234294 | [4] |
2.1 Safety & Handling
As with any chemical reagent, proper safety protocols must be strictly followed. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[5][6] Long-term exposure risks are not fully characterized, and it should be handled with the assumption that it is potentially harmful.
Core Safety Directives:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles with side shields.[6]
-
Respiratory Protection: For operations that may generate dust, use a respirator.[6]
-
Spill & Disposal: In case of a spill, avoid generating dust. Collect the material and dispose of it as hazardous chemical waste in accordance with local regulations.
Note: This is a summary. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[5][6][7][8]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring and the position of the chlorine atom make it a suitable partner for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the synthesis of many active pharmaceutical ingredients (APIs).[9][10]
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[2] While chloropyridines are challenging substrates due to the strength of the C-Cl bond, the development of advanced catalyst systems has made these transformations highly feasible.[3]
Causality Behind Component Selection:
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern precatalysts like those developed by Buchwald are often preferred as they form the active Pd(0) species more cleanly and efficiently.
-
Ligand: This is the most critical parameter. The oxidative addition of the C-Cl bond to the palladium center is the rate-limiting step.[3] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. They stabilize the palladium center, promote the difficult oxidative addition, and facilitate the final reductive elimination step.[2]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.[3] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can significantly impact yield and must be optimized for the specific substrates.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Anhydrous base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME/Water)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 2: Troubleshooting Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conversion | Inactive catalyst; Insufficiently bulky/electron-rich ligand; Ineffective base; Low temperature. | Use a more active precatalyst; Switch to a more robust ligand (e.g., SPhos); Screen different bases (K₃PO₄ is often a good start); Increase reaction temperature.[3] |
| Protodeboronation | Presence of water; Base is too strong or temperature too high. | Use rigorously dried solvent and reagents; Use a milder base (e.g., K₂CO₃); Consider using a boronic ester (e.g., pinacol ester) which is more stable. |
| Homocoupling of Boronic Acid | Oxygen contamination. | Ensure the reaction is performed under a strictly inert atmosphere; use properly degassed solvents. |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is central to the synthesis of countless pharmaceutical agents.[11] Similar to the Suzuki coupling, the amination of chloropyridines is challenging and requires carefully selected catalyst systems.[12]
Causality Behind Component Selection:
-
Catalyst System: The combination of a palladium source and a sterically hindered, electron-rich phosphine ligand is essential to overcome the high activation barrier of C-Cl bond cleavage.[12][13]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice as it is strong enough to deprotonate the amine (or the N-H of the palladium-amine complex) without acting as a competing nucleophile.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates but often require higher temperatures or more active catalyst systems.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard, as they are stable at the high temperatures often required.[12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. N-(3-((2,5-Dichloropyrimidin-4-Yl)Amino)Phenyl)Acetamide [myskinrecipes.com]
- 10. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Utility of N-(2-chloropyridin-4-yl)acetamide in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. N-(2-chloropyridin-4-yl)acetamide (CAS No: 13602-82-9) has emerged as a cornerstone intermediate, particularly in the rational design of kinase inhibitors for oncology.[1][2] Its structure is a study in functional elegance: the pyridine ring serves as a proven bioisostere for the purine core of ATP, frequently engaging in critical hydrogen-bonding interactions with the hinge region of kinase active sites.[1] The acetamide moiety can provide additional hydrogen bond donors and acceptors, influencing solubility and the molecule's interaction with the target protein.[2] Critically, the chlorine atom at the 2-position acts as a synthetically tractable handle, enabling the strategic introduction of diverse molecular fragments through modern cross-coupling methodologies.[3] This application note provides an in-depth guide for researchers, detailing the synthesis, key reactions, and strategic applications of this valuable building block, grounded in established protocols and structure-activity relationship (SAR) insights.
Physicochemical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 13602-82-9 | [4] |
| Molecular Formula | C₇H₇ClN₂O | [4] |
| Molecular Weight | 170.6 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
Protocol I: Synthesis of this compound
The synthesis of the title compound is most reliably achieved via the acylation of 2-chloro-4-aminopyridine. This protocol is based on well-established amide bond formation reactions.[5][6] The precursor, 2-chloro-4-aminopyridine, can be synthesized from 2-chloro-4-nitropyridine N-oxide through reduction.[7]
Causality of Experimental Choices:
-
Anhydrous Solvent: Dichloromethane (DCM) is used as it is an anhydrous, aprotic solvent that effectively dissolves the starting materials without reacting with the highly electrophilic acetyl chloride.
-
Base: Triethylamine (TEA) is a non-nucleophilic organic base crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the HCl prevents the protonation of the starting aminopyridine, which would render it unreactive.
-
Inert Atmosphere & Low Temperature: The reaction is initiated at 0 °C under an inert atmosphere (e.g., nitrogen or argon) to control the exothermic reaction between the amine and the highly reactive acetyl chloride, minimizing side reactions.
Step-by-Step Methodology
-
Preparation: In a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 2-chloro-4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the stirred solution.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C. A precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 50% ethyl acetate in hexanes) until the starting amine spot is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
-
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of the title compound.
Application in Kinase Inhibitor Scaffolding
The strategic value of this compound lies in its function as a versatile intermediate for constructing more complex, biologically active molecules. The 2-chloro substituent is a prime functional group for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry for forming carbon-carbon and carbon-nitrogen bonds.[8][9]
Protocol II: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.[3][9] This reaction is instrumental for installing diverse aromatic systems at the 2-position of the pyridine ring.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is essential for the catalytic cycle. The choice of phosphine ligand is critical and can significantly impact reaction efficiency.[3]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Step-by-Step Methodology
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 2-aryl-N-(pyridin-4-yl)acetamide product.
Protocol III: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination, which couples this compound with a primary or secondary amine.[8][10][11] This reaction is key for synthesizing 2-aminopyridine derivatives, a common motif in kinase inhibitors.
Causality of Experimental Choices:
-
Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, BINAP). The ligand's steric and electronic properties are crucial for facilitating the reductive elimination step that forms the C-N bond.[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate is necessary to deprotonate the amine coupling partner.
Step-by-Step Methodology
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2-1.5 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography.
Application Workflow Diagram
Caption: Utility of the title compound in building kinase inhibitor libraries.
Structure-Activity Relationship (SAR) Insights and Data
The 2-acetamidopyridine scaffold and its derivatives have been extensively studied, yielding critical insights into the structural requirements for potent biological activity. For instance, in the development of B-RafV600E inhibitors, derivatives of the isomeric N-(4-aminopyridin-2-yl)amide scaffold have demonstrated potent enzymatic and cellular activity.[12] The data highlights the importance of the substitutions installed via cross-coupling at the chloro-position.
The following table presents data for a series of N-(4-aminopyridin-2-yl)amide derivatives, which serves as a strong surrogate for understanding the potential of compounds derived from this compound. The core principle—using a substituted aminopyridine amide as a kinase hinge-binder—remains directly analogous.
| Compound ID | R Group (at C4-amino) | B-RafV600E IC₅₀ (nM) | HT29 Cell IC₅₀ (μM) |
| 4a | 3-methoxy-5-(trifluoromethyl)phenyl | 55 | 0.441 |
| 4e | 3-fluoro-5-(trifluoromethyl)phenyl | 41 | 0.225 |
| 4h | 3-chloro-5-(trifluoromethyl)phenyl | 39 | 0.162 |
| 4l | 3-cyano-5-(trifluoromethyl)phenyl | 38 | 0.094 |
| Data extracted from a study on B-RafV600E inhibitors.[12] |
Expertise & Experience Insights: The SAR data clearly indicates that for this particular series, electron-withdrawing groups on the phenyl ring attached to the pyridine core are beneficial for both enzymatic and cellular potency. The progression from methoxy (4a) to fluoro (4e), chloro (4h), and finally cyano (4l) results in a steady increase in activity. This suggests that modulating the electronics and binding interactions of the group installed at the 2-position (via Suzuki or other couplings) is a critical optimization strategy. The this compound scaffold provides the ideal starting point for exploring such modifications.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its inherent ability to engage with kinase active sites, combined with a synthetically versatile chlorine handle, makes it an invaluable tool for researchers developing targeted therapies. The protocols and insights provided herein offer a comprehensive guide for leveraging this scaffold to its full potential in the discovery of novel therapeutic agents.
References
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Chemical structures, IC50 values and % yields of synthesized compounds.... [Link]
- Zheng, X., et al. (2022).
- Google Patents. (n.d.).
- Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2.... [Link]
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Kobayashi, T., et al. (2010). Synthesis and Structure-Activity Relationships of 2-acylamino-4,6-diphenylpyridine Derivatives as Novel Antagonists of GPR54. Bioorganic & Medicinal Chemistry, 18(11), 3841-3859. [Link]
- PubChem. (n.d.). N-(4-Chloropyridin-2-yl)acetamide. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- ResearchGate. (n.d.). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-RafV600E inhibitors. [Link]
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine.... [Link]
- Atlanchim Pharma. (n.d.).
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
- Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]
- ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]
- MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of N-(2-chloropyridin-4-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-(2-chloropyridin-4-yl)acetamide in Medicinal Chemistry
This compound is a versatile bifunctional molecule poised for strategic derivatization in drug discovery and development. Its structure, featuring a reactive 2-chloropyridine ring and a secondary acetamide group, offers multiple avenues for chemical modification. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The chlorine atom at the 2-position is an excellent handle for introducing molecular diversity through various cross-coupling and substitution reactions. This allows for the systematic exploration of the chemical space around the pyridine core, which is fundamental to deciphering structure-activity relationships (SAR).
Derivatives of this and related scaffolds are of significant interest, particularly in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The ability to generate diverse libraries of compounds based on the this compound core allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.
This document provides a comprehensive guide to the derivatization of this compound, focusing on three powerful and widely used synthetic methodologies: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and classical Nucleophilic Aromatic Substitution (SNAr). Each section will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical parameters for successful synthesis, purification, and characterization.
I. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species (typically a boronic acid or ester) and an organic halide. For this compound, this reaction is invaluable for introducing a wide array of aryl and heteroaryl substituents at the 2-position of the pyridine ring, creating biaryl structures common in pharmacologically active molecules.
Causality of Experimental Choices: While highly effective, the coupling of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step. Success hinges on the careful selection of a highly active catalyst system, typically comprising a palladium precursor and a sterically demanding, electron-rich phosphine ligand. The base is crucial for activating the boronic acid in the transmetalation step. A solvent system that can solubilize both the organic and inorganic reagents is also essential. Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.
Protocol 1: Conventional Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization for specific substrates may be required.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed solvent mixture and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.[1]
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Conventional Heating | Microwave-Assisted |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | 1,4-Dioxane / Water | 1,4-Dioxane / Water |
| Temperature | 80-100 °C | 120-150 °C |
| Time | 4-24 hours | 10-30 minutes |
Workflow Diagram: Suzuki-Miyaura Coupling
Sources
Application Notes and Protocols for the Reaction of N-(2-chloropyridin-4-yl)acetamide with Amines
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction between N-(2-chloropyridin-4-yl)acetamide and various amines. This bifunctional substrate presents two distinct electrophilic sites: the chloroacetyl side chain and the 2-chloro position on the pyridine ring. This guide elucidates the underlying principles of chemoselectivity, offering detailed protocols to selectively target each position. We delve into the nuances of nucleophilic substitution at the chloroacetyl moiety and palladium-catalyzed Buchwald-Hartwig amination at the pyridine core. The causality behind experimental choices, self-validating protocol design, and authoritative citations are central to this document, ensuring both scientific integrity and practical applicability in the synthesis of novel aminopyridine derivatives for pharmaceutical research.
Introduction: A Tale of Two Reactive Sites
The this compound scaffold is a cornerstone in modern medicinal chemistry. Its constituent parts, the 2-chloropyridine and the N-substituted acetamide, are prevalent motifs in a vast array of biologically active molecules, including potent kinase inhibitors.[1][2] The true synthetic power of this molecule, however, lies in its dual reactivity. It possesses two distinct electrophilic centers susceptible to attack by amines:
-
The α-chloroacetamide group: A classic electrophile for SN2 reactions.
-
The 2-chloropyridine ring: An aryl chloride that can participate in nucleophilic aromatic substitution (SNAr) or, more commonly, transition-metal-catalyzed cross-coupling reactions.[3]
Understanding and controlling the chemoselectivity of amination reactions with this substrate is paramount for the rational design and synthesis of novel drug candidates. This guide will dissect the factors governing this selectivity and provide robust protocols for achieving the desired chemical transformation.
The Dichotomy of Reactivity: Mechanistic Considerations
The reaction of an amine with this compound can proceed down two distinct pathways, the choice of which is dictated by the reaction conditions.
Pathway A: Nucleophilic Substitution at the Chloroacetyl Group
This is typically the more facile and kinetically favored pathway. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.
This reaction is generally promoted by polar aprotic solvents and a non-nucleophilic base to quench the HCl byproduct. The relatively high reactivity of the α-chloroamide makes this transformation efficient under mild conditions.[1]
Pathway B: Amination of the 2-Chloropyridine Ring
Direct nucleophilic aromatic substitution (SNAr) on an unactivated 2-chloropyridine ring is generally sluggish.[4] For this transformation, the method of choice is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3][5] This reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.
A critical consideration for this pathway is the potential for the chloroacetamide group to interfere with the catalytic cycle, either by reacting with the strong base typically employed (e.g., NaOtBu) or by coordinating to the palladium center. Therefore, careful selection of the catalyst, ligand, base, and reaction temperature is crucial for success.
Visualizing the Synthetic Pathways
The choice of reaction conditions dictates the product outcome, as illustrated in the following workflow diagram.
Figure 1: Chemoselective amination pathways for this compound.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the rationale behind them.
Protocol 1: Synthesis of N-(2-chloropyridin-4-yl)-2-(piperidin-1-yl)acetamide (Pathway A)
This protocol details the nucleophilic substitution on the chloroacetyl group with a secondary aliphatic amine, piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 eq) followed by piperidine (1.2 eq). Rationale: K₂CO₃ is a non-nucleophilic base that neutralizes the HCl formed during the reaction, preventing the protonation and deactivation of the nucleophilic amine.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Rationale: Moderate heating increases the reaction rate without promoting side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine. Rationale: Washing removes DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Proposed Synthesis of N-(2-(phenylamino)pyridin-4-yl)acetamide (Pathway B)
This protocol outlines a proposed Buchwald-Hartwig amination. Note: This reaction may require significant optimization to prevent side reactions involving the chloroacetamide moiety.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Inert Atmosphere: This reaction is highly sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: In a Schlenk flask or in a glovebox, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq). Rationale: A bulky, electron-rich phosphine ligand like XPhos is crucial for the oxidative addition of the C-Cl bond to the palladium center.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by aniline (1.2 eq) and sodium tert-butoxide (1.4 eq). Rationale: A strong, non-nucleophilic base is required for the deprotonation of the amine in the catalytic cycle.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate.
-
Purification: The purification of the crude product will likely require column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the nucleophilic substitution of chloroacetamides with various amines (Pathway A).
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | DMF | 60-70 | 4-6 | ~70-85 | [6] |
| Morpholine | K₂CO₃ | Ethanol | Reflux | 8 | ~75-90 | N/A |
| Benzylamine | Et₃N | CH₂Cl₂ | RT | 12 | ~80-95 | N/A |
| Aniline | K₂CO₃ | DMF | 80 | 12 | ~60-75 | N/A |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualization of Experimental Workflow
A typical workflow for the synthesis and purification of products from Pathway A is depicted below.
Figure 2: General experimental workflow for Pathway A reactions.
Conclusion and Future Outlook
The reaction of this compound with amines is a nuanced yet powerful tool in the arsenal of the medicinal chemist. The chemoselectivity of this reaction is readily controlled by the choice of reaction conditions. For the synthesis of N-(2-chloropyridin-4-yl)-2-(amino)acetamide derivatives, a straightforward SN2 protocol under mild basic conditions is highly effective. Conversely, achieving amination at the 2-position of the pyridine ring necessitates a more specialized approach, such as the Buchwald-Hartwig amination, which requires careful optimization to ensure compatibility with the chloroacetamide functionality. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to harness the synthetic potential of this versatile building block in the quest for novel therapeutics.
References
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science.
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health.
- Buchwald–Hartwig amination. Wikipedia.
- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate.
- Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health.
- 2-amino-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)acetamide. PubChem.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.
- Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. japsonline.com [japsonline.com]
Application Notes & Protocols: N-(2-chloropyridin-4-yl)acetamide as a Versatile Building Block for Complex Molecule Synthesis
Abstract
N-(2-chloropyridin-4-yl)acetamide has emerged as a pivotal structural motif and a versatile building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic and structural features—a nucleophilic acetamide group and an electrophilic 2-chloropyridine ring—provide orthogonal reactivity, enabling its strategic incorporation into complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its synthesis, key chemical transformations, and its significant role in the development of targeted therapeutics, such as kinase inhibitors.[1][2] We present validated, step-by-step protocols for its synthesis and its application in cornerstone cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic campaigns.
Introduction: The Strategic Value of this compound
This compound is a bifunctional molecule of significant interest. The pyridine ring is a well-established pharmacophore capable of forming critical hydrogen bond interactions within the active sites of biological targets, such as the hinge region of protein kinases.[3] The acetamide moiety provides a hydrogen bond donor and acceptor, further contributing to molecular recognition.
Crucially, the chlorine atom at the C2 position of the pyridine ring serves as a versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and, more importantly, is highly susceptible to palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile and controlled formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of drug candidates.[4][5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [6] |
| Molecular Weight | 170.6 g/mol | [6] |
| Appearance | Solid (typically off-white to light brown) | [6] |
| CAS Number | 13602-82-9 | [6][7] |
| Purity | Typically ≥98% | [6] |
Safety & Handling
As with any laboratory chemical, proper safety precautions are paramount. This compound is classified as an irritant.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9][10]
-
Precautionary Measures :
-
P261 & P271 : Avoid breathing dust and use only outdoors or in a well-ventilated area.[8][10]
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[8][9][10]
-
P302+P352 : IF ON SKIN: Wash with plenty of water.[8]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][10]
-
-
Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated place.[9][10]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[8][9][11]
Synthesis of the Building Block: this compound
The most direct and common method for preparing the title compound is the acylation of 4-amino-2-chloropyridine. This protocol details a standard laboratory procedure.
Protocol 2.1: Synthesis via Acylation
Objective: To synthesize this compound from 4-amino-2-chloropyridine.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| 4-Amino-2-chloropyridine | 14432-13-4 | 128.56 | 10.0 g | 77.8 mmol |
| Acetic Anhydride | 108-24-7 | 102.09 | 8.7 mL (9.4 g) | 92.2 mmol |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | 100 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
| Saturated NaHCO₃ (aq) | - | - | 150 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - |
Equipment: 500 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, Buchner funnel.
Procedure:
-
Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-chloropyridine (10.0 g, 77.8 mmol) and anhydrous pyridine (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Acylation : Cool the solution to 0 °C using an ice bath. Add acetic anhydride (8.7 mL, 92.2 mmol) dropwise via a dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material (4-amino-2-chloropyridine) indicates reaction completion.
-
Workup :
-
Carefully pour the reaction mixture into a separatory funnel containing 200 mL of dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 75 mL) to neutralize excess acid, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.
-
Drying & Characterization : Dry the purified solid under vacuum to yield this compound as a white or off-white powder. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Expected Yield : 85-95%.
Core Applications in Complex Molecule Synthesis
The true utility of this compound is realized in its subsequent transformations. The C2-chloro position is the primary site of reactivity for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry.[4][12]
Caption: Synthetic utility of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide.[5] For this compound, this reaction enables the introduction of a wide variety of aryl or heteroaryl substituents at the C2 position, a common strategy in scaffold elaboration for kinase inhibitors.[13][14]
The choice of catalyst, ligand, and base is critical for achieving high yields. Catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly employed.[15]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; oa_complex [label="Ar-Pd(II)-Cl(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal_complex [label="Ar-Pd(II)-R(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; oa_label [label="Oxidative\nAddition"]; tm_label [label="Transmetalation"]; re_label [label="Reductive\nElimination"];
// Edges pd0 -> oa_complex [dir=back]; oa_complex -> transmetal_complex [dir=back]; transmetal_complex -> pd0;
// Positioning labels pd0 -> oa_label [style=invis]; oa_label -> oa_complex [style=invis]; oa_complex -> tm_label [style=invis]; tm_label -> transmetal_complex [style=invis]; transmetal_complex -> re_label [style=invis]; re_label -> pd0 [style=invis];
// Side reactions node [shape=plaintext, style="", fontcolor="#EA4335"]; ar_cl [label="Ar-Cl", pos="0,1.5!", fontcolor="#202124"]; r_b [label="R-B(OH)₂\n+ Base", pos="2.5,1.5!", fontcolor="#202124"]; ar_r [label="Ar-R", pos="2.5,-1.5!", fontcolor="#34A853"];
ar_cl -> oa_complex [style=dashed, color="#4285F4"]; r_b -> transmetal_complex [style=dashed, color="#4285F4"]; transmetal_complex -> ar_r [style=dashed, color="#4285F4"]; }
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize N-(2-phenylpyridin-4-yl)acetamide.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| This compound | 13602-82-9 | 170.60 | 1.0 g | 5.86 mmol |
| Phenylboronic Acid | 98-80-6 | 121.93 | 857 mg | 7.03 mmol |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 338 mg | 0.29 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.43 g | 17.6 mmol |
| 1,4-Dioxane | 123-91-1 | 88.11 | 30 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
Procedure:
-
Inert Atmosphere : To an oven-dried Schlenk flask, add this compound (1.0 g, 5.86 mmol), phenylboronic acid (857 mg, 7.03 mmol), Pd(PPh₃)₄ (338 mg, 5 mol%), and K₂CO₃ (2.43 g, 17.6 mmol).
-
Degassing : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition : Add degassed 1,4-dioxane (30 mL) and degassed water (10 mL) via syringe.
-
Heating : Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Workup :
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to afford the desired product.
Expected Yield : 70-90%.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[4] This reaction has become indispensable in pharmaceutical development for its broad substrate scope and functional group tolerance.[12][16] When applied to this compound, it allows for the introduction of primary or secondary amines at the C2 position, a key step in building many kinase inhibitor pharmacophores.[17]
The mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation by a base, and reductive elimination to form the product and regenerate the catalyst.[4][18] The choice of a sterically hindered phosphine ligand is often crucial for facilitating the reductive elimination step.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; oa_complex [label="Ar-Pd(II)-Cl(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; amide_complex [label="", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; oa_label [label="Oxidative\nAddition"]; am_label [label="Amine Binding\n& Deprotonation"]; re_label [label="Reductive\nElimination"];
// Edges pd0 -> oa_complex [dir=back]; oa_complex -> amide_complex [dir=back]; amide_complex -> pd0;
// Positioning labels pd0 -> oa_label [style=invis]; oa_label -> oa_complex [style=invis]; oa_complex -> am_label [style=invis]; am_label -> amide_complex [style=invis]; amide_complex -> re_label [style=invis]; re_label -> pd0 [style=invis];
// Side reactions node [shape=plaintext, style="", fontcolor="#EA4335"]; ar_cl [label="Ar-Cl", pos="0,1.5!", fontcolor="#202124"]; r2nh [label="R₂NH\n+ Base", pos="2.5,1.5!", fontcolor="#202124"]; ar_nr2 [label="Ar-NR₂", pos="2.5,-1.5!", fontcolor="#34A853"];
ar_cl -> oa_complex [style=dashed, color="#4285F4"]; r2nh -> amide_complex [style=dashed, color="#4285F4"]; amide_complex -> ar_nr2 [style=dashed, color="#4285F4"]; }
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3.2.1: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize N-(2-(morpholino)pyridin-4-yl)acetamide.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| This compound | 13602-82-9 | 170.60 | 1.0 g | 5.86 mmol |
| Morpholine | 110-91-8 | 87.12 | 0.61 mL (610 mg) | 7.03 mmol |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 134 mg | 0.147 mmol |
| Xantphos | 161265-03-8 | 578.68 | 257 mg | 0.44 mmol |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 788 mg | 8.20 mmol |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | 40 mL | - |
Procedure:
-
Inert Atmosphere : In a glovebox or under a stream of argon, add Pd₂(dba)₃ (134 mg, 2.5 mol%), Xantphos (257 mg, 7.5 mol%), and sodium tert-butoxide (788 mg, 8.20 mmol) to an oven-dried Schlenk flask.
-
Reagent Addition : Remove the flask from the glovebox (if used) and add this compound (1.0 g, 5.86 mmol).
-
Degassing : Seal the flask and evacuate and backfill with argon three times.
-
Solvent & Amine Addition : Add anhydrous toluene (40 mL) followed by morpholine (0.61 mL, 7.03 mmol) via syringe.
-
Heating : Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Workup :
-
Cool the reaction to room temperature and quench carefully by adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0% to 10% methanol in dichloromethane) to obtain the pure N-(2-(morpholino)pyridin-4-yl)acetamide.
Expected Yield : 65-85%.
Conclusion
This compound stands as a testament to the power of strategic functionalization in chemical building blocks. Its pre-installed acetamide and reactive chloro-handle provide a robust platform for rapid diversification and the construction of complex, high-value molecules. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings represent reliable and field-proven methods for leveraging this intermediate. As the demand for novel and selective therapeutics continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase, making it an essential tool for chemists in drug discovery and development.
References
- PubChem. 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide. National Center for Biotechnology Information.
- Wikipedia. Buchwald–Hartwig amination.
- PubChem. N-(4-Chloropyridin-2-yl)acetamide. National Center for Biotechnology Information.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- MySkinRecipes. N-(4-Chloropyridin-2-yl)acetamide.
- International Journal of Pharmacy and Technology. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination.
- Penta chemicals. Acetamide - SAFETY DATA SHEET.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Chemsrc. N-(5-chloropyridin-2-yl)acetamide.
- xidol.com. This compound.
- ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
- Acros Pharmatech. N-(4-Chloropyridin-2-yl)acetamide.
- ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids.
- ResearchGate. Discovery of N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) as a Highly Potent Type II Inhibitor Capable of Inhibiting the T670I "Gatekeeper" Mutant of cKIT Kinase.
- PubMed. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
- PubMed. Discovery of N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) as a Highly Potent Type II Inhibitor Capable of Inhibiting the T670I "Gatekeeper" Mutant of cKIT Kinase.
- IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
Sources
- 1. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. aksci.com [aksci.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Quantification of N-(2-chloropyridin-4-yl)acetamide
Document ID: ANP-2026-01-CPA4
Abstract: This document provides a comprehensive guide to the analytical quantification of N-(2-chloropyridin-4-yl)acetamide, a key intermediate and potential impurity in pharmaceutical synthesis. Recognizing the criticality of precise and reliable measurement for this compound, we present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals. Emphasis is placed on the scientific rationale behind procedural choices and the imperative of method validation in accordance with international regulatory standards. Each protocol is accompanied by a thorough validation framework based on the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reproducibility.
Introduction and Scientific Rationale
This compound (MW: 170.6 g/mol , CAS: 13602-82-9) is a substituted pyridine derivative.[1] Such compounds are pivotal building blocks in medicinal chemistry. The presence of a chromophore (the pyridine ring) and its inherent polarity make it an ideal candidate for analysis by reversed-phase High-Performance Liquid Chromatography (HPLC). Furthermore, the basic nitrogen atom on the pyridine ring allows for efficient protonation, making the molecule highly suitable for sensitive and selective quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly using electrospray ionization (ESI).[2]
Accurate quantification is paramount for several reasons:
-
Process Chemistry: To monitor reaction progress and optimize the synthesis of active pharmaceutical ingredients (APIs).
-
Impurity Profiling: To detect and quantify its presence as an impurity in drug substances, which is a critical aspect of drug safety and regulatory compliance.[3]
-
Quality Control: To ensure batch-to-batch consistency and meet the stringent purity specifications required for pharmaceutical products.
This guide provides robust starting points for method development and underscores the non-negotiable step of method validation to prove that the analytical procedure is fit for its intended purpose.[4]
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle and Application
This reversed-phase HPLC method separates this compound from potential impurities based on its hydrophobicity. A C18 stationary phase is employed, which retains the analyte from a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector, typically at a wavelength where the pyridine ring exhibits maximum absorbance. This method is ideal for routine quality control, purity assessment, and assay of the compound in drug substances where concentration levels are relatively high (e.g., >0.05%).
Proposed HPLC-UV Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or Variable Wavelength UV Detector.
Materials & Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade, ~99%)
-
Methanol (HPLC grade)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard column providing good resolution and efficiency for compounds of this polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure consistent ionization state and sharp peak shape. Volatile, making it compatible with LC-MS if needed. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, re-equilibrate | A gradient ensures the elution of compounds with a wider range of polarities and provides a robust separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 254 nm | Pyridine derivatives typically exhibit strong absorbance around this wavelength. A full scan (200-400 nm) should be run to confirm λmax. |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.
-
From the stock, prepare a working standard solution at 0.1 mg/mL by diluting with the mobile phase (initial conditions, e.g., 90% A:10% B).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., drug substance) in methanol to achieve a target concentration of approximately 0.1 mg/mL of this compound.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the peak for this compound by comparing the retention time with the reference standard.
-
Quantify the amount using the peak area and an external standard calculation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Principle and Application
This LC-MS/MS method offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred choice for trace-level quantification, such as determining the presence of this compound as a genotoxic impurity or for bioanalytical studies. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. This high specificity minimizes interference from matrix components.[5]
Proposed LC-MS/MS Protocol
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials & Reagents:
-
Same as HPLC-UV method, but using LC-MS grade solvents and additives is critical.
LC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A shorter column with smaller particles is suitable for fast, high-efficiency separations typical for LC-MS analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile additive that promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains consistent mobile phase chemistry. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate | A rapid gradient is sufficient for trace analysis and improves throughput. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, ensuring efficient ionization. |
| Column Temperature | 40 °C | Ensures reproducible chromatography and reduces backpressure. |
| Injection Volume | 5 µL | A smaller volume is typically used to prevent overloading the MS detector. |
MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is readily protonated. |
| Precursor Ion ([M+H]⁺) | m/z 171.0 | Calculated for C₇H₈ClN₂O⁺. This should be confirmed by direct infusion of the standard. |
| Product Ions (MRM) | To be determined experimentally (e.g., m/z 129.0, 43.0) | Potential fragments include loss of ketene (-42 Da) or cleavage of the amide bond. The most intense and stable fragment should be used for quantification (quantifier). A second fragment should be monitored for confirmation (qualifier). |
| Collision Energy | To be optimized | The voltage applied to induce fragmentation; must be optimized for the specific instrument and analyte to maximize product ion signal. |
| Source Parameters | Instrument-dependent (e.g., Capillary Voltage, Gas Temp) | Must be optimized to achieve maximum signal intensity and stability. |
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) in methanol.
-
Create a series of calibration standards by serial dilution in the initial mobile phase to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Prepare samples by dissolving in a suitable solvent and diluting into the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[6]
-
-
Analysis:
-
Infuse a standard solution directly into the mass spectrometer to optimize source parameters and determine the optimal precursor and product ions for MRM transitions.
-
Run the calibration standards to generate a calibration curve.
-
Analyze the samples.
-
Quantify this compound concentration by interpolating the peak area response from the calibration curve.
-
Analytical Method Validation Framework
A proposed analytical method is incomplete without validation. The following protocol, based on ICH Q2(R2) guidelines, must be performed to demonstrate that the chosen method (e.g., the HPLC-UV method) is suitable for its intended purpose.[7]
Caption: Logical workflow for analytical method validation per ICH guidelines.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent), a placebo sample (if applicable), a reference standard solution, and a sample solution.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample.
-
Inject the stressed samples and assess the resolution between the analyte peak and any degradation product peaks. Use a Diode Array Detector to check for peak purity.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other component and demonstrate spectral purity. Resolution between the analyte and the nearest eluting peak should be >2.0.
Linearity
-
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response.
-
Protocol:
-
Prepare at least five standard solutions of this compound at different concentrations covering the expected range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be insignificant compared to the response at 100% concentration.
Range
-
Objective: To define the interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.
-
Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The method is acceptable over the range where it meets the criteria for linearity, accuracy, and precision.
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, LOD is where S/N is 3:1, and LOQ is where S/N is 10:1.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: For LOQ, the precision (%RSD) of replicate measurements should be ≤ 10%.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary critical parameters one at a time, such as mobile phase composition (±2%), column temperature (±5 °C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).
-
Analyze a standard solution under each varied condition and assess the impact on retention time, peak area, and resolution.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not deviate significantly from the nominal conditions.
Overall Analytical Workflow
The following diagram outlines the comprehensive workflow from sample handling to final data reporting for the quantification of this compound.
Caption: General workflow for quantitative analysis.
References
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
- Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.
- ICH. Validation of analytical procedures Q2(R2).
- Amerigo Scientific. This compound.
- PubChem. N-(4-Chloropyridin-2-yl)acetamide.
- Acros Pharmatech. N-(4-Chloropyridin-2-yl)acetamide.
- NIH. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide.
- SciSpace. Current developments in LC-MS for pharmaceutical analysis.
- PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
- BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
Sources
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of N-(2-chloropyridin-4-yl)acetamide
Abstract
This document provides a comprehensive guide and a robust protocol for the purification of the heterocyclic organic compound, N-(2-chloropyridin-4-yl)acetamide, using preparative High-Performance Liquid Chromatography (HPLC). This compound is a valuable building block in medicinal chemistry and drug discovery. Ensuring its high purity is critical for subsequent synthetic steps and biological assays. This application note details a reverse-phase HPLC (RP-HPLC) method, explaining the rationale behind the selection of stationary phase, mobile phase composition, and other chromatographic parameters. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high-purity isolation of the target compound from crude reaction mixtures.
Introduction and Scientific Rationale
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of small molecules.[1][2] For compounds like this compound, which possess a combination of aromatic and polar functional groups, reverse-phase HPLC is the method of choice.[3][4] This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.
The scientific basis for the method described herein relies on several key principles:
-
Analyte Chemistry: The target molecule contains a basic pyridine ring. Most pyridine derivatives have a pKa between 5 and 6.[5] In unbuffered or neutral mobile phases, the basic nitrogen can interact inconsistently with the silica backbone of the stationary phase, leading to poor peak shape (tailing).
-
Mobile Phase pH Control: To ensure consistent protonation of the pyridine nitrogen and minimize unwanted interactions with the stationary phase, an acidic mobile phase modifier is essential.[5] The use of 0.1% formic acid lowers the mobile phase pH well below the pKa of the pyridine, ensuring it exists as a single protonated species. This also suppresses the ionization of residual silanol groups on the silica surface, which is a major cause of peak tailing for basic compounds.[6][7][8]
-
Stationary Phase Interaction: A C18 (octadecyl) stationary phase is selected as a versatile and effective starting point for small molecule purification, offering robust hydrophobic interactions with the aromatic ring of the analyte.[4][9]
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that the target compound is eluted with a good peak shape and is well-resolved from both more polar and less polar impurities.[4]
Analyte Properties: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to successful method development.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 13602-82-9 | [10][11] |
| Molecular Formula | C₇H₇ClN₂O | [10] |
| Molecular Weight | 170.6 g/mol | [10] |
| Appearance | Solid | [10] |
| Predicted Polarity | Moderately polar; XLogP3 of isomer is 0.8 | [12] |
| UV Absorbance | Expected to be UV active due to the pyridine ring. Optimal wavelength should be determined with a DAD/PDA detector, starting with 254 nm. | - |
Instrumentation, Materials, and Chromatographic Conditions
Materials and Reagents
-
Crude this compound sample
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade or Type I Ultrapure
-
Formic Acid (FA), LC-MS Grade (≥99%)
-
Methanol (MeOH), HPLC Grade (for sample preparation and system flush)
-
Dimethyl Sulfoxide (DMSO), HPLC Grade (optional, for sample preparation)
Instrumentation
-
Preparative HPLC system with a binary pump, autosampler (or manual injector), and a fraction collector.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 5 µm particle size, ≥100 Å pore size (e.g., 19 x 150 mm) | A C18 phase provides good hydrophobic retention for the aromatic system. 5 µm particles offer a good balance of efficiency and backpressure for preparative work. |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | Acidifies the mobile phase to ensure protonation of the pyridine nitrogen, leading to sharp, symmetrical peaks.[6][7] |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. The formic acid maintains consistent pH. |
| Gradient Elution | 5% B to 95% B over 15 minutes | This scouting gradient covers a wide polarity range to elute the target and impurities. It can be optimized for better resolution after the initial run. |
| Flow Rate | 15-20 mL/min (for a 19 mm ID column) | Adjust flow rate based on column dimensions and system pressure limits. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | 254 nm or λmax determined by PDA | 254 nm is a good starting point for aromatic compounds. A PDA detector is highly recommended to identify the absorbance maximum for optimal sensitivity. |
| Injection Volume | 100-500 µL (variable) | Depends on sample concentration and the loading capacity of the column. |
Experimental Protocols
The overall purification workflow involves sample preparation, HPLC purification, and post-purification processing.
Caption: Overall workflow for HPLC purification.
Step-by-Step Sample Preparation Protocol
-
Determine Solubility: Perform a small-scale test to find a suitable solvent. Test solubility in Methanol, Acetonitrile, and DMSO. The goal is to prepare a concentrated stock solution.
-
Prepare Sample Stock: Weigh the crude this compound and dissolve it in the minimum amount of the chosen solvent (e.g., DMSO or Methanol) to create a concentration of approximately 20-50 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.
-
Dilution (if needed): If the sample was dissolved in a strong solvent like DMSO, dilute it 1:1 with Mobile Phase A (Water + 0.1% FA) to reduce injection solvent strength and prevent peak distortion.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE or nylon syringe filter to remove any particulate matter that could damage the column or system.
Step-by-Step HPLC Purification Protocol
-
System Equilibration: Purge the pump lines with their respective mobile phases. Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at the designated flow rate until a stable baseline is achieved (typically 5-10 column volumes).
-
Blank Injection: Perform a blank run (injecting the sample solvent only) to identify any system-related or solvent peaks.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Run Gradient and Monitor: Start the gradient elution method. Monitor the chromatogram in real-time at the chosen wavelength.
-
Fraction Collection: Collect fractions corresponding to the main peak of interest. Use peak-based collection if available; otherwise, collect timed fractions across the entire peak elution window. Be sure to collect the baseline before and after the peak in separate tubes for analysis.
Results and Discussion: The Science of Separation
A successful purification will show a clear separation of the target compound from impurities. The rationale for this separation is visualized below.
Caption: Principle of reverse-phase separation for the target compound.
In the early stages of the gradient, the mobile phase is highly polar. Polar impurities have little affinity for the non-polar C18 stationary phase and are quickly washed off the column. The protonated this compound, having moderate polarity, is retained. As the percentage of acetonitrile (organic modifier) increases, the mobile phase becomes less polar. This increased solvent strength disrupts the hydrophobic interactions between the target compound and the stationary phase, causing it to elute from the column. More non-polar impurities will require an even higher concentration of organic solvent to elute.
Post-Purification and Purity Analysis
-
Analyze Fractions: Inject a small aliquot (5-10 µL) of each collected fraction onto an analytical HPLC system to determine its purity.
-
Pool Fractions: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. If the final product is intended for biological assays, it may be necessary to lyophilize (freeze-dry) the pooled fractions to remove all traces of water and formic acid.
-
Final Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS, NMR, and analytical HPLC.
Conclusion
The reverse-phase HPLC method detailed in this document provides a reliable and effective strategy for the purification of this compound. The use of a C18 stationary phase coupled with a water/acetonitrile gradient containing 0.1% formic acid is critical for achieving high resolution and symmetrical peak shapes for this basic compound. This protocol serves as a robust starting point that can be further optimized by adjusting the gradient slope or flow rate to meet specific purity and throughput requirements.
References
- ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis.
- Separation Science. (n.d.). Why Acid?.
- PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
- LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- YouTube. (2025). Mastering Small Molecule Reversed-Phase Method Development.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- UCL. (n.d.). HPLC solvents and mobile phase additives.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- International Pharmaceutical Industry. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Agilent. (2023). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting.
- PubChem. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.
- Xi'an Kono Chem Co.,Ltd. (n.d.). This compound.
Sources
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. hovione.com [hovione.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Why Acid? | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 12. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: N-(2-chloropyridin-4-yl)acetamide as a Versatile Scaffold for the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of drug discovery efforts. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides an in-depth technical overview of the utility of N-(2-chloropyridin-4-yl)acetamide as a strategic building block in the synthesis of novel kinase inhibitors. We explore the chemical rationale behind its use, detailing how its distinct structural features—the hinge-binding pyridinyl moiety and the synthetically versatile 2-chloro substituent—are exploited to generate diverse chemical libraries. Detailed, field-proven protocols for key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling, are provided to guide researchers in leveraging this scaffold for their drug discovery programs.
Introduction: The Strategic Value of the Pyridine Scaffold
The ATP-binding site of protein kinases presents a highly conserved structural feature known as the "hinge region," which forms crucial hydrogen bonds with the adenine ring of ATP. A successful strategy in kinase inhibitor design is to mimic this interaction using heterocyclic scaffolds. The pyridine ring is a privileged pharmacophore in this context, with its nitrogen atom acting as an effective hydrogen bond acceptor, anchoring the inhibitor within the active site.[1]
The compound this compound incorporates this key pyridine motif while offering two orthogonal points for synthetic diversification. The acetamide group provides an additional hydrogen bond donor, further stabilizing the inhibitor-kinase complex. More importantly, the chlorine atom at the 2-position serves as an excellent synthetic handle. It is a proficient leaving group for nucleophilic aromatic substitution (SNAr) and an active participant in palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around the core scaffold.[2][3] This dual functionality makes this compound a powerful and versatile intermediate for building libraries of potential kinase inhibitors.[1][4]
Causality Behind Experimental Design: Key Reactive Sites
The synthetic utility of this compound is rooted in its predictable reactivity at the C2 position. The electron-withdrawing nature of the pyridine ring nitrogen activates the chlorine atom, making it susceptible to displacement by a wide range of nucleophiles and facilitating cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The C-Cl bond can be readily displaced by nucleophiles such as primary and secondary amines, thiols, and phenols.[5] This reaction is fundamental for introducing diverse side chains that can target specific pockets within the kinase active site, thereby enhancing potency and selectivity.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling allow for the formation of new carbon-carbon bonds, enabling the attachment of various aryl or heteroaryl groups.[6] This strategy is widely used to extend the molecular framework and explore interactions with regions outside the immediate hinge-binding area.[7]
The following diagram illustrates the strategic use of this compound as a central scaffold for diversification.
Caption: Synthetic diversification using the core scaffold.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for the synthesis of the intermediate and its subsequent derivatization.
Protocol 1: Synthesis of Intermediate this compound
This protocol details the synthesis of the core intermediate via acylation of 4-amino-2-chloropyridine. The use of a mild base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction without promoting unwanted side reactions.
Materials:
-
4-amino-2-chloropyridine
-
Acetyl chloride (or Acetic Anhydride)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2-chloropyridine (1.0 eq.) in anhydrous DCM. Add pyridine or triethylamine (1.2 eq.).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise via syringe. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Caption: Workflow for synthesizing the acetamide intermediate.
Protocol 2: Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the displacement of the 2-chloro substituent with a representative amine nucleophile. This reaction is highly adaptable for creating a library of analogs.
Materials:
-
This compound (1.0 eq.)
-
Desired amine (R¹R²NH) (1.2-1.5 eq.)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a sealable reaction vial, add this compound, the desired amine, and the base.
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction: Seal the vial and heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to obtain the desired N-(2-(amino)pyridin-4-yl)acetamide derivative.
Protocol 3: Library Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol details a standard palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond at the 2-position of the pyridine ring. Rigorous exclusion of oxygen is critical for catalyst stability and reaction efficiency.[6]
Materials:
-
This compound (1.0 eq.)
-
Aryl- or heteroarylboronic acid (Ar-B(OH)₂) (1.2-1.5 eq.)
-
Palladium Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.)
-
Solvent: 1,4-Dioxane/water (e.g., 4:1 mixture) or Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the boronic acid, the base, and the palladium catalyst.
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography to yield the 2-aryl-N-(pyridin-4-yl)acetamide product.
Caption: General workflow for Suzuki-Miyaura coupling.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions for the key diversification reactions. Researchers should note that optimization for specific substrates is often necessary to achieve the best results.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Coupling |
| Key Reagent | Amine, Thiol, or Alcohol (1.2-1.5 eq.) | Arylboronic Acid (1.2-1.5 eq.) |
| Catalyst | None | Pd(PPh₃)₄, Pd(dppf)Cl₂ (2-5 mol%) |
| Base | K₂CO₃, DIPEA (2-3 eq.) | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.) |
| Solvent | DMF, DMSO, Dioxane | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80 - 120 °C | 80 - 100 °C |
| Typical Time | 4 - 24 hours | 2 - 12 hours |
Conclusion and Future Perspectives
This compound stands out as a high-value starting material for the construction of kinase inhibitor libraries. Its structure is pre-validated with a hinge-binding motif, while the strategically placed chloro group provides a reliable handle for introducing molecular diversity through robust and well-established synthetic methodologies like SNAr and Suzuki coupling. The protocols detailed herein offer a solid foundation for researchers and drug development professionals to efficiently generate novel compounds for screening and lead optimization, accelerating the discovery of next-generation targeted therapies.
References
- ResearchGate. Synthesis of Sorafenib and Regorafenib | Download Table.
- ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib.
- Google Patents. CN108997209B - Preparation method of regorafenib.
- Sun, M., et al. Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 2009.
- Google Patents. WO2009054004A2 - Process for the preparation of sorafenib.
- Google Patents. CN103724259A - Synthesis method for sorafenib.
- Liu, X. H., et al. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 2010.
- Lee, K., et al. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 2013.
- Wikipedia. 2-Chloropyridine.
- Inoue, K., et al. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 2009.
- Spilker, M. E., et al. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 2021.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 2-Chloropyridine: Applications and Synthesis.
- Fallah, E., et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021.
- Rempala, G., et al. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 2022.
- Rempala, G., et al. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 2022.
- ResearchGate. The reaction of 4-chloropyridine with some amines.
- Liu, Z., et al. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 2012.
- MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- University of Southampton. European Journal of Medicinal Chemistry.
- PubChem. N-(4-Chloropyridin-2-yl)acetamide.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- Organic Chemistry Portal. Acetamides.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
- Journal of Applied Pharmaceutical Science. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
protocol for N-(2-chloropyridin-4-yl)acetamide acylation reactions
An Application Guide to the N-Acylation of N-(2-chloropyridin-4-yl)acetamide: Protocols and Mechanistic Insights
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a pivotal building block in contemporary drug discovery. Its structure, featuring a reactive acetamide group appended to an electron-deficient 2-chloropyridine core, presents a versatile scaffold for chemical elaboration. The N-acylation of this intermediate is a critical transformation, enabling the introduction of diverse chemical functionalities that modulate the molecule's steric and electronic properties. This modification is a key step in the synthesis of complex molecules targeting a wide array of biological pathways. For instance, substituted pyridine amides are integral components of compounds developed as kinase inhibitors, anti-inflammatory agents, and other therapeutics.[1] This guide provides a comprehensive overview of the principles and detailed, field-proven protocols for the successful N-acylation of this compound, designed for researchers and professionals in synthetic and medicinal chemistry.
Part 1: Core Chemical Principles and Mechanistic Rationale
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The central event is the attack of the nucleophilic nitrogen atom of the acetamide group on the electrophilic carbonyl carbon of an acylating agent. However, the reactivity of this substrate is nuanced and governed by the electronic characteristics of the 2-chloropyridine ring.
1.1. Electronic Effects and Nucleophilicity
The pyridine ring is inherently electron-deficient compared to benzene. The presence of a chlorine atom at the 2-position further withdraws electron density from the ring via an inductive effect. This deactivation extends to the exocyclic acetamide group at the 4-position, reducing the nucleophilicity of the amide nitrogen. Consequently, direct acylation may be sluggish and often requires activation through the use of a base or a nucleophilic catalyst to achieve efficient conversion.
1.2. The Role of Bases and Catalysts
-
Bases (e.g., Pyridine, Triethylamine): When using highly reactive acylating agents like acyl chlorides, an acid byproduct (HCl) is generated. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize this acid.[2] This prevents the protonation of the starting material's amide nitrogen or the pyridine ring nitrogen, which would render them non-nucleophilic and halt the reaction.
-
Nucleophilic Catalysts (e.g., 4-Dimethylaminopyridine, DMAP): For less reactive acylating agents like carboxylic anhydrides, a catalytic amount of a hyper-nucleophilic catalyst like DMAP is often employed.[3][4] DMAP reacts rapidly with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself, readily transferring the acyl group to the less nucleophilic amide nitrogen of the substrate.[5]
The general mechanism involving a DMAP catalyst is depicted below.
Caption: DMAP-catalyzed acylation workflow.
Part 2: Experimental Protocols
The following protocols provide detailed procedures for the N-acylation of this compound using two common classes of acylating agents.
Protocol A: Acylation with Acyl Chlorides
This method is highly effective due to the high reactivity of acyl chlorides. It is crucial to perform this reaction under anhydrous conditions and in the presence of a base to scavenge the HCl byproduct.
2.1. Reagents and Materials
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, propionyl chloride) (1.1 - 1.3 equiv.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 equiv.)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel and nitrogen/argon inlet
-
Ice bath
-
Standard work-up and purification supplies (separatory funnel, sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
2.2. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 equiv.) to the solution and cool the flask to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.2 equiv.) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled reaction mixture over 15-30 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6] e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. f. Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.
Protocol B: Acylation with Carboxylic Anhydrides
This method is ideal when the corresponding acyl chloride is unstable or less accessible. The use of a DMAP catalyst is highly recommended to ensure efficient conversion.
2.1. Reagents and Materials
-
This compound
-
Carboxylic anhydride (e.g., acetic anhydride, propionic anhydride) (1.5 - 2.0 equiv.)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv.)
-
Anhydrous pyridine or dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer and nitrogen/argon inlet
-
Standard work-up and purification supplies
2.2. Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous pyridine.
-
Anhydride Addition: Add the carboxylic anhydride (1.5 equiv.) to the solution at room temperature. A slight exotherm may be observed. For more controlled reactions, the addition can be performed at 0 °C.
-
Reaction Progression: Stir the mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor the reaction's progress by TLC (typically 4-12 hours).[7]
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol to consume excess anhydride. b. Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual pyridine.[4] c. Dissolve the residue in ethyl acetate or DCM. d. Wash the organic solution sequentially with 1 M HCl (to remove DMAP and pyridine), water, saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. f. Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-acylated compound.
Caption: General experimental workflow for N-acylation.
Part 3: Data Summary and Troubleshooting
3.1. Comparative Overview of Acylation Protocols
| Parameter | Protocol A: Acyl Chloride | Protocol B: Carboxylic Anhydride | Rationale & Field Insights |
| Acylating Agent | R-COCl (1.1-1.3 equiv.) | (R-CO)₂O (1.5-2.0 equiv.) | Acyl chlorides are more reactive, requiring fewer equivalents. Anhydrides are less reactive and may require a slight excess. |
| Base/Catalyst | Stoichiometric Base (TEA, Pyridine) | Catalytic DMAP (0.1-0.2 equiv.) | Base is required to neutralize HCl byproduct in Protocol A. DMAP acts as a true catalyst in Protocol B to activate the anhydride. |
| Solvent | Anhydrous DCM, THF | Anhydrous Pyridine, DCM | Aprotic solvents are essential. Pyridine can serve as both solvent and base in Protocol B. |
| Temperature | 0 °C to Room Temp. | Room Temp. to 50 °C | Initial cooling for acyl chloride addition controls the exothermic reaction. Anhydride reactions may require gentle heating.[8] |
| Reaction Time | 2 - 6 hours | 4 - 12 hours | Higher reactivity of acyl chlorides leads to shorter reaction times. |
| Work-up | Aqueous NaHCO₃ quench | Methanol quench, acid wash | Work-up is tailored to remove the specific base/catalyst used (TEA vs. DMAP/Pyridine). |
3.2. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive acylating agent.2. Wet reagents or solvents.3. Starting material is protonated (insufficient base). | 1. For anhydrides, add catalytic DMAP. If using an acyl chloride, ensure it has not hydrolyzed.2. Use freshly dried solvents and high-purity reagents.3. Ensure at least 1.5 equivalents of base are used with acyl chlorides. |
| Multiple Byproducts | 1. Reaction temperature too high.2. O-acylation if other functional groups present.3. Degradation of starting material or product. | 1. Perform the addition of the acylating agent at 0 °C.2. Use milder conditions or consider protecting other reactive groups.3. Ensure an inert atmosphere and monitor reaction closely to avoid prolonged heating. |
| Difficult Purification | 1. Residual base/catalyst (TEA, DMAP, Pyridine).2. Similar polarity of starting material and product. | 1. Perform an acidic wash (e.g., 1 M HCl) during work-up to remove basic impurities.2. Optimize the eluent system for column chromatography; a shallow gradient may be required. |
Part 4: Safety Precautions
-
Acyl Chlorides & Anhydrides: These reagents are corrosive, lachrymatory, and react violently with water. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Solvents: Dichloromethane is a suspected carcinogen. Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle all organic solvents in a fume hood.
-
Work-up: The quenching of acylating agents can be exothermic. Perform additions of water, alcohol, or basic solutions slowly and with cooling if necessary.
References
- ResearchGate. Acylation of pyridine‐N‐oxides.
- ACS Publications. Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. ACS Catalysis.
- ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
- National Institutes of Health (NIH). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides.
- ResearchGate. Acylation of pyridine N‐oxide derivative by α‐oxocarboxylic acid under....
- ACS Publications. A New and Convenient Alkylation and Acylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- National Institutes of Health (NIH). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- Google Patents. Purification method of pyridine and pyridine derivatives.
- PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.
- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- ResearchGate. Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines | Request PDF.
- Reddit. Acylation of N-Aryl systems using acyl chlorides : r/Chempros.
- Scholars Research Library. Der Pharma Chemica.
- ResearchGate. Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods.
- YouTube. Preparation of Pyridines, Part 3: By Acylation.
- Google Patents. Process for the reduction of pyridine n-oxides.
- National Institutes of Health (NIH). Recent advances in the synthesis of N-acyl sulfonamides.
- PubChem. N-(4-Chloropyridin-2-yl)acetamide.
- ResearchGate. How can I get acetylation with acetic anhydride and prydine?.
- Semantic Scholar. Catalysis by 4-dialkylaminopyridines.
- GlycoPOD. O-Acetylation using acetic anhydride in pyridine.
- PubMed. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions.
- Organic Chemistry Portal. Ester synthesis by acylation.
- PubMed. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides.
- PubChem. 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide.
- ResearchGate. (PDF) N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide.
Sources
- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable and Validated Protocol for the Synthesis of N-(2-chloropyridin-4-yl)acetamide
Abstract
N-(2-chloropyridin-4-yl)acetamide is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its efficient production is critical for downstream applications. This document provides a comprehensive, step-by-step protocol for the scaled-up synthesis of this compound from 4-amino-2-chloropyridine and acetic anhydride. The procedure is designed with a focus on safety, scalability, process control, and high yield. We delve into the rationale behind key procedural steps, offer a thorough hazard analysis, and present a self-validating system for researchers and chemical development professionals.
Introduction and Reaction Principle
The acetylation of 4-amino-2-chloropyridine is a fundamental N-acylation reaction. In this procedure, the nucleophilic amino group of 4-amino-2-chloropyridine attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine serves dual roles as a solvent and a base, scavenging the acetic acid byproduct generated during the reaction. The choice of acetic anhydride as the acetylating agent is advantageous for scale-up due to its high reactivity and the fact that it produces a neutral byproduct (acetic acid) rather than a strong acid like HCl, which would be generated if using acetyl chloride.
The reaction is highly exothermic, a critical consideration for process safety during scale-up. Uncontrolled addition of the acylating agent can lead to a rapid temperature increase, potentially causing side reactions or a dangerous runaway reaction. Therefore, precise temperature control is paramount.
Reaction Scheme
Sources
Application Notes and Protocols for N-(2-chloropyridin-4-yl)acetamide in Agrochemical Research
Foreword: Unveiling the Potential of a Versatile Pyridine Acetamide Scaffold
In the continuous quest for novel and effective agrochemicals, the exploration of diverse chemical scaffolds is paramount. Among these, pyridine derivatives have consistently demonstrated a broad spectrum of biological activities, forming the backbone of numerous successful commercial products. This guide focuses on N-(2-chloropyridin-4-yl)acetamide , a molecule of significant interest due to its structural motifs: a reactive chloropyridine ring and an acetamide functionality, both of which are prevalent in modern agrochemical discovery.
While extensive research has been conducted on analogous structures, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals specifically interested in the synthesis, characterization, and potential applications of this compound. It is designed not as a rigid template, but as a foundational resource, providing detailed protocols and the scientific rationale behind them to empower researchers in their exploration of this promising compound. We will delve into its synthesis, analytical characterization, and provide robust protocols for screening its potential herbicidal, fungicidal, and insecticidal activities.
Section 1: Synthesis and Characterization of this compound
The synthesis of this compound is a two-step process, commencing with the preparation of the key intermediate, 4-amino-2-chloropyridine, followed by its acetylation.
Synthesis of the Precursor: 4-Amino-2-chloropyridine
The synthesis of 4-amino-2-chloropyridine can be achieved through various routes. A common and economical method involves the nitration and subsequent reduction of 2-chloropyridine.[1]
Protocol 1: Synthesis of 4-Amino-2-chloropyridine
-
Step 1: N-Oxide Formation. In a well-ventilated fume hood, dissolve 2-chloropyridine in glacial acetic acid. While stirring, cautiously add 30% hydrogen peroxide dropwise, maintaining the temperature below 60°C. The formation of 2-chloropyridine-N-oxide activates the C4 position for the subsequent nitration.
-
Step 2: Nitration. To the cooled 2-chloropyridine-N-oxide solution, add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the temperature below 10°C. The reaction mixture is then gently warmed to facilitate the introduction of the nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.
-
Step 3: Reduction. The 2-chloro-4-nitropyridine-N-oxide is then reduced to the corresponding amine. A common method involves the use of iron powder in acetic acid.[1] The mixture is refluxed until the reaction is complete (monitored by TLC).
-
Work-up and Purification. After completion, the reaction mixture is cooled, filtered to remove iron residues, and the filtrate is neutralized with a base (e.g., sodium carbonate) to precipitate the product. The crude 4-amino-2-chloropyridine is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Diagram 1: Synthetic Pathway to 4-Amino-2-chloropyridine
Caption: Synthesis of 4-amino-2-chloropyridine from 2-chloropyridine.
Acetylation of 4-Amino-2-chloropyridine
The final step involves the acylation of the amino group of 4-amino-2-chloropyridine. A standard and efficient method is the reaction with acetyl chloride in the presence of a base to neutralize the HCl byproduct. A similar protocol has been described for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide from 4-aminopyridine.[2]
Protocol 2: Synthesis of this compound
-
Materials:
-
4-amino-2-chloropyridine
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chloropyridine (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or column chromatography on silica gel.
-
Diagram 2: Acetylation of 4-Amino-2-chloropyridine
Caption: Synthesis of this compound.
Characterization
Unambiguous characterization of the synthesized this compound is crucial. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons (a singlet), and the aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetamide group, the methyl carbon, and the carbons of the pyridine ring. Predicted spectral data for the isomeric 2-chloro-N-(pyridin-2-yl)acetamide can serve as a useful comparison.[3]
-
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch, C=O stretch (amide I band), and C-Cl stretch.[3]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) and a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).[3][4]
-
Melting Point: A sharp melting point is indicative of a pure compound.
| Technique | Expected Features for this compound |
| ¹H NMR | Singlet for -CH₃, distinct signals for pyridine ring protons. |
| ¹³C NMR | Downfield signal for C=O, signal for -CH₃, and signals for pyridine ring carbons. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~700-800 (C-Cl stretch). |
| MS (m/z) | Molecular ion [M]⁺ at ~170.02 and [M+2]⁺ at ~172.02. |
Section 2: Biological Activity Screening Protocols
Based on the chemical structure, this compound warrants screening for a range of agrochemical activities. The following protocols provide a framework for these investigations.
Herbicidal Activity Screening
Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs), leading to a cessation of cell division and expansion.[5][6]
Protocol 3: Pre- and Post-emergence Herbicidal Screening
-
Plant Species: A selection of monocotyledonous (e.g., barnyardgrass, crabgrass) and dicotyledonous (e.g., pigweed, velvetleaf) weed species, along with representative crop species (e.g., corn, soybean) for selectivity assessment.
-
Pre-emergence Assay:
-
Prepare pots with a standardized soil mix.
-
Sow seeds of the test species at a uniform depth.
-
Apply this compound at various concentrations (e.g., ranging from 10 to 2000 g/ha) as a soil drench.
-
Include a solvent control and a positive control (a commercial chloroacetamide herbicide like metolachlor).
-
Maintain the pots in a greenhouse under controlled conditions (temperature, light, humidity).
-
Assess herbicidal effects (e.g., inhibition of germination, stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
-
Post-emergence Assay:
-
Grow the test plants to a specific growth stage (e.g., 2-3 leaf stage).
-
Apply this compound as a foliar spray at various concentrations, ensuring uniform coverage.
-
Include appropriate controls as in the pre-emergence assay.
-
Evaluate phytotoxicity symptoms at regular intervals.
-
-
Data Analysis: Calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for each species to quantify the herbicidal potency.
Diagram 3: Herbicidal Screening Workflow
Caption: Workflow for herbicidal activity screening.
Fungicidal Activity Screening
Acetamide derivatives have shown promise as antifungal agents.[7][8][9][10][11]
Protocol 4: In Vitro Antifungal Assay
-
Fungal Pathogens: A panel of economically important plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani).
-
Assay Method (Disc Diffusion):
-
Prepare potato dextrose agar (PDA) plates.
-
Spread a suspension of fungal spores evenly over the surface of the agar.
-
Impregnate sterile paper discs with solutions of this compound at various concentrations.
-
Place the discs on the inoculated agar plates.
-
Include a solvent control and a positive control (a commercial fungicide).
-
Incubate the plates at an appropriate temperature until the fungal mycelium has grown across the control plates.
-
Measure the diameter of the zone of inhibition around each disc.
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of the compound against each fungal species.
Insecticidal Activity Screening
Pyridine-based compounds are well-known for their insecticidal properties, often targeting the insect nervous system.[12][13][14][15][16]
Protocol 5: Insecticidal Bioassay (Leaf Dip Method)
-
Test Insect: A model insect pest such as the cowpea aphid (Aphis craccivora) or another suitable species.[12]
-
Procedure:
-
Prepare solutions of this compound at various concentrations in a suitable solvent with a surfactant.
-
Excise leaves from a host plant and dip them into the test solutions for a set period (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves in a petri dish with a moist filter paper.
-
Introduce a known number of insects (e.g., 10-20 adults or nymphs) onto each leaf.
-
Include a solvent control and a positive control (a commercial insecticide like acetamiprid).
-
Incubate under controlled conditions.
-
Assess insect mortality at 24 and 48 hours after treatment.
-
-
Data Analysis: Calculate the LC₅₀ (the concentration required to kill 50% of the test insects).
Section 3: Analytical Methods
Accurate quantification of this compound is essential for various studies, including metabolism and environmental fate. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Protocol 6: HPLC-UV Method for Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is recommended.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with a buffer such as phosphate or formate) is a good starting point. The exact ratio should be optimized for optimal separation. A method for the precursor 4-amino-2-chloropyridine uses acetonitrile and sulfuric acid in water.[17]
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by extracting the compound from the matrix of interest (e.g., soil, plant tissue) using an appropriate solvent, followed by filtration.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Section 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from analogous compounds like N-(4-chlorophenyl)acetamide and general acetamides should be considered.[7][15][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Seek medical attention.
-
Conclusion: A Call for Further Investigation
This compound represents a promising, yet underexplored, scaffold in the field of agrochemical research. This guide provides the necessary foundational protocols to enable a systematic investigation of its synthetic accessibility, and biological potential. The true utility of this compound will only be revealed through rigorous experimental validation. It is our hope that these detailed application notes will serve as a catalyst for further research, potentially leading to the discovery of novel agrochemical solutions.
References
- Dahal, S. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate.
- Abdel-Raheem, S. A. A., et al. (2022). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. ACS Omega.
- de Vicente, J., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Journal of Medicinal Chemistry.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Leeson, P. A. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science.
- Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate.
- Abdel-Wahab, B. F., et al. (2014). Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae). Letters in Drug Design & Discovery.
- Wang, Q., et al. (2014). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science.
- Abdel-Raheem, S. A. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega.
- Khullar, A. (2019). Synthesis, Characterization and Screening of Substituted 4-Biphenyl acétamides against Curvalaria lunata. Bulletin of Pure & Applied Sciences- Chemistry.
- ResearchGate. (n.d.). Some examples of drugs and insecticides containing pyridine scaffolds.
- Abdel-Raheem, S. A. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega.
- Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry.
- ResearchGate. (2015). 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents.
- Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences.
- Wang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules.
- Li, Z., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry.
- ResearchGate. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- ResearchGate. (2024). Chemical design, preparation, agricultural bioefficacy valuation, and molecular docking of some pyridine containing compounds.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). N-(4-Chloropyridin-2-yl)acetamide. PubChem.
- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
- Acros Pharmatech. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.
- MySkinRecipes. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.
Sources
- 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetamide, N-(4-chlorophenyl)- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpasjournals.com [bpasjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
- 18. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 19. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Assays with N-(2-chloropyridin-4-yl)acetamide
Introduction: The Rationale for Assay Development
N-(2-chloropyridin-4-yl)acetamide is a small molecule featuring a substituted pyridine ring, a common scaffold in medicinal chemistry recognized for its role in the development of targeted therapeutics.[1] Specifically, its structural motifs suggest potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of diseases like cancer by targeting the enzymes that regulate cellular processes.[2][3][4] The acetamide group and chloropyridine core are frequently utilized as building blocks in the synthesis of compounds designed to interact with the ATP-binding pocket of kinases.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust biochemical and cell-based assays to characterize this compound or its analogs. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps but as a self-validating system, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.[7]
Part 1: Biochemical Assays for Direct Target Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase.[4] Biochemical assays are essential for quantifying inhibitory potency (e.g., IC50), understanding the mechanism of action, and assessing selectivity.[2][4]
Foundational Strategy: Selecting the Right Assay Format
Modern drug discovery relies on non-radioactive, high-throughput biochemical assays that are both sensitive and scalable.[2] The choice of assay technology is critical and depends on factors such as the specific kinase, available instrumentation, and cost.[8][9]
Two of the most robust and widely used formats are:
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal.[10] The signal strength is directly proportional to kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: Formats like LanthaScreen® and Z'-LYTE® use the transfer of energy between a donor and an acceptor fluorophore to measure either kinase-substrate binding or product formation.[11] TR-FRET assays are known for their high sensitivity and reduced interference from compound fluorescence.[11]
For the purpose of this guide, we will detail a protocol based on the ADP-Glo™ Luminescence Assay , as it is a universal platform applicable to virtually any kinase.[10]
Workflow for Biochemical Assay Development
The development of a robust biochemical assay is an iterative process of optimization to ensure the results are reliable and reproducible.[7]
Caption: Workflow for developing a biochemical kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps to determine the IC50 of this compound against a target kinase.
1.3.1 Materials and Reagents:
-
Target Kinase (e.g., MAP4K4)[10]
-
Substrate (e.g., Maltose Binding Protein)[10]
-
This compound (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (optimized for the target kinase)
-
White, opaque 384-well assay plates
-
Luminometer
1.3.2 Assay Optimization (Prior to Screening):
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.
-
ATP and Substrate Km Determination: Perform substrate and ATP titrations to determine their respective Km values. For inhibitor screening, it is best practice to run the reaction at the Km concentration of both ATP and the substrate.[10] This ensures the assay is sensitive to competitive inhibitors.
1.3.3 Experimental Protocol:
-
Compound Plating:
-
Prepare a 10-point serial dilution of this compound in DMSO, starting at a high concentration (e.g., 1 mM).
-
Dispense the compound dilutions and controls (DMSO for 0% inhibition, Staurosporine for 100% inhibition) into the 384-well plate. The final DMSO concentration in the assay should be kept low (e.g., <1%) to minimize its effect on enzyme activity.[2]
-
-
Enzyme Addition:
-
Prepare a solution of the target kinase in assay buffer at 2X the final optimal concentration.
-
Add the kinase solution to the wells containing the compound and controls.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[10]
-
-
Initiate Kinase Reaction:
-
Prepare a solution containing ATP and the substrate in assay buffer, each at 2X their final Km concentrations.
-
Add this solution to the wells to start the reaction.
-
Incubate for the desired reaction time (e.g., 2 hours) at room temperature.[10]
-
-
Develop Luminescent Signal:
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis and Validation
-
IC50 Calculation: Normalize the data using the 0% (DMSO) and 100% (Staurosporine) inhibition controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control: The robustness of the assay should be validated by calculating the Z'-factor. A Z'-factor greater than 0.5 indicates a high-quality assay suitable for high-throughput screening.[7]
| Parameter | Recommended Value/Target | Rationale |
| ATP Concentration | At or near Km | Ensures sensitivity to ATP-competitive inhibitors.[10] |
| Substrate Conc. | At or near Km | Balances signal strength with substrate consumption.[10] |
| Final DMSO Conc. | < 1% | Minimizes solvent interference with enzyme activity.[2] |
| Z'-Factor | > 0.5 | Confirms assay is robust and suitable for screening.[7] |
Part 2: Cell-Based Assays for Determining Cellular Potency and Effect
While biochemical assays confirm direct target inhibition, cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context.[12][13] These assays assess properties like cell permeability, target engagement in a cellular environment, and the ultimate effect on cell fate.[4][12]
Foundational Strategy: Assessing Cellular Viability and Cytotoxicity
The first step in cellular characterization is to determine if this compound affects the viability or proliferation of cancer cells.[3][13]
-
Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[3]
-
ATP Content Assays (e.g., CellTiter-Glo®): This luminescence-based assay quantifies the amount of ATP present, which is a direct marker of metabolically active, viable cells.[14] It is known for its high sensitivity and simple one-step protocol.[14]
We will detail a protocol using the CellTiter-Glo® Luminescent Cell Viability Assay .
Workflow for Cell-Based Assay Development
Caption: Workflow for developing a cell-based viability/cytotoxicity assay.
Detailed Protocol: CellTiter-Glo® Viability Assay
This protocol measures the effect of this compound on the viability of a cancer cell line.
2.3.1 Materials and Reagents:
-
Cancer Cell Line (e.g., K562 chronic myelogenous leukemia cells)[14]
-
Complete Cell Culture Medium
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control cytotoxic agent)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well or 384-well cell culture plates
-
Luminometer
2.3.2 Experimental Protocol:
-
Cell Plating:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into the wells of a white, opaque-walled plate at the predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent lines) and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the compound dilutions and controls (medium with DMSO for 100% viability, Doxorubicin for positive control) to the appropriate wells.
-
Incubate the plate for a standard duration, typically 72 hours, under normal cell culture conditions (37°C, 5% CO2).
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent directly to each well in an amount equal to the culture medium volume.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis and Further Steps
-
GI50/IC50 Calculation: Normalize the data to the vehicle control (100% viability) and calculate the concentration that causes 50% inhibition of growth (GI50) or 50% reduction in viability (IC50).
-
Next Steps - Target Engagement: If the compound shows cellular activity, the next logical step is to confirm that it engages its intended kinase target within the cell.[4] This can be achieved through techniques such as Western blotting to probe the phosphorylation status of a known downstream substrate of the target kinase. A reduction in phosphorylation would provide evidence of on-target activity.[4]
Conclusion: A Pathway to Characterization
The protocols detailed in this guide provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically progressing from direct biochemical inhibition assays to more complex cell-based viability and target engagement studies, researchers can build a comprehensive profile of the compound's potency and mechanism of action. Adherence to best practices in assay development and validation is paramount for generating high-quality, reproducible data that can confidently drive drug discovery projects forward.[15][16][17]
References
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
- Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Institutes of Health (NIH). [Link]
- Bioassays for anticancer activities. PubMed. [Link]
- Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Assay Valid
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
- Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. [Link]
- Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
- This compound. Amerigo Scientific. [Link]
- N-(4-Chloropyridin-2-yl)acetamide. PubChem. [Link]
- N-(4-Chloropyridin-2-yl)acetamide, min 98%, 1 gram. CP Lab Chemicals. [Link]
- Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2015).
- Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021).
- Best practice in bioassay development. (2019). BioTechniques. [Link]
- Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2019). Taylor & Francis Online. [Link]
- N-(4-Chloropyridin-2-yl)acetamide. MySkinRecipes. [Link]
- N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide. National Institutes of Health (NIH). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 6. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. domainex.co.uk [domainex.co.uk]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. biotechniques.com [biotechniques.com]
Application Note: Microwave-Assisted Synthesis of N-(2-chloropyridin-4-yl)acetamide Derivatives
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of N-(2-chloropyridin-4-yl)acetamide and its derivatives using Microwave-Assisted Organic Synthesis (MAOS). We delve into the mechanistic rationale behind the N-acetylation reaction, the fundamental principles of microwave heating, and provide a robust, step-by-step experimental protocol. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure technical accuracy, reproducibility, and safety. By leveraging MAOS, synthetic chemists can achieve dramatic reductions in reaction times, improved yields, and cleaner product profiles, aligning with the principles of green chemistry.[1][2][3]
Introduction: The Rationale for Microwave Synthesis
This compound derivatives are valuable intermediates in medicinal chemistry and materials science. Traditional synthesis methods, often reliant on conventional heating (e.g., oil baths), typically require long reaction times and can lead to the formation of undesirable byproducts.[4]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[5] Unlike conventional methods that transfer heat slowly via conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[6][7] This results in rapid, uniform, and highly efficient heating, which offers several key advantages:
-
Reaction Acceleration: Reaction times can be reduced from hours to mere minutes.[4][5][6]
-
Increased Yields & Purity: Rapid heating often minimizes the formation of side products, leading to cleaner reactions and higher yields.[4][8]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption.[1][4]
-
Green Chemistry Alignment: MAOS facilitates the use of fewer hazardous solvents and generates less chemical waste, making it an environmentally benign approach.[2][3]
This application note will focus on the N-acetylation of 4-amino-2-chloropyridine as a model reaction to demonstrate the power and practicality of MAOS.
Scientific Principles and Mechanism
The N-Acetylation Reaction
The synthesis of this compound from 4-amino-2-chloropyridine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). In this protocol, we utilize glacial acetic acid, which can serve as both the acetylating source and a solvent. The reaction is typically facilitated by heat, which provides the necessary activation energy.
The Physics of Microwave Heating
MAOS leverages the ability of a dielectric material (any substance that can sustain an electric field) to convert electromagnetic energy into thermal energy. This occurs primarily through two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in our system, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, localized heat.[7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in response to the oscillating electric field. Collisions resulting from this ionic movement generate heat throughout the sample.[7]
This direct energy transfer is fundamentally different from conventional heating, where the vessel is heated first and the energy is then slowly transferred to the reaction medium. The result is a rapid and uniform temperature increase that cannot be easily replicated by traditional methods.[4]
Mechanistic Pathway Diagram
The diagram below illustrates the key steps in the N-acetylation of 4-amino-2-chloropyridine.
Caption: N-Acetylation Reaction Pathway.
Experimental Protocol: Synthesis of this compound
This protocol is optimized for a dedicated laboratory microwave reactor. Domestic microwave ovens should never be used for chemical synthesis due to the risk of explosion, lack of temperature/pressure control, and corrosion.[9]
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Supplier |
| 4-Amino-2-chloropyridine | C₅H₅ClN₂ | 14432-13-4 | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | Fisher Scientific |
| Deionized Water | H₂O | 7732-18-5 | --- |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | VWR |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | VWR |
Equipment:
-
CEM Discover Microwave Synthesizer (or equivalent)
-
10 mL microwave pressure vials with snap-on caps
-
Magnetic stir bars
-
Analytical balance
-
Standard laboratory glassware (beakers, separatory funnel, Büchner funnel)
-
Rotary evaporator
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-amino-2-chloropyridine (1.28 g, 10 mmol).
-
Reagent Addition: Add glacial acetic acid (5 mL). The acetic acid acts as both the solvent and the acetylating reagent.
-
Vessel Sealing: Securely cap the vial. Ensure the cap is properly seated to prevent leakage under pressure.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the following reaction parameters:
-
Temperature: 150°C (use a ramp-to-temperature setting)
-
Hold Time: 10 minutes
-
Power: 200 W (dynamic power control is recommended)
-
Stirring: High
-
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to below 50°C using the instrument's forced air cooling system before carefully venting and opening.
-
Work-up & Neutralization: Pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water. Carefully neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying & Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the solid with a small amount of ethyl acetate.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a crystalline solid.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps, especially the handling of acetic acid and the neutralization process, should be performed in a certified chemical fume hood.[9]
-
Pressure Hazard: Microwave synthesis reactions can generate significant internal pressure. Only use vessels designed for this purpose and never exceed the manufacturer's recommended volume or temperature limits.[9][10]
-
Thermal Hazard: The reaction vial will be hot after irradiation. Handle with caution.
-
Chemical Stability: Be aware of the stability of your reagents at high temperatures. Avoid chemicals known to decompose exothermically, such as azides or nitro compounds, without extensive safety evaluation.[9]
Experimental Workflow and Optimization
General Workflow Diagram
The following diagram outlines the complete process from reagent preparation to final product characterization.
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2-chloropyridin-4-yl)acetamide
Welcome to the technical support guide for the synthesis of N-(2-chloropyridin-4-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. We will delve into the underlying chemical principles, provide detailed troubleshooting protocols, and offer field-proven insights to streamline your experimental workflow.
Overview of the Synthesis
The synthesis of this compound is a standard N-acylation reaction. It typically involves the reaction of 4-amino-2-chloropyridine with an acetylating agent, such as acetyl chloride or acetic anhydride. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acetylating agent. While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact yield and purity. The electron-withdrawing nature of the chlorine atom and the pyridine ring itself can influence the nucleophilicity of the amino group, making careful optimization crucial.[1][2]
Core Reaction Pathway
Below is a diagram illustrating the fundamental reaction for the synthesis of this compound.
Caption: General reaction scheme for the acylation of 4-amino-2-chloropyridine.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
Low or no yield is one of the most common issues, often stemming from several potential root causes.
Potential Causes & Recommended Solutions:
-
Cause A: Hydrolysis of the Acetylating Agent.
-
Explanation: Acetyl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form acetic acid, rendering it ineffective for the acylation reaction.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[3][4]
-
-
Cause B: Incomplete Reaction.
-
Explanation: The reaction may not have proceeded to completion due to insufficient reaction time, non-optimal temperature, or poor mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexanes. If the starting material (4-amino-2-chloropyridine) is still present after the initially planned time, consider extending the reaction duration or allowing the mixture to slowly warm to room temperature after the initial cooled addition.[3]
-
-
Cause C: Inefficient Scavenging of HCl Byproduct.
-
Explanation: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.
-
Solution: Add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, to the reaction mixture before adding the acetyl chloride.[3] Use 1.1 to 1.5 equivalents of the base to neutralize the HCl as it forms. This is a critical step for achieving high yields.
-
-
Cause D: Poor Quality of Starting Materials.
-
Explanation: Impurities in the 4-amino-2-chloropyridine or degraded acetyl chloride can inhibit the reaction.
-
Solution: Use fresh or purified reagents. Acetyl chloride should be clear and colorless; a yellow or brown color indicates degradation. If necessary, distill the acetyl chloride before use. The purity of 4-amino-2-chloropyridine can be checked by its melting point (90-94 °C) and analytical techniques like NMR.
-
Question 2: The reaction mixture turned into a dark, tarry substance. How can I prevent this?
The formation of dark, polymeric, or tarry materials is typically a sign of uncontrolled side reactions, often driven by excessive heat.
Potential Causes & Recommended Solutions:
-
Cause A: Reaction Temperature is Too High.
-
Explanation: The acylation of amines with acetyl chloride is a highly exothermic process.[3] If the heat is not dissipated effectively, the temperature can rise uncontrollably, leading to degradation of the starting materials and product, as well as polymerization side reactions.
-
Solution: Maintain a low temperature during the addition of the acetylating agent. Cool the solution of 4-amino-2-chloropyridine and base to 0-5 °C using an ice-water bath. Add the acetyl chloride dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.[3] Vigorous stirring is essential to ensure even heat distribution.
-
-
Cause B: Incorrect Stoichiometry.
Question 3: My crude product is an oily or gummy solid that is difficult to purify. What should I do?
An oily or impure solid product indicates the presence of unreacted starting materials or byproducts that interfere with crystallization.
Potential Causes & Recommended Solutions:
-
Cause A: Presence of Unreacted Starting Materials and Acidic Impurities.
-
Explanation: Unreacted 4-amino-2-chloropyridine and acidic byproducts (like acetic acid from hydrolysis) can act as impurities that prevent the desired product from crystallizing properly.
-
Solution: Perform a thorough aqueous workup before crystallization.[3][4]
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted basic 4-amino-2-chloropyridine.
-
Follow with a wash using a saturated aqueous sodium bicarbonate solution to neutralize and remove any remaining acetyl chloride and acidic impurities.[4]
-
Finally, wash with brine to remove excess water before drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
-
-
Cause B: Formation of Diacetylated Byproduct.
-
Explanation: Although less common with this substrate, it's possible for the initially formed amide to be acetylated a second time, leading to a diacetylated byproduct, which can be oily. This is more likely with excess acetyl chloride or elevated temperatures.
-
Solution: Use careful stoichiometric control (no more than 1.05 equivalents of acetyl chloride).[3] If the diacetylated product is suspected (it will appear as a less polar spot on TLC), purification via column chromatography is the most effective method.[4]
-
-
Cause C: Improper Recrystallization Solvent.
-
Explanation: The chosen solvent may not be ideal for inducing crystallization, causing the product to "oil out."
-
Solution: Recrystallization from ethanol or acetonitrile is often effective for N-aryl acetamides.[3] If the product oils out, try dissolving the crude material in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly adding a poor solvent (like hexanes or pentane) until turbidity persists, then allow it to cool slowly.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common synthesis issues.
Caption: A decision-making diagram for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use acetic anhydride instead of acetyl chloride? A: Yes, acetic anhydride is a common alternative. It is less reactive and less sensitive to moisture than acetyl chloride, which can be an advantage. However, the reaction may require heating or a catalyst to proceed at a reasonable rate. The byproduct is acetic acid, which still needs to be neutralized with a base.
Q2: What is the best solvent for this reaction? A: Aprotic solvents are generally preferred to avoid reaction with the acetyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are all effective choices that provide good solubility for the starting materials.[3]
Q3: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:
-
¹H NMR: To confirm the structure by looking for the characteristic acetamide methyl singlet and the aromatic pyridine protons.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
FT-IR: Look for the characteristic N-H stretch and the amide C=O stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (170.6 g/mol ).[5][6]
Q4: Is 4-amino-2-chloropyridine the only starting material? A: 4-Amino-2-chloropyridine is the key precursor for this specific target molecule.[2][7] It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][7] Several methods exist for its synthesis, often starting from 2-chloropyridine.[2][8]
Experimental Protocols & Data
Standard Laboratory Protocol
This protocol is a standard method adapted from procedures for similar N-aryl acetamides.[3]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 4-amino-2-chloropyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: While stirring vigorously, add acetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by recrystallization from ethanol or acetonitrile to obtain pure this compound.[3]
Data Summary Table
The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Recommended Condition | Rationale & Notes |
| Starting Material | 4-Amino-2-chloropyridine | Purity should be >97%. |
| Acylating Agent | Acetyl Chloride (1.0-1.05 eq) | Highly reactive. Use of a slight excess ensures full conversion of the amine. |
| Base | Triethylamine (TEA) (1.1-1.5 eq) | Neutralizes the HCl byproduct, preventing protonation of the starting amine.[3] |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent. Good solubility for reactants.[3] |
| Temperature | 0 °C to Room Temperature | Critical for controlling the exothermic reaction and preventing side products.[3] |
| Reaction Time | 2-6 hours | Monitor by TLC to determine completion. |
| Purification | Aqueous Workup & Recrystallization | Essential for removing ionic impurities and achieving high purity.[3][4] |
| Expected Yield | 75-95% | Yields are highly dependent on adherence to anhydrous and temperature-controlled conditions. |
References
- Oregon State University. A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
- Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- NIH. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Figshare. 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide - Organic Letters.
- PubMed. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide.
- ResearchGate. Optimization of the reaction condition between N-aminopyridine 3a and acetic acid 4a.
- MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Google Patents. Preparation method of 2-chloro-4-aminopyridine.
- NIH. 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- PubChem. N-(4-Chloropyridin-2-yl)acetamide.
- ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
- RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- N-(4-Chloropyridin-2-yl)acetamide, min 98%, 1 gram.
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-(2-chloropyridin-4-yl)acetamide
Welcome to the technical support center for the synthesis of N-(2-chloropyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges and nuances of this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction, identify and minimize side products, and ensure the highest purity of your target compound.
Introduction
The acetylation of 2-chloro-4-aminopyridine is a fundamental reaction in the synthesis of various pharmaceutical and agrochemical compounds. While seemingly straightforward, this reaction can be prone to the formation of several side products that can complicate purification and reduce yields. This guide provides a comprehensive overview of these potential issues and offers practical solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect during the synthesis of this compound?
A1: The primary side products encountered in this reaction are:
-
N,N-diacetyl-2-chloro-4-aminopyridine (Diacetylation Product): This is the most common impurity and arises from the further acetylation of the desired mono-acetylated product.
-
Acetic Acid: Formed from the hydrolysis of the acetylating agent (acetyl chloride or acetic anhydride) if moisture is present in the reaction.
-
Unreacted 2-chloro-4-aminopyridine: Incomplete reaction will leave the starting material as a significant impurity.
Q2: What reaction conditions favor the formation of the diacetylation side product?
A2: The formation of the diacetylated product is primarily influenced by:
-
Excess Acetylating Agent: Using a significant excess of acetyl chloride or acetic anhydride increases the likelihood of a second acetylation event.
-
Strongly Basic Conditions: The presence of a strong base can deprotonate the amide nitrogen of the desired product, making it more nucleophilic and susceptible to a second acetylation.[1]
-
Prolonged Reaction Times and/or High Temperatures: These conditions can provide the necessary energy and time for the slower second acetylation to occur.
Q3: How can I minimize the formation of the diacetylated byproduct?
A3: To suppress diacetylation, consider the following strategies:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the acetylating agent.
-
Choice of Base: Employ a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced when using acetyl chloride. The basicity of this scavenger should be carefully considered to avoid promoting diacetylation.[2]
-
Temperature Control: Perform the reaction at a controlled, low temperature (e.g., 0 °C) to manage the exothermic nature of the acylation and disfavor the second acetylation.
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) to quench the reaction as soon as the starting material is consumed.
Q4: My final product is an oil or a gummy solid, not the expected crystalline solid. What could be the cause?
A4: This is often due to the presence of impurities. Acetic acid, if present, can interfere with crystallization. Unreacted starting material and the diacetylated product can also act as impurities that disrupt the crystal lattice. A thorough workup to remove acidic components and purification by recrystallization or chromatography is recommended.
Q5: Is dimerization of 2-chloro-4-aminopyridine a likely side reaction?
A5: While dimerization of pyridine derivatives can occur under certain conditions, it is not a commonly reported side product in the acylation of 2-chloro-4-aminopyridine. The primary competing reactions are over-acetylation and reactions involving residual moisture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the acetylating agent. 3. Loss of product during workup. | 1. Monitor the reaction by TLC and consider extending the reaction time if necessary. 2. Ensure all glassware is flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Optimize extraction and recrystallization procedures to minimize losses. |
| Presence of a less polar spot on TLC (higher Rf value) | This is likely the N,N-diacetyl-2-chloro-4-aminopyridine byproduct. | 1. Reduce the equivalents of the acetylating agent to near stoichiometry. 2. Perform the reaction at a lower temperature. 3. Purify the crude product using column chromatography. |
| Broad or multiple peaks in the NMR spectrum | Presence of multiple compounds, likely the desired product, the diacetylated byproduct, and unreacted starting material. | 1. Re-purify the sample using column chromatography or recrystallization. 2. Compare the spectrum to the expected spectra of the product and potential impurities (see Analytical Data section). |
| Product has a vinegar-like smell | Presence of residual acetic acid due to hydrolysis of the acetylating agent. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate during the workup to neutralize and remove the acetic acid.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetyl Chloride
This protocol is a general guideline and may require optimization.
Materials:
-
2-chloro-4-aminopyridine
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-chloro-4-aminopyridine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the cooled solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Side Product Characterization: Analytical Data
Accurate identification of side products is crucial for process optimization. Below are the expected and predicted analytical data for the primary side product, N,N-diacetyl-2-chloro-4-aminopyridine.
N,N-diacetyl-2-chloro-4-aminopyridine
-
Formation Mechanism:
Caption: Formation of the diacetylation side product.
-
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
Based on computational prediction tools, the following proton NMR shifts are anticipated.[1][4][5][6] The two acetyl groups are expected to be non-equivalent due to restricted rotation around the N-C(O) bonds.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.4 | d | 1H | Pyridine H6 |
| ~ 7.3 | dd | 1H | Pyridine H5 |
| ~ 7.2 | d | 1H | Pyridine H3 |
| ~ 2.4 | s | 3H | Acetyl CH₃ |
| ~ 2.3 | s | 3H | Acetyl CH₃ |
-
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 172 | C=O (Acetyl) |
| ~ 171 | C=O (Acetyl) |
| ~ 152 | Pyridine C2 |
| ~ 150 | Pyridine C6 |
| ~ 148 | Pyridine C4 |
| ~ 124 | Pyridine C5 |
| ~ 122 | Pyridine C3 |
| ~ 26 | CH₃ (Acetyl) |
| ~ 25 | CH₃ (Acetyl) |
-
Mass Spectrometry (MS):
The expected mass spectrum would show a molecular ion peak corresponding to the mass of the diacetylated product. The fragmentation pattern would likely involve the loss of one or both acetyl groups.[8]
| m/z | Assignment |
| 214/216 | [M]⁺ (with characteristic 3:1 isotope pattern for one chlorine) |
| 172/174 | [M - CH₂CO]⁺ |
| 130/132 | [M - 2(CH₂CO)]⁺ |
References
- ACD/Labs NMR Predictor. (n.d.).
- Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- CASPRE - 13C NMR Predictor. (n.d.).
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- NMRDB. (n.d.). 13C NMR Prediction.
- BenchChem. (2025). Identifying and minimizing side products in chloroacetylation of aminopyridines. Retrieved January 10, 2026, from a hypothetical BenchChem technical note.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved January 10, 2026, from a hypothetical BenchChem technical note.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- BenchChem. (2025). Structural Analysis and Characterization of 2-chloro-N-(pyridin-4-yl)acetamide: A Technical Guide. Retrieved January 10, 2026, from a hypothetical BenchChem technical note.
- Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.
- RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
- National Center for Biotechnology Information. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines.
- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
- ResearchGate. (2016). Mass fragmentation pattern of 26. The presence of a free amino group in...
- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol. Retrieved January 10, 2026, from a hypothetical BenchChem technical note.
- ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Google Patents. (n.d.). CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- MDPI. (2021).
- PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine.
- ResearchGate. (2013). Acetylation of amines with acetic anhydride.
- ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and prydine?
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [ouci.dntb.gov.ua]
- 5. CASPRE [caspre.ca]
- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of N-(2-chloropyrin-4-yl)acetamide
Welcome to the technical support center for N-(2-chloropyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of Crystalline Product After Initial Synthesis
Potential Causes & Solutions
-
Incomplete Reaction: The acetylation of 4-amino-2-chloropyridine may not have gone to completion.
-
Causality: The nucleophilicity of the amino group on the pyridine ring is reduced by the electron-withdrawing effect of the chloro substituent. Inadequate reaction time, temperature, or stoichiometry of the acetylating agent can lead to a significant amount of unreacted starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of ethyl acetate and hexane. If the starting material is still present, consider extending the reaction time or slightly increasing the amount of acetylating agent.
-
-
Hydrolysis of Acetylating Agent: Acetyl chloride or acetic anhydride readily reacts with moisture.
-
Causality: The presence of water in the reaction solvent or on the glassware will hydrolyze the acetylating agent to acetic acid, rendering it ineffective for the desired N-acetylation. This not only reduces the yield but also introduces an acidic impurity that can complicate purification.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Product Loss During Work-up: The product may be lost during aqueous extraction or precipitation steps.
-
Causality: this compound has some solubility in water, which can be exacerbated by pH changes during the work-up.
-
Solution: When performing an aqueous wash, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase. Minimize the volume of water used for washing. When precipitating the product, ensure the solution is sufficiently cooled and allow adequate time for complete crystallization.
-
Issue 2: Presence of a More Polar Impurity in TLC/LC-MS Analysis
Potential Cause & Solution
-
Unreacted 4-amino-2-chloropyridine: This is a common impurity if the reaction is incomplete.
-
Causality: The starting material is more polar than the acetylated product due to the free amino group.
-
Solution: An acidic wash during the work-up can effectively remove the basic 4-amino-2-chloropyridine. Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl). The protonated amine salt will be soluble in the aqueous layer. Subsequently, neutralize the organic layer with a saturated sodium bicarbonate solution.
-
Issue 3: Presence of a Less Polar Impurity in TLC/LC-MS Analysis
Potential Cause & Solution
-
Diacetylated Byproduct: Formation of N-acetyl-N-(2-chloropyridin-4-yl)acetamide.
-
Causality: If an excess of the acetylating agent is used or if the reaction temperature is too high, a second acetylation can occur on the amide nitrogen. This byproduct is less polar than the desired mono-acetylated product.
-
Solution:
-
Stoichiometry Control: Use a stoichiometric or only a slight excess (1.05-1.1 equivalents) of the acetylating agent.
-
Column Chromatography: If the diacetylated byproduct is present, purification by column chromatography is typically required. The less polar nature of the diacetylated compound allows for its separation from the desired product.
-
-
Issue 4: Product is an Oil or Gummy Solid That Fails to Crystallize
Potential Causes & Solutions
-
Presence of Acetic Acid: Hydrolysis of the acetylating agent can lead to acetic acid contamination.
-
Causality: Acetic acid can act as a crystallization inhibitor.
-
Solution: Wash the crude product with a saturated solution of sodium bicarbonate to neutralize and remove residual acetic acid.
-
-
Solvent Entrapment: Residual solvent from the reaction or work-up can prevent crystallization.
-
Causality: Solvents can disrupt the crystal lattice formation.
-
Solution: Ensure the crude product is thoroughly dried under high vacuum to remove all residual solvents before attempting crystallization.
-
-
Incorrect Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.
-
Causality: The solubility profile of the compound in the selected solvent is critical for successful crystallization.
-
Solution: Perform a solvent screen to identify a suitable recrystallization solvent or solvent system. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound if it contains both unreacted starting material and the diacetylated byproduct?
A1: A multi-step purification strategy is recommended. First, perform an acid-base extraction as described in the troubleshooting guide to remove the unreacted 4-amino-2-chloropyridine. After isolating the crude product, which will now primarily contain the desired product and the diacetylated byproduct, proceed with column chromatography. The difference in polarity between the mono- and diacetylated compounds should allow for a clean separation.
Q2: Can I use recrystallization to remove the diacetylated byproduct?
A2: While possible, it can be challenging. The structural similarity between the desired product and the diacetylated byproduct can lead to co-crystallization, resulting in incomplete separation. Column chromatography is a more reliable method for removing the diacetylated species.
Q3: My NMR spectrum shows broad peaks. What could be the cause?
A3: Broad peaks in an NMR spectrum can indicate the presence of multiple chemical species in exchange, or the presence of paramagnetic impurities. In the context of this purification, it is more likely due to the presence of acidic or basic impurities that can protonate or deprotonate the product, leading to peak broadening. A thorough aqueous work-up with both acidic and basic washes should resolve this issue. If the problem persists after purification, consider the possibility of restricted bond rotation around the amide C-N bond, which can sometimes lead to broadened signals at room temperature.
Q4: What are the key stability concerns for this compound during purification and storage?
A4: The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Therefore, prolonged exposure to strong acids or bases during work-up and purification should be avoided. The 2-chloropyridine moiety is generally stable under normal conditions.[1] For long-term storage, keep the purified compound in a cool, dry, and dark place to prevent potential degradation.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted 4-amino-2-chloropyridine
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 50 mL per gram of crude product).
-
Combine the aqueous layers and back-extract with a small amount of the organic solvent to recover any dissolved product.
-
Combine all organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Column Chromatography for Removal of Diacetylated Byproduct
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the desired product. The less polar diacetylated byproduct will elute first.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed product and load it onto the top of the packed column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Recrystallization
-
Place the crude solid in a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or acetonitrile) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through celite to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Ethanol | Low | High | Good |
| Isopropanol | Low | High | Good |
| Acetonitrile | Low | High | Good |
| Water | Moderate | High | Poor (potential for hydrolysis) |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent |
| Ethyl Acetate | Moderate | High | Fair |
Visualization
Purification Workflow Diagram
The following diagram illustrates a decision-making workflow for the purification of this compound.
Caption: Decision tree for selecting the appropriate purification strategy.
References
- PubChem. 2-Chloropyridine.
- Jubilant Ingrevia.
- SIELC Technologies. Separation of 2-Chloropyridine on Newcrom R1 HPLC column. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for N-(2-chloropyridin-4-yl)acetamide
Introduction
N-(2-chloropyridin-4-yl)acetamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its efficient synthesis is crucial for drug development and manufacturing. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions to optimize the synthesis of this compound. The focus is on the common N-acylation of 2-chloro-4-aminopyridine with an acetylating agent, a reaction that, while straightforward in principle, presents several challenges that can impact yield and purity.
Core Synthesis: Mechanism and Protocol
The Acylation Reaction
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2-chloro-4-aminopyridine with an acetylating agent like acetyl chloride or acetic anhydride. The reaction requires a base to neutralize the acidic byproduct (HCl or acetic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-chloro-4-aminopyridine on the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses, eliminating the leaving group (chloride or acetate) to form the amide product. A base, typically a non-nucleophilic tertiary amine, is essential for the reaction to proceed to completion.
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Optimized Experimental Protocol
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2-chloro-4-aminopyridine (1.0 eq)
-
Acetyl chloride (1.05 eq) or Acetic Anhydride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloro-4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermic nature of the acylation.[3]
-
Addition of Acetylating Agent: While stirring vigorously, add acetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature. Continue stirring for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a suitable eluent (e.g., 50:50 Ethyl Acetate:Hexanes) to track the consumption of the starting amine.
-
Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield pure this compound.[3]
Key Reagent Roles & Stoichiometry
| Reagent | Molar Equivalent | Role & Rationale |
| 2-chloro-4-aminopyridine | 1.0 | Starting Material: The nucleophile that attacks the acetylating agent. |
| Acetyl Chloride | 1.0 - 1.1 | Acetylating Agent: The electrophile that provides the acetyl group. A slight excess ensures complete conversion of the starting amine. |
| Triethylamine (TEA) | 1.1 - 1.5 | Base: Neutralizes the HCl byproduct. Without it, the starting amine becomes protonated and unreactive.[3] An excess ensures all acid is quenched. |
| Anhydrous DCM/THF | - | Solvent: Aprotic solvents are preferred to prevent hydrolysis of the acetyl chloride and to dissolve reactants effectively.[3] |
Troubleshooting Guide
Navigating experimental challenges is key to successful synthesis. This guide addresses the most common issues encountered.
Caption: A decision-making workflow for troubleshooting low product yield.
Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Acetyl Chloride: Presence of moisture in reagents or glassware. 3. Protonation of Starting Material: Insufficient base to neutralize HCl byproduct. | 1. Monitor the reaction by TLC to ensure completion. If the starting material persists, consider extending the reaction time. 2. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and fresh, high-purity reagents.[4] 3. Use at least 1.1 equivalents of a tertiary amine base like triethylamine. |
| Multiple Spots on TLC / Impure Product | 1. Diacylation: The product is acetylated a second time. 2. Unreacted Starting Material: Incomplete reaction. 3. Hydrolysis of Product: The amide bond can be susceptible to hydrolysis under harsh acidic or basic workup conditions. | 1. Carefully control the stoichiometry; use a 1:1 or slight excess of the amine relative to the acetyl chloride.[3] Avoid high temperatures, which can promote over-acylation. 2. See "Low Yield" solutions. Purify via column chromatography if recrystallization is insufficient. 3. Ensure workup steps are performed promptly and at moderate temperatures. Use saturated NaHCO₃ for neutralization rather than stronger bases. |
| Product is an Oily or Gummy Solid | 1. Presence of Impurities: Residual solvent, acetic acid, or unreacted starting materials can depress the melting point. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be optimal, leading to oiling out. | 1. Wash the crude product thoroughly with saturated sodium bicarbonate to remove acidic impurities. Ensure the product is fully dried under vacuum.[4] 2. Perform small-scale solvent screening for recrystallization. Common solvents include ethanol, isopropanol, and acetonitrile.[3] If a single solvent fails, try a co-solvent system (e.g., ethanol/water). |
| Reaction Stalls (Starting Material Persists on TLC) | 1. Inactive Reagents: Acetyl chloride may have hydrolyzed over time. The starting amine may be of poor quality. 2. Insufficient Activation: The reaction temperature may be too low for the specific combination of reagents. | 1. Use a fresh bottle of acetyl chloride. Verify the purity of the 2-chloro-4-aminopyridine via NMR or melting point analysis. 2. After the initial low-temperature addition, ensure the reaction is allowed to warm to room temperature and stir for an adequate duration (2-6 hours). |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Different suppliers or lots can have varying purity levels. 2. Atmospheric Moisture: Fluctuations in lab humidity can affect anhydrous reactions. 3. Inconsistent Temperature Control: Minor differences in cooling can lead to varied side-product formation. | 1. Standardize reagent sources and perform quality control on incoming materials. 2. Always conduct the reaction under a dry, inert atmosphere (N₂ or Ar). 3. Use a consistent method for cooling (e.g., ice/water bath) and monitor the internal reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this reaction? A base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct. Without a base, the HCl will protonate the nitrogen of the 2-chloro-4-aminopyridine, forming a pyridinium salt. This salt is no longer nucleophilic and cannot react with the acetyl chloride, effectively stopping the reaction.[3]
Q2: Why is initiating the reaction at 0 °C so important? The reaction between an amine and acetyl chloride is highly exothermic. Adding the acetyl chloride at room temperature can cause a rapid temperature increase, leading to uncontrolled side reactions, such as the formation of the N,N-diacylated byproduct.[4] Starting at 0 °C allows for slow, controlled heat dissipation, maximizing the yield of the desired mono-acetylated product.[3]
Q3: Which solvent is best suited for this reaction? Anhydrous aprotic solvents are strongly preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used because they effectively dissolve the reactants and do not react with the acetyl chloride.[3] The choice can also influence reaction rate; nonpolar solvents may accelerate the reaction.[5]
Q4: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the 2-chloro-4-aminopyridine starting material on a TLC plate (e.g., silica gel). The product, being an amide, is typically less polar than the starting amine and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
Q5: What are the potential side products, and how can their formation be minimized? The primary side product is the N,N-diacylated product, where two acetyl groups are added to the amino nitrogen. This is favored by an excess of acetyl chloride, high temperatures, or prolonged reaction times. To minimize it, use a 1:1 or slight excess of the amine and maintain strict temperature control.[3][4] Another potential impurity is acetic acid, formed from the hydrolysis of acetyl chloride by trace moisture.
Q6: What is the best method for purifying the final product? For most cases, recrystallization is sufficient for purification. Effective solvents include ethanol, acetonitrile, or isopropanol.[3] If isomeric impurities or significant amounts of diacetylated byproduct are present, column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) may be necessary for achieving high purity.
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem Technical Support.
- Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters.
- Hassner, A., Krepski, L. R., & Alexanian, V. (n.d.). Aminopyridines as acylation catalysts for tertiary alcohols. Bar-Ilan University Research.
- ChemicalBook. (n.d.). 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis.
- PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide.
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Google Patents. (n.d.). CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- BenchChem. (2025). Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis. BenchChem Technical Support.
Sources
- 1. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 2. CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cris.biu.ac.il [cris.biu.ac.il]
N-(2-chloropyridin-4-yl)acetamide stability issues in solution
Welcome to the technical support center for N-(2-chloropyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding its inherent chemical properties, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a valuable intermediate in synthetic chemistry. However, like many halogenated pyridines and acetamides, its stability in solution can be a critical factor for successful experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its handling, storage, and use in solution. The information herein is based on established chemical principles and best practices for handling analogous compounds.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound in solution. Each issue is followed by a likely cause related to compound stability and a step-by-step guide to resolving the problem.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays
Scenario: You have prepared a stock solution of this compound in an aqueous buffer for a cell-based assay. Over the course of your experiments, you notice a progressive decline in the compound's biological activity.
Potential Cause: The primary suspect is the hydrolytic degradation of the acetamide bond, particularly if the buffer is not at an optimal pH. The 2-chloro substituent on the pyridine ring can also be susceptible to nucleophilic substitution, although this is generally less facile than amide hydrolysis.
Troubleshooting Workflow:
-
pH Assessment:
-
Measure the pH of your stock solution and your final assay buffer. Acetamides can be susceptible to both acid- and base-catalyzed hydrolysis.
-
-
Solvent Selection:
-
If your experimental protocol allows, consider preparing your primary stock solution in an anhydrous aprotic solvent such as DMSO or DMF, where the compound will be significantly more stable. Make fresh dilutions into your aqueous assay buffer immediately before use.
-
-
Stability Study:
-
Perform a time-course stability study. Prepare a solution of the compound in your assay buffer and analyze its purity at different time points (e.g., 0, 2, 4, 8, and 24 hours) using an appropriate analytical method like HPLC-UV or LC-MS.[1]
-
-
Temperature Control:
-
Keep your stock solutions and experimental samples on ice or at 4°C whenever possible to slow down potential degradation.
-
Experimental Protocol: Rapid HPLC-UV Stability Assessment
This protocol allows for a quick evaluation of the compound's stability in your chosen buffer.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to your final working concentration (e.g., 100 µM) in your aqueous assay buffer.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of the solution into an HPLC system.
-
Incubate the remaining solution at the temperature of your experiment (e.g., 37°C).
-
Inject additional aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Monitor the peak area of the parent compound over time. A significant decrease in the peak area indicates degradation. Look for the appearance of new peaks, which would correspond to degradation products.
-
Workflow for Investigating Decreased Potency
Caption: Troubleshooting workflow for decreased biological activity.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
Scenario: During the analysis of your sample by HPLC or LC-MS, you observe additional peaks that were not present in the initial analysis of the solid compound.
Potential Cause: This is a clear indication of degradation. The likely degradation products are 2-chloro-4-aminopyridine (from amide hydrolysis) and potentially N-(2-hydroxypyridin-4-yl)acetamide (from hydrolysis of the chloro group). The presence of multiple unexpected peaks could also suggest photodegradation if the sample was exposed to light.
Troubleshooting Steps:
-
Characterize Unknown Peaks:
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses to the expected masses of potential degradation products.
-
This compound: C₇H₇ClN₂O, MW = 170.59
-
2-chloro-4-aminopyridine (Hydrolysis Product 1): C₅H₅ClN₂, MW = 128.56
-
Acetic Acid (Hydrolysis Product 2): C₂H₄O₂, MW = 60.05 (often not retained on reverse phase)
-
-
-
Control for Light Exposure:
-
Safety data sheets indicate that the compound is light sensitive. Repeat the experiment using amber vials or by wrapping the sample container in aluminum foil to protect it from light.
-
-
Inert Atmosphere:
-
The SDS also mentions air sensitivity. While less common for this type of molecule to rapidly oxidize in solution at room temperature, for long-term storage of solutions, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hypothesized Degradation Pathway
Caption: Primary hypothesized hydrolytic degradation pathway.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended way to prepare and store stock solutions of this compound?
A1: For maximum stability, stock solutions should be prepared in an anhydrous aprotic solvent such as DMSO or DMF at a high concentration (e.g., 10-50 mM). These stock solutions should be stored at -20°C or -80°C in tightly sealed vials with desiccant to prevent moisture absorption. The compound is noted to be hygroscopic. For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is the compound compatible with common biological buffers like PBS or Tris?
A3: The compound should be compatible with these buffers for short-term experiments. However, the stability will be dependent on the pH of the buffer and the presence of any nucleophilic species. For example, Tris buffer contains a primary amine that could potentially react with the compound, although this is unlikely under typical conditions. It is always best to verify stability in your specific buffer system using the HPLC method described above.
Q4: My solid compound has changed color. Is it still usable?
A4: A change in color (e.g., from white to yellow or brown) often indicates degradation, possibly due to oxidation or photodegradation. It is highly recommended to analyze the purity of the solid material by a suitable method (e.g., HPLC, NMR) before use. If significant impurities are detected, it is best to use a fresh, pure batch of the compound. Storing the solid compound under an inert gas, protected from light, and in a dry environment is recommended.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent and widely accessible method for routine purity checks and stability studies.[1] For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides molecular weight information for the impurities.[1]
Quantitative Data Summary (Illustrative)
The following table illustrates the type of data you should aim to collect from a stability study. The values are hypothetical.
| Condition | Time (hours) | % Parent Compound Remaining |
| pH 4 Buffer, 37°C | 0 | 100 |
| 4 | 92 | |
| 24 | 75 | |
| pH 7.4 Buffer, 37°C | 0 | 100 |
| 4 | 99 | |
| 24 | 96 | |
| pH 9 Buffer, 37°C | 0 | 100 |
| 4 | 90 | |
| 24 | 68 |
This illustrative data shows that the compound is most stable at a neutral pH and degrades more rapidly under acidic and basic conditions.
References
Sources
Technical Support Center: Troubleshooting NMR Spectra of N-(2-chloropyyridin-4-yl)acetamide
Welcome to the technical support guide for N-(2-chloropyridin-4-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this compound. This guide provides a structured, cause-and-effect approach to identifying and resolving spectral impurities, ensuring the integrity of your experimental data.
Part 1: Understanding the Ideal Spectrum
Before troubleshooting impurities, it is crucial to establish a baseline for a pure sample of this compound. The synthesis typically involves the acetylation of 2-chloro-4-aminopyridine with an acetylating agent like acetic anhydride or acetyl chloride.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of pure this compound in a solvent like DMSO-d₆ will exhibit characteristic signals for the pyridine ring protons and the acetamide group.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Amide NH | ~10.5 - 11.0 | Broad Singlet (br s) | 1H | Chemical shift can be variable and concentration-dependent. |
| Pyridine H6 | ~8.3 | Doublet (d) | 1H | Coupled to H5. |
| Pyridine H3 | ~8.1 | Singlet (s) or Doublet (d) | 1H | May appear as a singlet or a doublet with small coupling to H5. |
| Pyridine H5 | ~7.7 | Doublet of Doublets (dd) | 1H | Coupled to H6 and H3. |
| Acetyl CH₃ | ~2.1 | Singlet (s) | 3H | Sharp, characteristic singlet. |
Note: Chemical shifts are approximate and can vary based on the deuterated solvent, concentration, and instrument.
Part 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common and easily identifiable impurities.
Q1: I see a sharp singlet at ~2.2 ppm in my CDCl₃ spectrum. What is it?
A1: A singlet at 2.22 ppm in CDCl₃ is highly characteristic of acetic anhydride [1], the acetylating agent. A singlet at 2.1 ppm is likely acetic acid [2], the hydrolysis product of the anhydride.
-
Cause: Incomplete reaction workup or quenching. Acetic anhydride is reactive and can persist if not properly removed.
-
Quick Solution: Wash your organic extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and neutralize both acetic anhydride and acetic acid, partitioning them into the aqueous layer.
Q2: My baseline has a broad, rolling peak around 10-12 ppm. What could this be?
A2: This is very likely the carboxylic acid proton of acetic acid [2][3]. Its chemical shift is highly variable and depends on concentration and hydrogen bonding.
-
Cause: Hydrolysis of excess acetic anhydride during the aqueous workup.
-
Solution: Perform a basic wash as described in A1. If the impurity persists, recrystallization or column chromatography may be necessary.
Q3: I have unexpected signals in the aromatic region (7.0 - 8.0 ppm) that don't match my product.
A3: This strongly suggests the presence of unreacted starting material, 2-chloro-4-aminopyridine . The ¹H NMR spectrum for this starting material would show a different pattern in the aromatic region[4].
-
Cause: The acetylation reaction did not go to completion.
-
Solution: See the detailed troubleshooting guide in Part 3 for purification strategies. You may also consider re-subjecting the material to the reaction conditions to drive the reaction to completion.
Q4: My spectrum shows a singlet at ~2.50 ppm and a multiplet around 3.33 ppm in DMSO-d₆. What are these?
A4: These are the residual peaks of the NMR solvent itself. The peak at 2.50 ppm is residual DMSO, and the broad peak around 3.33 ppm is trace water (H₂O) in the DMSO-d₆. These are almost always present and are not impurities from your reaction.[5][6][7][8]
Part 3: In-Depth Troubleshooting Guides
Issue 1: Contamination with Starting Material (2-chloro-4-aminopyridine)
The presence of unreacted 2-chloro-4-aminopyridine is a common issue resulting from an incomplete reaction.
Identification via ¹H NMR: Compare the aromatic region of your spectrum to the known spectrum of the starting material. Key differences in chemical shifts and coupling patterns will be apparent. The free amine (-NH₂) protons of the starting material also appear as a broad signal, typically more upfield than the amide proton of the product.
Causality:
-
Insufficient Acetylating Agent: Not using a sufficient molar excess of acetic anhydride or acetyl chloride.
-
Short Reaction Time: The reaction was not allowed to stir long enough for full conversion.
-
Low Temperature: The reaction temperature was too low to overcome the activation energy.
Troubleshooting Protocol: Acid-Base Extraction This protocol exploits the difference in basicity between the product (a neutral amide) and the starting material (a basic amine).
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic 2-chloro-4-aminopyridine will react to form its hydrochloride salt and move into the aqueous layer. The neutral acetamide product will remain in the organic layer.
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated NaHCO₃ solution to remove any residual acid.
-
Brine Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Confirmation: Acquire a new ¹H NMR spectrum to confirm the absence of starting material signals.
Issue 2: Residual Reagents & By-products (Acetic Anhydride & Acetic Acid)
These are the most frequent impurities and arise from the reaction chemistry itself.
Identification via ¹H NMR: As noted in the FAQs, these appear as sharp singlets in the aliphatic region.
Troubleshooting Protocol: Recrystallization If a simple bicarbonate wash is insufficient, recrystallization is an excellent method for purification.
-
Solvent Selection: Choose a solvent system in which your product, this compound, is soluble at high temperatures but poorly soluble at low temperatures. A common system is ethanol/water or ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude material in the minimum amount of the hot solvent (or the more polar solvent of a binary system).
-
Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum.
-
Confirmation: Acquire a new ¹H NMR spectrum. The sharp singlets from acetic acid/anhydride should be significantly reduced or absent.
Part 4: Visual Workflows and Data Summaries
Impurity Identification Workflow
This diagram outlines a logical decision-making process for identifying the source of impurities based on NMR data.
Sources
- 1. Acetic anhydride(108-24-7) 1H NMR spectrum [chemicalbook.com]
- 2. Acetic acid(64-19-7) 1H NMR spectrum [chemicalbook.com]
- 3. proprep.com [proprep.com]
- 4. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum [chemicalbook.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. spectrabase.com [spectrabase.com]
Technical Support Center: N-(2-chloropyridin-4-yl)acetamide Recrystallization
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2-chloropyridin-4-yl)acetamide. Recrystallization is a powerful technique for the purification of this solid intermediate, but its success hinges on a clear understanding of the compound's properties and the procedural nuances involved. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and empower you to optimize your purification workflow.
Section 1: Foundational Knowledge & Initial Setup
This section addresses the preliminary questions and data required before beginning any recrystallization experiment. A thorough understanding of your compound's characteristics is the first step toward a successful purification.
Q1: What are the critical physicochemical properties of this compound that I need to know for recrystallization?
Understanding the fundamental properties of this compound is essential for designing an effective purification protocol. These properties dictate solvent choice and the conditions required for crystal formation. Key data is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 13602-82-9 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.6 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Data not publicly available. Must be determined experimentally. | - |
| Solubility | No specific quantitative data is publicly available.[2] Must be determined experimentally. |[2] |
Expert Insight: The lack of a published melting point is a critical data gap. One of the most common reasons for a compound "oiling out" instead of crystallizing is the use of a solvent with a boiling point higher than the compound's melting point.[3][4] Therefore, determining the melting point of your crude material is a highly recommended preliminary step.
Q2: How do I select a suitable recrystallization solvent if no solubility data is available?
Solvent selection is the most critical variable in recrystallization. The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[5] A systematic screening process is the most reliable method.
Experimental Protocol: Solvent Suitability Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (approx. 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.[5] Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, and then in an ice-water bath.
-
Observation: An ideal solvent is one from which a large quantity of well-formed crystals precipitates upon cooling. A solvent that requires a very large volume to dissolve the compound or from which no crystals form is not suitable.
Table 2: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale & Expected Behavior |
|---|---|---|
| Alcohols | Ethanol, Isopropanol, Methanol | The polar amide and pyridine nitrogen suggest good solubility in polar protic solvents, especially when hot. |
| Ketones | Acetone | A polar aprotic solvent that is often effective for moderately polar compounds. |
| Esters | Ethyl Acetate | A medium-polarity solvent. Often used in mixed-solvent systems with hexanes. |
| Nitriles | Acetonitrile | A polar aprotic solvent; a related isomer has been successfully recrystallized from it, making it a strong candidate.[6][7] |
| Hydrocarbons | Toluene, Heptane/Hexanes | The aromatic and chloro- groups provide some nonpolar character. These are likely to be poor solvents but may be excellent "anti-solvents" in a mixed-solvent system. |
| Ethers | Tetrahydrofuran (THF) | A polar aprotic solvent. |
Section 2: The Standard Recrystallization Workflow
Once a suitable solvent has been identified, the following general procedure can be applied. The core principle is to create a saturated solution at high temperature and then allow it to cool, reducing the solubility of the target compound and causing it to crystallize, while impurities remain in the "mother liquor".[8]
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, bring the chosen solvent to a boil (add boiling chips). Add the hot solvent to the flask in small portions, swirling after each addition, until the compound just dissolves.[9]
-
Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored, high-molecular-weight impurities. Remove the solution from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[3]
-
Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling ("crashing out") tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[3]
-
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.[5]
-
Causality: Using ice-cold solvent minimizes the re-dissolution of your purified product during the wash.[5]
-
-
Drying: Allow the crystals to dry completely. A constant weight reading confirms that all solvent has evaporated.[5]
Section 3: Troubleshooting Guide & Frequently Asked Questions
Even with a well-designed protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of this compound and similar compounds.
Q3: My compound won't crystallize, even after cooling in an ice bath. What should I do?
This is a very common issue, typically caused by either using too much solvent or the formation of a supersaturated solution.[4]
-
Potential Cause 1: Excessive Solvent. The solution is not saturated enough for crystals to form. This is the most frequent reason for crystallization failure.[4]
-
Potential Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[4]
-
Solution A (Induce Nucleation): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[5][9]
-
Solution B (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[4][5]
-
Q4: My product separated as an oil instead of crystals. How can I fix this?
"Oiling out" occurs when the solute's solubility limit is reached at a temperature that is above its melting point. The compound comes out of solution as a molten liquid instead of a solid crystal. This is often exacerbated by the presence of impurities, which can depress the melting point of the crude material.[3][4]
-
Solution 1: Adjust Solvent and Cooling Rate. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5%) to keep the compound soluble at a slightly lower temperature. Then, ensure the solution cools as slowly as possible by insulating the flask. Very slow cooling may favor crystal formation over oiling.[4]
-
Solution 2: Change Solvents. If the problem persists, the chosen solvent's boiling point may be too high relative to the compound's melting point. Re-screen for a lower-boiling solvent that meets the solubility criteria.
-
Solution 3: Remove Impurities. If the oil solidifies upon further cooling into an amorphous mass, the issue is likely significant impurities. In this case, recover the solid by evaporating the solvent and attempt the recrystallization again, perhaps including an activated charcoal step to remove impurities that promote oiling.[3]
Q5: My yield is very low. What are the common causes and how can I improve it?
A low yield suggests that a significant portion of your product was lost during the procedure.
-
Cause 1: Too much solvent used. As discussed, excess solvent will keep more product dissolved in the mother liquor.
-
Solution: Before discarding the mother liquor, you can try to concentrate it by boiling off solvent to recover a "second crop" of crystals. Note that this crop may be less pure than the first.
-
-
Cause 2: Premature crystallization. If the product crystallizes in the filter paper during hot gravity filtration, significant loss can occur.
-
Solution: Use fluted filter paper for a larger surface area and faster filtration. Ensure both the funnel and the receiving flask are pre-heated (e.g., by placing them over the boiling solvent beaker) before filtering.
-
-
Cause 3: Washing with too much or warm solvent. Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve and wash away your product.[5]
-
Solution: Always use a minimal amount of ice-cold solvent for the final wash.
-
Section 4: Advanced Techniques
Q6: When should I use a mixed-solvent (two-solvent) system?
A mixed-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile. This technique uses two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is insoluble or poorly soluble (the "bad" or "anti-solvent").[8]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Induce Saturation: While keeping the solution hot, add the "bad" solvent dropwise until the solution just begins to turn cloudy (turbid). This cloudiness is the product beginning to precipitate.
-
Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again. You have now created a hot, saturated solution.
-
Crystallization: As with the single-solvent method, cover the flask and allow it to cool slowly to induce the growth of pure crystals.
-
Isolation: Collect, wash, and dry the crystals as described previously. Use the same solvent mixture, but chilled, for the final wash.
References
- BenchChem. (2025). A Technical Guide to the Solubility of 2-chloro-N-(pyridin-4-yl)acetamide in Common Organic Solvents.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of York. (n.d.).
- University of California, Los Angeles. (n.d.).
- University of Colorado Boulder. (n.d.).
- PubChem. (n.d.). 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide.
- Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
- PubChem. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.
- MySkinRecipes. (n.d.). N-(4-Chloropyridin-2-yl)acetamide. [Link]
- PubChem. (n.d.). N-(4-Chlorophenyl)acetamide.
- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-(pyridin-4-yl)acetamide.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]
- 7. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Home Page [chem.ualberta.ca]
- 9. reddit.com [reddit.com]
Navigating Catalyst Selection for N-(2-chloropyridin-4-yl)acetamide Reactions: A Technical Support Guide
Welcome to the Technical Support Center for catalyst selection in reactions involving N-(2-chloropyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the chemical functionalization of this versatile pyridine building block. We will delve into the nuances of catalyst and ligand selection for various cross-coupling reactions, explaining the rationale behind experimental choices to empower you to optimize your synthetic strategies.
The Challenge of 2-Chloropyridines
This compound presents a unique set of challenges in cross-coupling reactions. The inherent electron-deficient nature of the pyridine ring and the presence of a chlorine atom necessitate highly active catalyst systems. The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle often the rate-limiting step.[1][2]
Furthermore, the pyridine nitrogen's lone pair of electrons can be a double-edged sword. While it activates the 2- and 4-positions to nucleophilic attack, it can also act as a ligand, coordinating to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.[3][4][5] The acetamido group at the 4-position, being electron-donating, can modulate the electronic properties of the pyridine ring, influencing its reactivity in cross-coupling reactions.
This guide will provide a structured approach to overcoming these challenges for several key transformations.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures. For a substrate like this compound, the choice of the palladium catalyst and, more importantly, the ligand is paramount for a successful outcome.
FAQ 1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the primary causes and how can I troubleshoot?
Low conversion is a common hurdle and can typically be traced back to a few key areas:
-
Catalyst System Inactivity: The oxidative addition of the C-Cl bond is sluggish. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5]
-
Solution: Employ highly active catalyst systems. Bulky, electron-rich phosphine ligands are essential. Ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) are designed to be sterically demanding and electron-donating. The steric bulk facilitates the reductive elimination step and helps prevent the formation of inactive palladium dimers, while the electron-rich nature promotes the oxidative addition of the C-Cl bond.[6] N-heterocyclic carbene (NHC) ligands are also highly effective.[6]
-
-
Catalyst Inhibition: The pyridine nitrogen is likely coordinating to the palladium center, leading to deactivation.[4][5]
-
Solution: The use of bulky ligands, as mentioned above, can sterically hinder this inhibitory coordination. Increasing the ligand-to-palladium ratio can also sometimes mitigate this issue.
-
-
Suboptimal Reaction Conditions: Temperature, base, and solvent all play a critical role.
-
Solution: These reactions often require elevated temperatures (typically 80-120 °C) to drive the oxidative addition.[7] A thorough screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, DMF, often with water) is recommended.[1][7] Microwave-assisted heating can also be beneficial, often leading to shorter reaction times and improved yields.[1][8]
-
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Action | Citation |
| Low to No Conversion | Inactive catalyst system for C-Cl bond activation. | Switch to a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. | [6] |
| Catalyst deactivation by pyridine nitrogen. | Use sterically hindered ligands to shield the palladium center. Consider increasing the ligand-to-metal ratio. | [5] | |
| Insufficient reaction temperature. | Increase the temperature to 80-120 °C. Consider using a higher-boiling solvent or microwave irradiation. | [7] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. | [2] |
| Suboptimal stoichiometry. | Use a slight excess of the this compound relative to the boronic acid. | [2] | |
| Dehalogenation of Starting Material | Competing reduction pathway. | This can be influenced by the choice of base and solvent. Screen different conditions. Ensure anhydrous conditions. | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene, anhydrous and degassed (4 mL)
-
Water, degassed (1 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Add the degassed toluene and water via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Catalyst/Ligand Selection for Suzuki-Miyaura Coupling
Caption: Decision workflow for Suzuki-Miyaura catalyst selection.
II. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals. The challenges of C-Cl bond activation and catalyst inhibition by the pyridine nitrogen are also prominent in this reaction.
FAQ 2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig reaction. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the starting material is reduced instead of aminated.[1] This often occurs when the desired reductive elimination is slow, allowing competing pathways to dominate.
-
Moisture: Trace water can be a proton source for this side reaction.
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under a strictly inert atmosphere.
-
-
Base Choice: The nature of the base can influence the extent of hydrodehalogenation.
-
Ligand Effects: The ligand can influence the relative rates of reductive elimination and competing side reactions.
-
Solution: Using more electron-rich and sterically hindered ligands can sometimes accelerate the desired C-N bond-forming reductive elimination, thereby outcompeting the hydrodehalogenation pathway.
-
Troubleshooting Guide: Common Issues in Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Action | Citation |
| Low to No Conversion | Inefficient oxidative addition of the C-Cl bond. | Use a highly active catalyst system, such as a palladium precatalyst (e.g., G3 or G4 palladacycles) with a bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos). Increase catalyst loading if necessary (up to 5 mol%). | [1] |
| Base is not strong enough or has poor solubility. | Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. For less soluble inorganic bases, ensure vigorous stirring or consider a more polar solvent. | [1] | |
| Hydrodehalogenation | Presence of moisture. | Use anhydrous solvents and reagents, and maintain a strict inert atmosphere. | [1] |
| Suboptimal ligand or base. | Screen different bulky, electron-rich ligands. Consider a different strong base. | [1] | |
| Poor Regioselectivity (for di- or poly-halogenated pyridines) | Similar reactivity of C-X bonds. | Generally, C-Br bonds are more reactive than C-Cl bonds. For dichloropyridines, the 2-position is typically more electronically activated than the 4-position for oxidative addition. Careful temperature control and choice of ligand can enhance selectivity. | [1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (primary or secondary) (1.2-1.5 mmol)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 mmol)
-
Toluene or 1,4-dioxane, anhydrous and degassed (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
III. Sonogashira and Heck Reactions: Expanding the Toolbox
While Suzuki and Buchwald-Hartwig reactions are the most common, Sonogashira (C-C alkyne coupling) and Heck (C-C alkene coupling) reactions further expand the synthetic possibilities for functionalizing this compound.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides. It typically employs a dual catalyst system of palladium and copper(I).[10] For a challenging substrate like this compound, copper-free conditions with highly active palladium/phosphine systems may be advantageous to avoid side reactions.[11]
Key Considerations for Catalyst Selection:
-
Palladium Source: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are classic choices, but more active systems like those used for Suzuki coupling may be necessary for the C-Cl bond.[12]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[10]
-
Ligand: Electron-rich and bulky phosphine ligands are beneficial, especially in copper-free systems.[11][12]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, acting as both a base and a solvent.[13]
Heck Reaction
The Heck reaction couples alkenes with aryl halides. The reaction is sensitive to steric hindrance, and the regioselectivity of the addition to the alkene needs to be considered.
Key Considerations for Catalyst Selection:
-
Palladium Source: Pd(OAc)₂ is a common and effective precursor.
-
Ligand: Phosphine ligands are typically used, but ligandless conditions with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) have also been reported, which can help stabilize the palladium catalyst.[14] N-heterocyclic carbene (NHC) ligands are also effective.[15]
-
Base: An inorganic base like Na₂CO₃ or K₂CO₃, or an organic base like triethylamine, is required.[15]
IV. Understanding Catalyst Deactivation
A recurring theme in the chemistry of this compound is the potential for catalyst deactivation. The primary mechanism is the coordination of the pyridine nitrogen to the palladium center, which can disrupt the catalytic cycle.[3][4]
Caption: Competing pathways: productive catalysis vs. catalyst inhibition.
Understanding this deactivation pathway underscores the importance of using bulky ligands. These ligands create a sterically crowded environment around the palladium atom, making it more difficult for the pyridine nitrogen to coordinate and form an inactive complex. This allows the desired catalytic cycle to proceed more efficiently.
References
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem.
- Royal Society of Chemistry. (2025).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2023).
- NIH. (n.d.).
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ACS Publications. (2022). Pd(II)
- BenchChem. (2025).
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- BenchChem. (2025). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- Oreate AI Blog. (2026).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- NIH. (2018).
- Wiley Online Library. (n.d.).
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions..
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of....
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines..
- International Journal of New Chemistry. (2024). PDF 1014.01 K.
- BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide.
- Organic Chemistry Portal. (2011). Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex.
- GitHub. (n.d.). abruzzi/graphviz-scripts: Some dot files for graphviz.
- Beilstein Journal of Organic Chemistry. (2022).
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions.
- ResearchGate. (n.d.). Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction (Oliveira et al., 2015)..
- Graphviz. (2022). dot.
- ResearchGate. (n.d.). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py)
- RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction.
- Stack Overflow. (2014).
- ChemRxiv. (n.d.). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis.
- Chegg.com. (2022). Solved 1) Draw the catalytic cycle for the Suzuki-Miyaura | Chegg.com.
- ResearchGate. (n.d.). Model reaction: synthesis of N-(4-chlorophenyl)
- Acros Pharmatech. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.
- ChemRxiv. (n.d.). Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction.
- NIH. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- PubChem. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijnc.ir [ijnc.ir]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex [organic-chemistry.org]
Technical Support Center: N-(2-chloropyridin-4-yl)acetamide Byproduct Identification
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of N-(2-chloropyridin-4-yl)acetamide. The synthesis of this compound, typically achieved through the acylation of 4-amino-2-chloropyridine, can sometimes be accompanied by the formation of byproducts that complicate purification and compromise the yield and purity of the final product. This guide provides a comprehensive overview of potential byproducts, their identification, and troubleshooting strategies to minimize their formation. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: I've performed the synthesis of this compound and my TLC analysis shows a second, less polar spot with a higher Rf value. What is this likely to be?
This second, less polar spot is most likely the diacetylated byproduct, N,N-diacetyl-2-chloro-4-aminopyridine .
Causality: The formation of this byproduct occurs when the initially formed this compound undergoes a second acetylation reaction. This is particularly common under conditions where an excess of the acetylating agent (e.g., acetyl chloride or acetic anhydride) is used, or with prolonged reaction times.[1] The lone pair of electrons on the amide nitrogen of the desired product can still act as a nucleophile, attacking another molecule of the acetylating agent.
Troubleshooting & Prevention:
-
Stoichiometry Control: Carefully control the molar ratio of the acetylating agent to 4-amino-2-chloropyridine. Use a stoichiometric amount or a very slight excess of the acetylating agent.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material (4-amino-2-chloropyridine) is consumed, the reaction should be quenched to prevent further acetylation of the product.
-
Controlled Addition: Add the acetylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acetylation.
Q2: My NMR spectrum shows a set of unexpected peaks. How can I determine if they correspond to the diacetylated byproduct or other impurities?
The presence of unexpected peaks in your NMR spectrum could be due to several impurities. Here's a systematic approach to identify them:
1. Unreacted Starting Material (4-amino-2-chloropyridine):
-
¹H NMR: Look for the characteristic signals of the starting amine. The spectrum of 4-amino-2-chloropyridine will show distinct aromatic proton signals and a broad singlet for the -NH₂ protons.
-
Comparison: Compare the spectrum of your product with a known spectrum of 4-amino-2-chloropyridine.
2. Diacetylated Byproduct (N,N-diacetyl-2-chloro-4-aminopyridine):
-
¹H NMR: The most significant change will be the disappearance of the N-H proton signal and the appearance of a new methyl singlet corresponding to the second acetyl group. The chemical shift of the pyridine ring protons may also be slightly altered.
-
¹³C NMR: Expect to see two distinct carbonyl signals for the two acetyl groups.
-
Mass Spectrometry (MS): The diacetylated product will have a molecular weight of 212.63 g/mol (C₉H₉ClN₂O₂). Look for the corresponding molecular ion peak in your mass spectrum.
3. Isomeric Byproducts:
-
Origin: The purity of the starting material, 4-amino-2-chloropyridine, is crucial. If the starting material contains isomers, these will also be acetylated, leading to isomeric acetamide byproducts which can be difficult to separate.[1] Common synthetic routes for 4-amino-2-chloropyridine can sometimes produce small amounts of isomeric impurities.[2][3]
-
Identification: Isomeric impurities will have the same molecular weight as the desired product, making them indistinguishable by MS alone. Careful analysis of the ¹H and ¹³C NMR spectra, looking for extra sets of aromatic and methyl signals, is necessary. 2D NMR techniques like COSY and HSQC can be invaluable in elucidating the structures of these isomers.
Workflow for Impurity Identification:
Caption: Workflow for identifying common impurities.
Expected Analytical Signatures of Potential Byproducts:
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Features (Anticipated) | Key ¹³C NMR Features (Anticipated) |
| This compound | 170.60[4] | Singlet for -CH₃, broad singlet for -NH, distinct aromatic signals. | One carbonyl signal, one methyl signal, distinct aromatic signals. |
| 4-amino-2-chloropyridine | 128.56 | Broad singlet for -NH₂, distinct aromatic signals. | No carbonyl or methyl signals. |
| N,N-diacetyl-2-chloro-4-aminopyridine | 212.63 | Two singlets for the two -CH₃ groups, no -NH signal. | Two carbonyl signals, two methyl signals. |
| Isomeric Acetamides | 170.60 | Additional sets of aromatic and methyl signals. | Additional sets of carbonyl, methyl, and aromatic signals. |
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield can be attributed to several factors. A systematic troubleshooting approach can help identify and resolve the issue.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction by TLC to ensure all the starting amine has been consumed. Consider extending the reaction time if necessary. |
| Hydrolysis of Acetylating Agent | Ensure all glassware is thoroughly dried before use and use anhydrous solvents. The presence of water will hydrolyze acetyl chloride or acetic anhydride to acetic acid, reducing the amount of reagent available for the desired reaction. |
| Loss of Product During Workup | Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during the aqueous wash to minimize the solubility of the product in the aqueous layer. |
| Sub-optimal Reaction Conditions | The choice of base and solvent can influence the reaction rate and yield. While triethylamine is commonly used, other non-nucleophilic bases can be explored. Ensure the reaction temperature is appropriate for the chosen reagents. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Q4: How do I effectively remove the diacetylated byproduct and other impurities during purification?
Standard purification techniques can be employed to isolate the desired this compound.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, including the diacetylated byproduct and unreacted starting material. A suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) should be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution or have significantly different solubility profiles.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable option.[1] A solvent system with an appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the more polar desired product from the less polar diacetylated byproduct.
-
Aqueous Wash: During the workup, washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help remove any acidic impurities, such as acetic acid formed from the hydrolysis of the acetylating agent.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chloropyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1-1.2 eq) to the solution to act as a scavenger for the HCl byproduct.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.05-1.1 eq) or acetic anhydride (1.05-1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress using TLC.
-
Workup: Upon completion, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude solid by recrystallization or column chromatography.
References
- BenchChem. (2025). Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis.
- PubChem. N-(4-Chloropyridin-2-yl)acetamide.
- Google Patents. (2011). CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 3. CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-(2-chloropyyridin-4-yl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-chloropyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up this important synthesis.
Synthesis Overview
The synthesis of this compound is a fundamental acylation reaction. It typically involves the reaction of 4-amino-2-chloropyridine with an acetylating agent, most commonly acetyl chloride or acetic anhydride. While straightforward on a lab scale, scaling up this process introduces challenges related to reaction kinetics, heat management, impurity profiles, and product isolation.
Core Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The amino group of 4-amino-2-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. A subsequent loss of a leaving group (chloride in the case of acetyl chloride) yields the desired amide product.
Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Low Product Yield
Question: My reaction shows good conversion at the gram scale, but the yield drops significantly when I move to a kilogram scale. What are the likely causes and how can I troubleshoot this?
Answer: A drop in yield during scale-up is a frequent challenge and can be attributed to several factors that are less pronounced at a smaller scale.[1]
Potential Causes & Solutions:
-
Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration.[1] This can promote side reactions and product degradation. The reaction between 4-aminopyridine and acetyl chloride is highly exothermic.[2]
-
Troubleshooting:
-
Ensure the stirring rate and impeller design are adequate for the reactor volume to maintain a homogeneous mixture.
-
Implement controlled, slow addition of the acetylating agent to manage the exotherm.
-
Monitor the internal reaction temperature closely with calibrated probes. Ensure the reactor's cooling system can handle the heat output.[1]
-
-
-
Protonation of the Starting Amine: The hydrochloric acid (HCl) byproduct can protonate the starting 4-amino-2-chloropyridine, rendering it non-nucleophilic and halting the reaction.[2]
-
Troubleshooting:
-
Include a non-nucleophilic base (e.g., triethylamine, pyridine) in the reaction mixture to scavenge the generated HCl. The stoichiometry of the base should be at least equivalent to the acetylating agent.
-
-
-
Sub-optimal Reagent Quality: The purity of starting materials has a more significant impact at a larger scale.
-
Troubleshooting:
-
Source high-purity 4-amino-2-chloropyridine and acetylating agents.
-
Perform quality control checks on incoming raw materials to identify any impurities that could inhibit the reaction or lead to side products.
-
-
Issue 2: Formation of Impurities
Question: I am observing unexpected impurities in my scaled-up reaction. How can I identify and minimize them?
Answer: The impurity profile can change during scale-up due to longer reaction times, temperature variations, and different mixing efficiencies.[3]
Common Impurities and Mitigation Strategies:
| Impurity | Potential Cause | Mitigation Strategy |
| Diacetylated Product | Excess acetylating agent or prolonged reaction time. | Use a 1:1 stoichiometry of reactants or a slight excess of the amine.[2] Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or amine protonation. | Monitor reaction progress to ensure completion.[2] Use a base to prevent amine protonation. |
| Polymeric/Tarry Material | High reaction temperature leading to degradation. | Maintain a low temperature (0-5 °C) during the addition of acetyl chloride.[2] |
Issue 3: Difficult Product Purification
Question: The crude product is difficult to purify at a large scale. What are the best practices for isolation and purification?
Answer: Scalable purification requires robust methods that can handle large volumes efficiently.
Purification Strategies:
-
Aqueous Workup:
-
Quench the reaction mixture with a dilute aqueous acid to remove any unreacted 4-amino-2-chloropyridine.
-
Follow with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic impurities.[2]
-
-
Recrystallization:
-
This is often the most effective method for purifying the final product on a large scale.
-
Suitable solvents for recrystallization include ethanol or acetonitrile.[2] Experiment with solvent systems to achieve optimal crystal formation and purity.
-
-
Column Chromatography:
-
While effective, column chromatography on silica gel can be challenging and costly to scale up. It should be considered as a secondary option if recrystallization fails to provide the desired purity.[2]
-
Caption: A workflow for troubleshooting common scale-up problems.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling the reagents for this synthesis?
A1: Both 4-amino-2-chloropyridine and acetyl chloride are hazardous materials that require careful handling in a well-ventilated fume hood.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6] 4-Amino-2-chloropyridine is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[7] Acetyl chloride is corrosive and reacts violently with water.
Q2: What is the best solvent for this reaction?
A2: Aprotic solvents are generally preferred to avoid reaction with the acetylating agent. Dichloromethane and 1,2-dichloroethane are commonly used.[8] The choice of solvent may also depend on the scale of the reaction and the desired workup procedure.
Q3: Can I use acetic anhydride instead of acetyl chloride?
A3: Yes, acetic anhydride can be used as the acetylating agent. The reaction may be slower and might require heating. The byproduct is acetic acid, which needs to be neutralized during the workup.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[2] A suitable eluent system should be developed to clearly separate the starting material, product, and any major byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What is a potential side product I should be aware of?
A5: A common side product is the N,N-diacetylated product, where two acetyl groups are added to the amino nitrogen.[2] This is more likely to occur with an excess of the acetylating agent. Careful control of stoichiometry is key to minimizing this impurity.[2]
Detailed Experimental Protocol (Kilogram Scale)
This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.
1. Reactor Setup:
-
Ensure a clean and dry glass-lined or stainless steel reactor is equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Inert the reactor with nitrogen.
2. Reagent Charging:
-
Charge the reactor with 4-amino-2-chloropyridine (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., dichloromethane, 10-15 volumes).
-
Add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Cool the mixture to 0-5 °C with constant stirring.
3. Acetyl Chloride Addition:
-
Slowly add acetyl chloride (1.05 eq) dropwise via the addition funnel, maintaining the internal temperature between 0-10 °C.
4. Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
5. Workup:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute HCl solution, water, a saturated sodium bicarbonate solution, and finally, brine.
6. Product Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
7. Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield pure this compound.
References
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- BenchChem. (n.d.). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
- Apollo Scientific. (2023, April 17). 4-Amino-2-chloropyridine Safety Data Sheet.
- Fisher Scientific. (2024, March 29). 4-Amino-2-chloropyridine Safety Data Sheet.
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Sigma-Aldrich. (2025, November 6). 2-Aminopyridine Safety Data Sheet.
- ECHEMI. (n.d.). 4-Amino-2-chloropyridine SDS.
- Fisher Scientific. (2024, March 29). 2-Amino-4-chloropyridine Safety Data Sheet.
- ChemicalBook. (n.d.). 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis.
- ChemicalBook. (2023, November 16). 4-Amino-2-chloropyridine: properties, applications and safety.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
managing exothermic reactions in N-(2-chloropyridin-4-yl)acetamide synthesis
Welcome to the technical support center for the synthesis of N-(2-chloropyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for managing the significant exothermic profile of this reaction. Our focus is on ensuring reaction control, maximizing yield and purity, and maintaining a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: Why is the acylation of 4-amino-2-chloropyridine with acetic anhydride or acetyl chloride an exothermic reaction?
The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the amino group of 4-amino-2-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). This process forms a tetrahedral intermediate, which then collapses to form the stable amide bond and a leaving group (acetate or chloride). The formation of the strong, stable C-N amide bond releases a significant amount of energy in the form of heat, making the reaction exothermic. Amidation reactions, in general, are known to be exothermic processes.[1][2][3]
Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?
An uncontrolled exotherm can lead to a dangerous situation known as thermal runaway.[4] This occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[5] The consequences can be severe:
-
Rapid Temperature and Pressure Increase: This can cause the solvent to boil violently, potentially exceeding the capacity of the condenser and leading to a release of flammable or corrosive vapors. In a sealed or inadequately vented vessel, this can lead to catastrophic failure.
-
Product and Reagent Decomposition: Pyridine-containing compounds can undergo thermal decomposition, which may produce toxic gases.[6] High temperatures can also degrade the desired product, significantly reducing yield and purity.
-
Formation of Impurities: Elevated temperatures can promote unwanted side reactions, such as diacylation or polymerization, resulting in a complex mixture that is difficult to purify.
Q3: What are the most critical parameters to monitor and control to prevent a thermal event?
Effective management of this exotherm hinges on controlling the reaction rate. The key parameters are:
-
Rate of Reagent Addition: The acetylating agent should be added slowly and in a controlled, dropwise manner to the solution of 4-amino-2-chloropyridine.[5] This is the primary method for controlling the rate of heat generation.
-
Reaction Temperature: The reaction vessel must be efficiently cooled, typically using an ice-water or ice-salt bath, to maintain a consistent internal temperature, ideally below 5 °C during the addition phase.[7]
-
Mixing Efficiency: Vigorous and efficient stirring is crucial to ensure that the added reagent is dispersed quickly and to prevent the formation of localized hot spots, which can initiate a runaway.
-
Concentration: Running the reaction at a suitable dilution helps to manage the exotherm. The solvent acts as a heat sink, absorbing the energy released.
Visualizing the Reaction Pathway
Caption: Reaction scheme for the acylation of 4-amino-2-chloropyridine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue: A rapid, uncontrolled temperature spike (>15 °C) occurs during the addition of the acetylating agent.
-
Potential Causes:
-
Excessive Addition Rate: The acetylating agent is being added too quickly for the cooling system to dissipate the generated heat.
-
Inefficient Cooling: The ice bath may be depleted, or the flask may not have sufficient surface area contact with the cooling medium.
-
Poor Mixing: Inadequate stirring is causing localized concentration of the reactants, leading to a rapid reaction in one area of the flask.
-
High Reactant Concentration: The reaction is too concentrated, reducing the thermal mass of the solvent available to absorb heat.
-
-
Recommended Solutions:
-
IMMEDIATELY STOP ADDITION: The first and most critical step is to stop adding the reagent.
-
Enhance Cooling: Ensure the cooling bath is full and making good contact with the flask. If necessary, add a cryogen like dry ice to the isopropanol bath for more potent cooling.
-
Increase Stirring Rate: If safe to do so, increase the stirrer speed to break up any potential hot spots.
-
Dilute (with caution): If the reaction is safely under control, consider adding more pre-chilled solvent to dilute the mixture. This should only be done once the temperature has stabilized.
-
Issue: The reaction mixture has turned dark brown or black, and the final product is a tarry substance.
-
Potential Causes:
-
Thermal Decomposition: A significant temperature excursion has occurred, causing the starting materials or the product to decompose. Pyridine derivatives can be sensitive to high temperatures.[6]
-
Side Reactions: Uncontrolled high temperatures can promote polymerization or other complex side reactions.
-
-
Recommended Solutions:
-
Strict Temperature Adherence: For future attempts, maintain the internal reaction temperature rigorously below 5 °C during addition. Use a calibrated thermometer or thermocouple that is immersed in the reaction mixture.
-
Controlled Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the acetylating agent to minimize side reactions with the product.
-
Solvent Choice: Ensure the solvent is appropriate and non-reactive. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.
-
Issue: The reaction yield is low, but TLC analysis shows the complete consumption of the 4-amino-2-chloropyridine starting material.
-
Potential Causes:
-
Diacylation: The product, this compound, has undergone a second acetylation reaction. This is more likely if there was a temperature spike or a large excess of the acetylating agent was used.
-
Product Degradation: Even a moderate temperature increase can cause some of the product to degrade during the reaction or workup.
-
Loss During Workup: The product may have some solubility in the aqueous layers during extraction, or it may have been lost during purification steps.
-
-
Recommended Solutions:
-
Optimize Stoichiometry: Carefully control the molar ratio of reactants. A 1:1 ratio or a slight excess of the amine can help prevent diacylation.[7]
-
Aqueous Workup: After the reaction is complete, quench carefully with cold water or a saturated sodium bicarbonate solution. This will neutralize any remaining acid and help to precipitate the product.
-
Purification Method: If impurities persist, recrystallization from a suitable solvent like ethanol or acetonitrile is often effective. If necessary, column chromatography can be used for purification.[7]
-
Data and Parameter Summary
The following tables provide recommended parameters and a summary of troubleshooting steps for easy reference.
Table 1: Key Reaction Parameters and Recommended Ranges
| Parameter | Recommended Range | Rationale |
| Temperature | 0 - 5 °C (during addition) | Minimizes exotherm, prevents side reactions and decomposition. |
| Reagent Addition | Slow, dropwise over 30-60 min | Controls the rate of heat generation to match cooling capacity. |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Aprotic, non-reactive solvents that are effective at the required temperatures. |
| Stoichiometry | 1.0 - 1.1 eq. Acetylating Agent | Prevents diacylation and minimizes unreacted starting material. |
| Stirring | Vigorous, efficient mechanical or magnetic stirring | Ensures rapid heat dissipation and prevents localized hot spots. |
Table 2: Troubleshooting Quick Reference
| Issue | Likely Cause | Quick Solution |
| Rapid Temperature Spike | Addition too fast / Poor cooling | Stop addition immediately. Enhance cooling. |
| Dark/Tarry Product | Overheating / Decomposition | Maintain strict temperature control (<5 °C). |
| Low Yield (SM Consumed) | Diacylation / Product loss | Control stoichiometry. Optimize workup/purification. |
| Reaction Stalls | Reagents inactive / Too cold | Use fresh reagents. Allow to warm slowly after addition. |
Experimental Protocols
Protocol 1: Controlled Lab-Scale Synthesis (10g Scale)
Materials:
-
4-amino-2-chloropyridine (10.0 g)
-
Acetic Anhydride (1.05 eq)
-
Anhydrous Dichloromethane (DCM) (200 mL)
-
Round-bottom flask (500 mL), addition funnel, magnetic stirrer, thermometer
-
Ice-water bath
Procedure:
-
Setup: Assemble a dry 500 mL round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen).
-
Charge Reactant: Add 4-amino-2-chloropyridine (10.0 g) and anhydrous DCM (200 mL) to the flask. Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Charge the addition funnel with acetic anhydride (1.05 eq). Add the acetic anhydride dropwise to the stirred solution over 45-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. Adjust the addition rate as needed.
-
Reaction: Once the addition is complete, allow the reaction to stir in the ice bath for an additional hour.
-
Monitoring: Check the reaction progress by TLC to confirm the consumption of the starting material.
-
Workup: Slowly pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure. Recrystallize the resulting solid from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol 2: Emergency Quenching Procedure for Thermal Runaway
This protocol should only be executed if the temperature is rising uncontrollably and cannot be managed by stopping reagent addition and enhancing cooling.
-
Alert Personnel: Immediately alert all personnel in the lab and prepare for an emergency.
-
Remove Heating/Close Sash: If any heating source is active, remove it. Lower the fume hood sash completely.
-
Prepare Quenching Agent: Have a large volume of a non-reactive, cold quenching agent ready. A slurry of ice in a solvent like isopropanol is a good option as it is less reactive with the acetylating agent than pure water.[8]
-
Quench (as a last resort): If the reaction is clearly out of control, from a safe distance, slowly and carefully add the cold quenching agent to the reaction. Be prepared for vigorous gas evolution and potential splashing.[9] Do not seal the vessel.
-
Evacuate: If the situation cannot be controlled, evacuate the area and contact emergency services.
Logical Workflow for Exotherm Management
The following diagram outlines the decision-making process for managing the reaction.
Caption: Decision-making workflow for temperature control during the synthesis.
References
- University of California, Los Angeles. (n.d.). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- Faria, R. P. V., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.
- Wikipedia. (n.d.). Thermal runaway.
- Environmental Health and Safety, Princeton University. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
- Zhang, C., et al. (2017). Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material. ResearchGate.
- University of Wisconsin-Madison, Department of Chemistry. (2018). Sodium-quench-reaction-gone-bad.
- Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Mackie, R. K., et al. (1996). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
- ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
- Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution.
- MDPI. (2020). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?.
- National Institutes of Health. (n.d.). Amide Activation in Ground and Excited States.
Sources
- 1. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Purification of N-(2-chloropyyridin-4-yl)acetamide by Column Chromatography
Welcome to the technical support center for the chromatographic purification of N-(2-chloropyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound. The methodologies and principles described herein are grounded in established chromatographic theory and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the column chromatography of this compound, offering quick and actionable answers.
Q1: What is the first step I should take before attempting a large-scale column purification?
A1: The indispensable first step is to develop a separation method using Thin Layer Chromatography (TLC).[1][2] TLC is a rapid and material-sparing technique that allows you to determine the optimal solvent system (mobile phase) for your column.[1][2] The goal is to find a solvent or solvent mixture that provides a good separation between your target compound and any impurities.
Q2: How do I choose the right solvent system for TLC?
A2: The choice of solvent system is critical and depends on the polarity of your compound and the impurities.[3] For this compound, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2] You can screen various ratios of these solvents to find the one that gives the desired retention factor (Rf) for your product.
Q3: What is an ideal Retention Factor (Rf) value on TLC for column chromatography?
A3: For effective separation in column chromatography, an Rf value for your target compound in the range of 0.2 to 0.4 on the TLC plate is generally considered optimal.[1][4] An Rf in this range ensures that the compound will not elute too quickly (minimizing co-elution with non-polar impurities) nor will it require an excessively large volume of solvent to elute (saving time and resources).[1][5]
Q4: How is the Rf value calculated?
A4: The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front on the TLC plate.[6][7][8]
This value is a constant for a specific compound under consistent conditions (stationary phase, mobile phase, and temperature).[6][7]
Q5: What are common impurities I might encounter in the synthesis of this compound?
A5: Potential impurities can include unreacted starting materials such as 4-aminopyridine, and side products like diacylated species where two chloroacetyl groups have been added to the amino nitrogen.[9][10] The presence of these impurities can often be visualized on a TLC plate as separate spots.
II. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the column chromatography of this compound.
Issue 1: My compound is not moving from the baseline on the TLC plate.
Causality: An Rf value near zero indicates that the compound is too polar for the chosen solvent system and is strongly adsorbed to the polar silica gel stationary phase.[6]
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try 8:2 or 7:3 ratios.
-
Change to a More Polar Solvent: If increasing the ratio is ineffective, switch to a more polar solvent. For instance, you could try a mixture of dichloromethane and methanol.
Issue 2: All my spots, including the product, are running at the solvent front on the TLC plate.
Causality: An Rf value close to 1 suggests that the mobile phase is too polar, and the compounds have a low affinity for the stationary phase.[11]
Solutions:
-
Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. If you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 4:1 ratio.
-
Change to a Less Polar Solvent: Consider replacing your polar solvent with a less polar one. For example, if using ethyl acetate, you might switch to diethyl ether.
Issue 3: My compound is eluting as a broad band or "tailing" from the column.
Causality: Peak tailing for pyridine-containing compounds is often due to interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of the silica gel.[12][13] This can lead to non-uniform elution and poor separation.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine into your eluent.[4][12] These additives will preferentially bind to the acidic silanol sites, minimizing their interaction with your target compound.[12]
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.[4]
Issue 4: The separation on the column is much worse than what I observed on the TLC plate.
Causality: Several factors can contribute to a discrepancy between TLC and column chromatography results. These include differences in the silica gel activity, overloading the column, or improper column packing.[2]
Solutions:
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Sample Loading: Load your sample onto the column in a concentrated solution using the minimum amount of solvent possible to create a narrow starting band.[14] Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can also be an effective technique.[14]
-
Column Dimensions: Use a column with an appropriate diameter-to-height ratio for your sample size. A general rule of thumb is a silica gel to sample weight ratio of at least 30:1.
Issue 5: I have low or no recovery of my compound from the column.
Causality: The compound may be irreversibly adsorbed onto the silica gel, especially if it is unstable under acidic conditions.[5] It is also possible that the fractions are too dilute to detect the compound.[5]
Solutions:
-
Check for Compound Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any degradation has occurred.[5]
-
Increase Eluent Polarity: If you suspect your compound is still on the column, try flushing it with a much more polar solvent system to elute any strongly retained material.
-
Concentrate Fractions: Combine and concentrate fractions where you expect your compound to be and re-analyze by TLC.[5]
III. Experimental Protocols & Data
This section provides a standardized protocol for the column chromatography of this compound and a table for organizing your experimental data.
Detailed Protocol for Column Chromatography
-
TLC Analysis:
-
Prepare a dilute solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing your chosen solvent system.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value of the product and impurities.[6][7] Adjust the solvent system until the product has an Rf of ~0.3.[1]
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase and carefully apply it to the top of the column with a pipette.[14]
-
Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[14] Carefully add this powder to the top of the column.[14]
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions on a TLC plate.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Summary Table
| Parameter | Recommended Value/Observation | Your Experimental Value |
| TLC Solvent System | Hexane:Ethyl Acetate (e.g., 2:1) | |
| Product Rf Value | 0.2 - 0.4 | |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | |
| Column Dimensions | (e.g., 2 cm diameter x 20 cm height) | |
| Sample Loading Method | Wet or Dry | |
| Elution Method | Isocratic or Gradient | |
| Yield of Pure Product | >85% (typical) |
IV. Visual Workflow and Logic Diagrams
Column Chromatography Workflow
Caption: A standard workflow for the purification of an organic compound by column chromatography.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common issues in column chromatography.
V. References
-
BenchChem. (2025). A Technical Guide to the Solubility of 2-chloro-N-(pyridin-4-yl)acetamide in Common Organic Solvents.
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
-
Pediaa.Com. (2018). How to Calculate Rf Values for TLC.
-
Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
-
BYJU'S. (n.d.). RF Value Explanation.
-
Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC).
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
-
Chromatography Forum. (2015). Method for pyridine amine derivative.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. [Link]
-
Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography?.
-
Benchchem. (2025). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
-
Benchchem. (2025). Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. pediaa.com [pediaa.com]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of N-(2-chloropyridin-4-yl)acetamide
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(2-chloropyridin-4-yl)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this common yet nuanced synthetic transformation. Our goal is to move beyond a simple protocol and equip you with the causal understanding needed to troubleshoot common issues, optimize your reaction conditions, and ensure the consistent, high-purity synthesis of your target compound.
The acetylation of 4-amino-2-chloropyridine is a fundamental N-acylation reaction. While straightforward in principle, its success is contingent on careful control of reagent stoichiometry, reaction conditions, and purification strategies. This guide addresses the most frequently encountered challenges in a direct question-and-answer format, grounded in established chemical principles.
Core Synthetic Protocol: Acetylation of 4-Amino-2-chloropyridine
This protocol represents a standard, validated starting point for the synthesis. Subsequent sections will address deviations and problems arising from this baseline procedure.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-amino-2-chloropyridine (1.0 equiv.). Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Ethyl Acetate) to a concentration of approximately 0.2-0.5 M.
-
Base Addition: Add a suitable base (e.g., Pyridine (1.5 equiv.) or Triethylamine (1.5 equiv.)) to the solution. If using a non-basic solvent like DCM, this step is critical for scavenging the acid byproduct.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation reaction.
-
Acylating Agent Addition: Add the acylating agent, typically acetyl chloride (1.1 equiv.) or acetic anhydride (1.1 equiv.), dropwise to the stirred solution over 10-15 minutes. A slow addition rate is crucial to prevent overheating and the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers and wash sequentially with 1 M HCl (if pyridine was used as a solvent/base), water, and finally, brine.[1]
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography.
-
Troubleshooting Guide
This section addresses specific, outcome-based problems you might encounter during the synthesis.
Q1: My final yield is significantly lower than expected. What are the most likely causes?
A1: Low yield is a common issue that can stem from several factors throughout the experimental process. A systematic diagnosis is key to identifying the root cause.
-
Incomplete Reaction: The primary suspect is often incomplete conversion of the starting material.
-
Causality: The nucleophilicity of the 4-amino group on the pyridine ring is reduced by the electron-withdrawing effect of both the ring nitrogen and the chloro-substituent. This can make the reaction more sluggish than the acylation of a simple aniline.
-
Solution: Before quenching the reaction, confirm the complete consumption of the 4-amino-2-chloropyridine starting material using a suitable TLC system. If the starting material persists, consider extending the reaction time or gently heating the mixture (e.g., to 40 °C).
-
-
Hydrolysis of the Acylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis.[2]
-
Causality: Trace amounts of water in the solvent, on the glassware, or in the starting materials will rapidly consume the acylating agent, rendering it unavailable for the desired reaction.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
-
Loss During Workup: The product, this compound, has moderate polarity and some aqueous solubility.
-
Causality: Aggressive or insufficient extraction can lead to significant product loss in the aqueous phase.
-
Solution: Perform multiple extractions (at least 3) with your organic solvent to ensure complete recovery from the aqueous layer. Minimize the volume of aqueous washes where possible.
-
-
Poor Starting Material Quality: The purity of 4-amino-2-chloropyridine is paramount.[3]
-
Causality: Impurities will not only carry through the reaction but can also interfere with it, leading to lower yields of the desired product.
-
Solution: Assess the purity of your starting material by NMR or melting point (typically 90-94 °C) before starting.[4] If necessary, recrystallize the starting material.
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low product yield.
Q2: I see a new, less polar spot on my TLC plate with a higher Rf value than my product. What is it?
A2: This is a classic sign of diacylation, where both the primary amino group and the pyridine ring nitrogen have been acetylated.
-
Causality: The pyridine nitrogen, while a weaker nucleophile than the exocyclic amino group, can still be acylated, especially if a strong acylating agent like acetyl chloride is used in excess or at higher temperatures. This forms a positively charged N-acetylpyridinium species.[5] This byproduct is significantly less polar than the desired mono-acetylated product, causing it to travel further up the TLC plate.
-
Solution:
-
Stoichiometry Control: Use no more than 1.1 equivalents of the acylating agent. An excess of the amine starting material can also suppress diacylation.[2]
-
Temperature Control: Maintain a low temperature (0 °C) during the addition of the acylating agent.
-
Purification: This byproduct can typically be separated from the desired product using silica gel column chromatography.
-
Q3: My crude product is a sticky oil or gummy solid that refuses to crystallize. How can I fix this?
A3: This issue almost always points to the presence of impurities that are inhibiting the formation of a crystal lattice.
-
Causality: The most common culprits are residual acetic acid (if using acetic anhydride) or pyridine/triethylamine hydrochloride salts. These impurities act as "eutectic melters," lowering the melting point of the mixture and preventing crystallization.
-
Solution:
-
Acid Removal: Ensure your workup includes a thorough wash with a saturated aqueous NaHCO₃ solution. Test the aqueous layer with pH paper to confirm it is basic. This will deprotonate and extract any residual acetic or hydrochloric acid.[2]
-
Base Removal: If you used pyridine as a solvent or base, it can be notoriously difficult to remove completely due to its high boiling point.[6] After concentrating your product, co-evaporate it with toluene (add toluene and rotovap it off) two or three times. This forms an azeotrope with pyridine, facilitating its removal.[7] An acidic wash (e.g., 1M HCl) during the workup is also highly effective at removing basic impurities.[1]
-
Induce Crystallization: After rigorous purification, dissolve the oil in a minimum amount of a good solvent (e.g., hot ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to cool slowly to encourage crystal growth. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate nucleation.
-
| Impurity Type | Workup Step for Removal | Causality |
| Acidic (Acetic Acid, HCl) | Wash with sat. aq. NaHCO₃ | Converts acids to their water-soluble salts. |
| Basic (Pyridine, Et₃N) | Wash with 1 M aq. HCl | Converts bases to their water-soluble hydrochloride salts. |
| Unreacted Acetic Anhydride | Quench with water or MeOH | Hydrolyzes or alcoholyzes the anhydride to water-soluble byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the precise role of a base like pyridine in this reaction?
A1: Pyridine can serve two critical functions in this acylation:
-
Acid Scavenger: When using acetyl chloride, one equivalent of hydrochloric acid (HCl) is produced. This strong acid will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. Pyridine is a weak base that neutralizes the generated HCl, forming pyridinium hydrochloride and allowing the reaction to proceed to completion.[7]
-
Nucleophilic Catalyst: Pyridine can also act as a nucleophilic catalyst. It can react with the acylating agent to form a highly reactive N-acylpyridinium intermediate.[8][9] This intermediate is more electrophilic than the starting acylating agent and is more readily attacked by the weakly nucleophilic 4-amino-2-chloropyridine, thereby accelerating the rate of acylation. DMAP (4-Dimethylaminopyridine) is often used in catalytic amounts for this purpose and is even more effective.[1]
Reaction Mechanism with Pyridine Catalysis
Caption: Simplified mechanism showing the dual role of pyridine.
Q2: Can I use acetic anhydride instead of acetyl chloride? What are the advantages and disadvantages?
A2: Yes, acetic anhydride is a very common alternative. The choice depends on the specific requirements of your reaction.
-
Acetyl Chloride (CH₃COCl):
-
Advantages: More reactive than acetic anhydride, often leading to faster reaction times and higher conversion, especially for less reactive amines.
-
Disadvantages: Extremely sensitive to moisture. It produces corrosive HCl gas as a byproduct, necessitating the use of an acid scavenger. It is generally considered more hazardous to handle.
-
-
Acetic Anhydride ((CH₃CO)₂O):
-
Advantages: Less sensitive to moisture and generally safer to handle than acetyl chloride. The byproduct is acetic acid, which is less corrosive and often easier to remove during workup than HCl.[6]
-
Disadvantages: Less reactive, which may require longer reaction times or gentle heating to achieve full conversion. One of the two acetyl groups is "wasted," forming acetic acid, making it less atom-economical on a molar basis.
-
Recommendation: For routine, small-scale synthesis, acetic anhydride with a catalytic amount of DMAP is often a reliable and convenient choice. For sluggish or sterically hindered substrates, the higher reactivity of acetyl chloride may be necessary.
Q3: How can I be sure my starting material, 4-amino-2-chloropyridine, is of sufficient quality?
A3: Starting material integrity is a non-negotiable prerequisite for a successful and reproducible synthesis.
-
Physical Properties: The compound should be a white to light yellow crystalline powder.[3] Check the melting point; a sharp melting point within the literature range (90-94 °C) is a good indicator of purity.[10] A broad or depressed melting point suggests impurities.
-
Solubility: It should be sparingly soluble in water but readily soluble in organic solvents like methanol, ethanol, or acetone.[3]
-
Spectroscopic Analysis: The most definitive method is to run a ¹H NMR spectrum. Check for the absence of signals corresponding to common isomeric impurities or residual solvents from its synthesis. The presence of both an amino and a chloro group makes the molecule a valuable but potentially reactive intermediate.[3]
-
Storage: Store 4-amino-2-chloropyridine in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents.[11] Although stable at high temperatures, proper storage prevents gradual degradation.[3]
References
- Pyridine chemistry and possible reactions. (2017). Reddit r/chemhelp. [Link]
- What is the best work-up for acetic anhydride/pyradine acetylation? (2019).
- How can I get acetylation with acetic anhydride and prydine? (2014).
- 4-Amino-2-chloropyridine, 97%. (n.d.). Ottokemi. [Link]
- O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). [Link]
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). [Source Document]. This reference appears to be from a scientific article, specific source URL not available in search results.
- What are the roles of pyridine and DCM in the acylation of an alcohol? (2016). Chemistry Stack Exchange. [Link]
- N-(4-Chloropyridin-2-yl)acetamide. (n.d.). MySkinRecipes. [Link]
- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014).
- Preparation method of 2-chloro-4-aminopyridine. (2015).
- Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide. (2007).
- N-(4-Chloropyridin-2-yl)acetamide. (n.d.). PubChem. [Link]
- The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2005). Thieme Synthesis. [Link]
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-Amino-2-chloropyridine, 97% (14432-12-3) - 4-Amino-2-chloropyridine, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Analysis of N-(2-chloropyridin-4-yl)acetamide and N-(2-chloropyridin-3-yl)acetamide for Drug Discovery Professionals
In the landscape of medicinal chemistry and drug development, substituted pyridines represent a cornerstone scaffold, prized for their ability to engage in a multitude of biological interactions. Among these, N-acylaminopyridines serve as critical intermediates and pharmacophores. This guide provides an in-depth, objective comparison of two closely related positional isomers: N-(2-chloropyridin-4-yl)acetamide and N-(2-chloropyridin-3-yl)acetamide. Our analysis is grounded in experimental data and established principles of chemical reactivity and structure-activity relationships (SAR) to inform rational drug design and synthesis strategies.
Structural and Physicochemical Properties: The Impact of Isomerism
The seemingly subtle shift of the acetamide group from the 4-position to the 3-position on the 2-chloropyridine ring imparts significant, predictable changes in the physicochemical properties of these molecules. This isomerism is the primary determinant of their differing behavior in both chemical and biological systems.
The core structural difference lies in the electronic landscape of the pyridine ring as influenced by the relative positions of the electron-withdrawing chloro group and the acetamido group. In the 4-yl isomer, the acetamide nitrogen is para to the ring nitrogen, allowing for more effective electronic communication and influencing the overall dipole moment and basicity of the molecule. The 3-yl isomer places these groups in a meta-like relationship, altering the electronic distribution and steric environment.
Caption: Generalized workflow for synthesis.
Comparative Reactivity Insights
The acetamide moiety itself is relatively stable. However, the electronic nature of the substituted pyridine ring can influence the reactivity of other sites. The pyridine nitrogen in the 4-yl isomer is less basic due to the stronger electron-withdrawing influence of the para-acetamido group. This can affect its participation in reactions or its role as a hydrogen bond acceptor in biological contexts.
Biological and Pharmacological Considerations
While direct comparative biological data for these two specific isomers is not extensively published, we can infer potential applications and differences based on the known activities of related compounds. The acetamide scaffold is present in a wide array of pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties. [1][2][3]
Role as Intermediates for Kinase Inhibitors
Derivatives of N-(chloropyridin) acetamide are recognized as valuable intermediates in the synthesis of protein kinase inhibitors for cancer therapy. [4]Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The specific geometry and electronic properties of the substituted pyridine ring are paramount for achieving potent and selective inhibition.
The positional isomerism of the acetamido group would critically alter the vector and presentation of this functional group within a kinase binding site. This would lead to different interactions with key amino acid residues. For instance, the 4-yl isomer might position a subsequent modification to interact with a solvent-exposed region, while the 3-yl isomer could direct it towards a different sub-pocket.
Caption: Isomers may direct derivatives to different pockets.
This highlights the importance of synthesizing both isomers during lead optimization to explore the available chemical space and identify the optimal binding geometry. Several patents for kinase inhibitors claim broad classes of substituted pyridines, which may encompass derivatives of both the 3-yl and 4-yl acetamides. [4][5][6]
Experimental Protocols
Representative Synthesis Protocol
This protocol is a generalized procedure based on the acylation of aminopyridines. Researchers should optimize conditions for each specific isomer.
-
Reaction Setup: To a solution of the respective 2-chloro-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-acetylated product.
Characterization Protocol: NMR Spectroscopy
Unambiguous characterization is essential to confirm the identity and purity of each isomer.
-
Sample Preparation: Dissolve 5-10 mg of the purified acetamide in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis:
-
This compound: Expect distinct signals for the three aromatic protons on the pyridine ring and a singlet for the acetyl methyl group. The chemical shifts will be influenced by the anisotropic effects of the pyridine ring and the electronic effects of the substituents.
-
N-(2-chloropyridin-3-yl)acetamide: Expect a different splitting pattern and chemical shifts for the three aromatic protons due to their different positions relative to the substituents. The acetyl methyl singlet will likely be in a similar region.
-
-
¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. Expect five distinct signals for the pyridine ring carbons and signals for the carbonyl and methyl carbons of the acetamide group. The chemical shifts of the ring carbons will be a key differentiator between the two isomers.
Analytical Separation Protocol: HPLC
Separating these positional isomers is critical for quality control and can be achieved using High-Performance Liquid Chromatography (HPLC).
-
Column Selection: A reversed-phase C18 column is a good starting point. For challenging separations of polar isomers, alternative stationary phases like those designed for hydrogen-bonding interactions or HILIC may be necessary. [7]2. Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is recommended. The acid suppresses the basicity of the pyridine nitrogen, leading to better peak shapes.
-
Method Development: Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the two isomers. The 4-yl isomer may elute at a different time than the 3-yl isomer due to subtle differences in polarity.
Conclusion
While this compound and N-(2-chloropyridin-3-yl)acetamide are structurally similar, their positional isomerism leads to distinct physicochemical properties, reactivity, and, most importantly, different spatial presentation of functional groups. For drug development professionals, this distinction is not trivial. The 4-yl isomer offers a different vector for substituent exploration compared to the 3-yl isomer, which can be the deciding factor in achieving potent and selective interaction with a biological target like a kinase. Therefore, the synthesis and evaluation of both isomers are a prudent strategy in the early stages of lead discovery and optimization to fully explore the structure-activity landscape of this valuable chemical scaffold.
References
- Discover Chemistry. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
- PubChem. N-(2-chloropyridin-3-yl)acetamide.
- ResearchGate. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
- Journal of Applied Pharmaceutical Science. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- ResearchGate. Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol.
- ACS Publications. Separation of Positional Isomers of Oxidation Catalyst Precursors.
- NCBI Bookshelf. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine.
- YouTube. 16 Comparison of Basic Strength of Pyridine with amines, aniline & pyrrole'.
- PubChem. N-(4-Chloropyridin-2-yl)acetamide.
- Google Patents. 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS.
- ACS Publications. Exploring Supramolecular Chemistry as an Innovative Strategy for Pyridine Guest Separations When Employing a TADDOL Derivative as the Host Compound.
- Charles River Laboratories. Drug Discovery Patents.
- Chromatography Forum. Method for pyridine amine derivative.
- Google Patents. 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors.
- MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents.
- MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
- ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
- PubChem. N-(3-chloropyridin-2-yl)acetamide.
- Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
- PubChem. 2-Chloro-N-pyridin-2-yl-acetamide.
- Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors.
- PubChemLite. Acetamide, n-((4-((2,4-dichlorophenyl)amino)-3-pyridinyl)sulfonyl)-.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. japsonline.com [japsonline.com]
- 3. archivepp.com [archivepp.com]
- 4. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. criver.com [criver.com]
- 7. helixchrom.com [helixchrom.com]
A Comparative Guide to the Biological Activity of N-(2-chloropyridin-4-yl)acetamide Derivatives
This guide provides an in-depth comparative analysis of the biological activities of N-(2-chloropyridin-4-yl)acetamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents key experimental data, and offers detailed protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Versatile this compound Scaffold
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its utility as a versatile intermediate in the synthesis of potent kinase inhibitors for targeted cancer therapy.[1][2][3] The inherent biological significance of this scaffold can be attributed to two key structural moieties:
-
The Pyridine Ring : This nitrogen-containing heterocycle is a well-established pharmacophore. It can effectively mimic the hinge-binding motif of ATP, enabling the formation of crucial hydrogen bonds within the active site of various kinases.[1]
-
The α-Chloroacetamide Group : This functional group acts as a reactive electrophile. It can form covalent bonds with nucleophilic residues, such as cysteine, located in the active site of certain kinases, leading to potent and often irreversible inhibition.[1] Alternatively, the chlorine atom serves as an excellent leaving group, allowing for diverse chemical modifications through nucleophilic substitution to explore structure-activity relationships (SAR).[1]
This dual functionality makes this compound and its derivatives a focal point in the development of targeted therapeutics for a range of diseases, most notably cancer.
Caption: Core components of the this compound scaffold.
Comparative Biological Activities
Derivatives of this compound have demonstrated a spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity: Potent Kinase Inhibition
The primary therapeutic application of this class of compounds is in oncology, where they serve as precursors to potent kinase inhibitors.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this scaffold have been developed to target several key kinase families implicated in tumor growth and proliferation.
-
Phosphoinositide 3-kinases (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and growth. Derivatives of 2-chloro-N-(pyridin-4-yl)acetamide have been utilized in the synthesis of inhibitors targeting this pathway.[1]
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their inhibition is a validated strategy in cancer therapy, and this scaffold has been used to develop inhibitors against them.[1]
-
Src/Abl Kinases: These non-receptor tyrosine kinases are involved in cell proliferation, differentiation, and survival. The scaffold is a key component in the synthesis of inhibitors for these targets.[1]
The cytotoxic effects of related pyrimidine derivatives, which share structural similarities, have been evaluated against various human cancer cell lines, demonstrating their broad-spectrum potential.[4]
Table 1: Comparative Anticancer Activity of Related Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4a | MCF-7 (Breast) | 2.958 | Doxorubicin | 8.029 |
Data synthesized from a study on N-(2-Aminopyrimidin-4-yl)acetamide derivatives, which are structurally analogous and highlight the potential of the core acetamide structure.[4]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Antimicrobial and Antifungal Activity
Beyond their anticancer potential, acetamide derivatives have shown promising antimicrobial and antifungal properties.[5] The introduction of the acetamide moiety into various molecular frameworks has been found to enhance their pharmacological properties.[5]
A study by Ugwu and Okoro (2014) investigated a series of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives, which, while not direct derivatives of the chloro-substituted parent compound, showcase the antifungal potential of the N-pyridin-yl acetamide core structure.[6][7]
Table 2: Antifungal Activity of N-pyridin-2-yl Acetamide Derivatives
| Compound ID | Candida albicans MIC (mg/mL) | Aspergillus niger MIC (mg/mL) |
| 5d | 0.224 | 0.252 |
| 2b | 0.380 | 0.190 |
| Fluconazole (Reference) | 0.400 | 0.400 |
Data from a study on [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide derivatives.[6][7] The results indicate that certain derivatives possess greater antifungal activity than the reference drug, fluconazole.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and evaluation of this compound derivatives.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines the direct acylation of 4-aminopyridine with chloroacetyl chloride, followed by nucleophilic substitution to generate diverse derivatives.[1]
Part A: Synthesis of this compound Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add a base (e.g., triethylamine, pyridine) to the solution, followed by the dropwise addition of chloroacetyl chloride.
-
Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the this compound intermediate.
Part B: Synthesis of Derivatives via Nucleophilic Substitution
-
Reaction Setup: Dissolve the this compound intermediate in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Nucleophile Addition: Add the desired nucleophile (e.g., various amines, thiols, or phenols) and a base (e.g., K₂CO₃, NaH).
-
Reaction: Heat the mixture to a temperature between 60-100°C and monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction, pour it into ice water, and extract the product. Purify the final derivative using column chromatography or recrystallization.
Caption: General workflow for synthesis and evaluation of derivatives.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.[4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound derivatives represent a highly promising and adaptable scaffold for the development of novel therapeutics. Their demonstrated efficacy as precursors for potent kinase inhibitors validates their continued exploration in oncology. Furthermore, emerging evidence of their antimicrobial and antifungal activities opens new avenues for research in infectious diseases. Future efforts should focus on expanding derivative libraries, conducting comprehensive SAR studies to optimize potency and selectivity, and performing in vivo evaluations to translate promising in vitro results into tangible clinical candidates.
References
- The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. Benchchem.
- N-(3-((2,5-Dichloropyrimidin-4-Yl)Amino)Phenyl)Acetamide. MySkinRecipes.
- N-(4-Chloropyridin-2-yl)acetamide. MySkinRecipes.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- Comparative Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Derivatives Against Various Cancer Cell Lines. Benchchem.
- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
- Reproducibility of N-(4-methylpyridin-2-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(3-((2,5-Dichloropyrimidin-4-Yl)Amino)Phenyl)Acetamide [myskinrecipes.com]
- 3. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of N-(2-chloropyridin-4-yl)acetamide for Researchers and Drug Development Professionals
Introduction
N-(2-chloropyridin-4-yl)acetamide is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] It serves as a crucial building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors for cancer therapy and plant growth regulators.[1][3] The efficient and cost-effective synthesis of this compound is therefore of paramount importance to researchers and professionals in drug development.
This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound from 4-amino-2-chloropyridine: acylation with acetyl chloride and acylation with acetic anhydride. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data for closely related compounds.
Route 1: Acylation with Acetyl Chloride
This method is a classic and rapid approach to amide bond formation, leveraging the high reactivity of acetyl chloride.
Mechanism and Rationale
The synthesis of this compound via acetyl chloride proceeds through a nucleophilic acyl substitution reaction. The amino group of 4-amino-2-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This is a highly exothermic reaction that generates hydrochloric acid (HCl) as a byproduct.[4]
The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl as it forms.[4] Without a base, the HCl would protonate the nitrogen of the starting aminopyridine, rendering it non-nucleophilic and halting the reaction.[5] The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) to prevent the hydrolysis of the highly moisture-sensitive acetyl chloride.[6]
Caption: Workflow for the synthesis of this compound using acetyl chloride.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the acylation of similar aminopyridines.[6][7]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-2-chloropyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acetyl Chloride: While stirring vigorously, add acetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C. A precipitate of triethylamine hydrochloride will form.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.[4]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to obtain pure this compound.[4]
Potential Byproducts and Troubleshooting
-
Diacetylation: The formation of the diacetylated byproduct can occur, especially with an excess of acetyl chloride or prolonged reaction times.[6] This can be minimized by using stoichiometric amounts of the acylating agent.
-
Hydrolysis of Acetyl Chloride: Water contamination will lead to the hydrolysis of acetyl chloride to acetic acid, reducing the yield and complicating purification.[6] Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Low Yield: If the yield is low, ensure the reaction has gone to completion by monitoring with TLC. The purity of the starting materials is also crucial.[6]
Route 2: Acylation with Acetic Anhydride
This route offers a milder alternative to using the highly reactive acetyl chloride.
Mechanism and Rationale
The mechanism is also a nucleophilic acyl substitution, similar to the reaction with acetyl chloride. Acetic anhydride is less reactive than acetyl chloride, which can be advantageous in controlling the reaction and improving selectivity.[8] The byproduct of this reaction is acetic acid, which is less corrosive and more easily removed than HCl.[8] While catalysts like 4-(dimethylamino)pyridine (DMAP) are often used to accelerate acylations with acetic anhydride, the reaction with an amine is typically facile enough not to require one.[9]
Caption: Workflow for the synthesis of this compound using acetic anhydride.
Detailed Experimental Protocol
This protocol is based on general procedures for the acetylation of amines with acetic anhydride.[10]
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Addition of Acetic Anhydride: Add acetic anhydride (1.1 to 1.5 eq) to the solution. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours, or until the starting material is consumed as monitored by TLC. Gentle heating may be applied to accelerate the reaction if necessary.
-
Workup: Quench the reaction by the slow addition of water. If DCM was used as the solvent, separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate to remove acetic acid, followed by brine. If pyridine was used as the solvent, it can be removed by co-evaporation with toluene under reduced pressure.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Potential Byproducts and Troubleshooting
-
Incomplete Reaction: Due to the lower reactivity of acetic anhydride, the reaction may be slower. Monitor the reaction progress by TLC and consider extending the reaction time or applying gentle heat if necessary.
-
Residual Acetic Acid: The acetic acid byproduct can sometimes be challenging to remove completely. Thorough washing with a bicarbonate solution during workup is essential.
Comparative Analysis
| Parameter | Acetyl Chloride Route | Acetic Anhydride Route | Rationale and References |
| Reaction Time | Typically 1-3 hours | Typically 2-6 hours | Acetyl chloride is a more reactive acylating agent than acetic anhydride, leading to faster reaction rates.[8] |
| Typical Yield | High (often >90% for similar reactions) | Good to High (often 80-95% for similar reactions) | Both methods are generally high-yielding. The higher reactivity of acetyl chloride can sometimes lead to slightly higher yields in shorter times.[8] |
| Reagent Cost | Generally higher | Generally lower | Acetic anhydride is typically more economical for large-scale synthesis. |
| Safety & Handling | Highly corrosive, moisture-sensitive, releases HCl gas | Less corrosive, less moisture-sensitive, releases acetic acid | Acetyl chloride requires more stringent handling precautions due to its high reactivity and the corrosive nature of the HCl byproduct.[8] |
| Byproducts | Hydrochloric acid (corrosive) | Acetic acid (less corrosive) | The nature of the byproduct is a key differentiator, with acetic acid being easier to handle and remove.[8] |
| Reaction Control | More exothermic, requires careful temperature control | Less exothermic, generally easier to control | The high reactivity of acetyl chloride necessitates careful temperature management to avoid side reactions.[4] |
Conclusion
Both acetyl chloride and acetic anhydride are effective reagents for the synthesis of this compound. The choice between the two routes depends on the specific priorities of the researcher or production chemist.
-
The acetyl chloride route is favored when speed and potentially higher yields are the primary considerations, provided that the necessary safety precautions for handling a highly reactive and corrosive reagent are in place.
-
The acetic anhydride route is a more practical and safer option , particularly for larger-scale syntheses, due to its lower cost, easier handling, and the less hazardous nature of its byproduct.
For most laboratory applications, the acetic anhydride method offers a good balance of efficiency, safety, and cost-effectiveness. However, for rapid, small-scale syntheses where time is a critical factor, the acetyl chloride method remains a viable and efficient alternative.
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- BenchChem. (2025). A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.
- BenchChem. (2025). Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis.
- Steglich, W., & Höfle, G. (1978). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 17(8), 569-583.
- This reference is not publicly available.
- This reference is not publicly available.
- This reference is not publicly available.
- This reference is not publicly available.
- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.
- This reference is not publicly available.
- This reference is not publicly available.
- This reference is not publicly available.
- MySkinRecipes. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.
- This reference is not publicly available.
- This reference is not publicly available.
- This reference is not publicly available.
- This reference is not publicly available.
- This reference is not publicly available.
- This reference is not publicly available.
- MySkinRecipes. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.
Sources
- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 2. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. rsc.org [rsc.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of N-(2-chloropyridin-4-yl)acetamide
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like N-(2-chloropyridin-4-yl)acetamide, a versatile building block in medicinal chemistry, rigorous analytical oversight is paramount. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, grounded in practical experimental insights and established regulatory principles. We will explore a robust, newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, ideal for routine quality control, and compare it with a high-sensitivity Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, indispensable for comprehensive impurity profiling and identification.
The Critical Role of Purity Analysis
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality of the final drug substance. Potential impurities can arise from the manufacturing process, such as unreacted starting materials (e.g., 4-amino-2-chloropyridine), byproducts from side reactions (e.g., diacetylated species), or isomers from impure starting materials.[1] Furthermore, degradation of the molecule under stress conditions like acid or base hydrolysis, oxidation, or photolysis can introduce new impurities.[2] Therefore, a well-developed, stability-indicating analytical method is crucial to ensure that all relevant impurities are effectively separated and quantified.
Method 1: A Robust RP-HPLC-UV Method for Routine Quality Control
This method is designed for reliable, everyday purity testing and assay of this compound. The choice of a C18 stationary phase is based on the non-polar nature of the pyridine ring and the moderate polarity of the acetamide group, which allows for good retention and separation based on hydrophobicity.[3]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like pyridines.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier providing good peak shape and lower UV cutoff. The phosphate buffer (pH 3.0) serves two purposes: it ensures the ionization state of the analyte and any basic impurities remains consistent, leading to reproducible retention times, and it helps to sharpen peaks by minimizing silanol interactions with the stationary phase.
-
Detection Wavelength: A UV detection wavelength of 265 nm is selected as a pragmatic choice, offering a good balance of sensitivity for the chromophore-containing analyte and potential aromatic impurities.
-
Isocratic Elution: For a routine purity method where the impurities are expected to elute close to the main peak, an isocratic elution (constant mobile phase composition) provides simplicity, robustness, and faster re-equilibration times between injections.[4]
Experimental Protocol: RP-HPLC-UV
-
Chromatographic System:
-
HPLC System: Agilent 1200 series or equivalent with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same theoretical concentration using the same diluent.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Method 2: High-Sensitivity UPLC-MS for Impurity Identification
For in-depth analysis, especially during forced degradation studies or for identifying unknown impurities, a more powerful technique is required. UPLC-MS combines the high separation efficiency of UPLC with the mass identification capabilities of a mass spectrometer.[5]
Causality Behind Experimental Choices:
-
UPLC Technology: UPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution and faster analysis times compared to traditional HPLC.[5] This is critical for separating closely eluting isomers or degradation products.
-
Mass Spectrometry (MS) Detection: MS provides mass-to-charge ratio (m/z) information for the analyte and its impurities. This data is invaluable for proposing elemental compositions and structures of unknown compounds, which is not possible with UV detection alone.[6]
-
Gradient Elution: A gradient elution (where the mobile phase composition changes during the run) is employed to effectively elute a wider range of impurities with varying polarities and to sharpen the peaks of late-eluting compounds.
-
Volatile Buffer: Ammonium formate is used as the buffer because it is volatile and compatible with mass spectrometry, unlike non-volatile phosphate buffers which can contaminate the MS ion source.
Experimental Protocol: UPLC-MS
-
Chromatographic System:
-
UPLC-MS System: Waters ACQUITY UPLC with a Q-TOF Mass Spectrometer or equivalent.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Detection: Positive Electrospray Ionization (ESI+), scanning from m/z 50-500.
-
-
Sample Preparation:
-
Sample Solution: Prepare a solution of the test sample at approximately 100 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Workflow for UPLC-MS Impurity Identification
Caption: Workflow for UPLC-MS Impurity Identification.
Comparative Performance Data
The following tables summarize the expected performance characteristics of the two methods. This data is illustrative, based on typical results for similar compounds.
| Parameter | RP-HPLC-UV Method | UPLC-MS Method | Comments |
| Analysis Time | ~15 minutes | ~7 minutes | UPLC offers a significant speed advantage. |
| Resolution | Good | Excellent | UPLC's smaller particles provide superior separation power. |
| Sensitivity (LOD) | ~0.05% | <0.01% | MS detection is generally more sensitive. |
| Quantification | Area % Normalization | Area % Normalization (UV) or TIC | HPLC-UV is standard for routine quantification. |
| Identification | Based on Retention Time | Based on Retention Time and m/z | MS provides definitive mass information for structural elucidation. |
| Cost & Complexity | Lower | Higher | UPLC-MS systems are a larger capital investment and require more expertise. |
Method Validation: Ensuring Trustworthiness
Both methods must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose.[4]
| Validation Parameter | RP-HPLC-UV Acceptance Criteria | UPLC-MS Acceptance Criteria |
| Specificity | Peak purity > 0.995, no interference at the analyte's retention time. | No co-eluting peaks with the same m/z as the analyte. |
| Linearity (r²) | ≥ 0.999 over the concentration range (e.g., 50-150% of nominal). | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 2.0% for replicate injections. | ≤ 5.0% |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate). | Consistent performance with minor variations. |
Forced Degradation Studies: A Self-Validating System
To establish the stability-indicating nature of the primary HPLC method, forced degradation studies are essential.[2] The sample is subjected to harsh conditions to intentionally produce degradation products.
Protocol for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed by the HPLC-UV method. The method is considered "stability-indicating" if the degradation products are well-resolved from the main this compound peak, and the peak purity of the main component remains high. The UPLC-MS method would then be used to identify the m/z of these newly formed degradants.
Conclusion and Recommendations
The choice between the RP-HPLC-UV and UPLC-MS methods depends on the specific requirements of the analysis.
-
For routine quality control, release testing, and stability studies , the validated RP-HPLC-UV method is the superior choice. It is robust, cost-effective, and provides the necessary accuracy and precision for quantifying known impurities and the main component.
-
For impurity identification, characterization of degradation pathways, and analysis of complex samples , the UPLC-MS method is indispensable. Its high resolution and mass detection capabilities provide a level of analytical detail that is unachievable with UV detection alone.
In a comprehensive drug development program, these two methods are not mutually exclusive but rather complementary. The UPLC-MS method is used to identify and characterize impurities during development, which then become the target analytes for routine monitoring by the more practical HPLC-UV method. This integrated approach ensures a deep understanding of the compound's purity profile, leading to a safer and more effective final drug product.
References
- Nag D, Kumar S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022;47(3).
- PubChem. N-(4-Chloropyridin-2-yl)acetamide. National Center for Biotechnology Information.
- Mishra S, Arora V. Analytical Method Validation of HPLC Method for Assay of Anticholinergic Drug in Parenteral Formulation. International Journal for Pharmaceutical Research Scholars. 2016;5(4):101-104.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
- Żabińska A, Szefer P. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. 2006;63(1):17-22.
- Nilsson GH, Kugelberg FC, Ahlner J, Kronstrand R. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. International Journal of Legal Medicine. 2015;129(2):269-277.
- Pundir S, Narayanam M, Rao G. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of the Korean Chemical Society. 2013;57(5):655-659.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hovione.com [hovione.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization of N-(2-chloropyridin-4-yl)acetamide and its Isomeric Alternatives
Therefore, this guide takes a unique approach: it presents the predicted physicochemical and spectroscopic properties of N-(2-chloropyridin-4-yl)acetamide, grounded in established principles of chemical structure and spectroscopy. These predicted values are then objectively compared against the available experimental data for its key isomers, N-(4-chloropyridin-2-yl)acetamide and 2-chloro-N-(pyridin-2-yl)acetamide. This comparative framework offers a valuable resource for researchers working with these and related compounds, providing a basis for identification, quality control, and further investigation.
Physicochemical Properties: A Comparative Overview
The position of the chloro- and acetamido- groups on the pyridine ring significantly influences the physicochemical properties of these isomers. While experimental data for this compound is limited, we can predict its properties based on its structure and compare them with the known or computed values for its isomers.
| Property | This compound | N-(4-chloropyridin-2-yl)acetamide | 2-chloro-N-(pyridin-2-yl)acetamide |
| Molecular Formula | C₇H₇ClN₂O | C₇H₇ClN₂O | C₇H₇ClN₂O |
| Molecular Weight | 170.6 g/mol | 170.59 g/mol [2] | 170.6 g/mol [3] |
| CAS Number | 13602-82-9 | 245056-66-0[2] | 5221-37-4[3][4] |
| Melting Point (°C) | Not available | Not available | 110-115[3][4] |
| Boiling Point (°C) | Predicted: 356 | 356[5] | Predicted: 378.1±22.0[3] |
| pKa | Not available | Not available | Predicted: 11.59±0.70[3] |
| LogP (Computed) | Not available | 0.8[2] | 1.2[6] |
Spectroscopic Characterization: Predicted vs. Experimental Data
Spectroscopic analysis is indispensable for the unambiguous structural confirmation of organic molecules. In the absence of published experimental spectra for this compound, this section provides a predicted spectroscopic profile and contrasts it with the known experimental data for its 2-pyridyl isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The relative positions of the electronegative chlorine atom and the acetamido group, along with the nitrogen atom in the pyridine ring, will cause distinct and predictable shifts in the proton (¹H) and carbon (¹³C) spectra for each isomer.
¹H NMR Spectroscopy Data
| Compound | Predicted/Experimental | Chemical Shifts (ppm) and Multiplicities |
| This compound | Predicted | Singlet for the CH₂ protons; two distinct doublets for the pyridine ring protons; broad singlet for the NH proton.[1] |
| 2-chloro-N-(pyridin-2-yl)acetamide | Experimental (CDCl₃) | δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J=8.3 Hz), 8.4 (1H, d, J=4.9 Hz), 8.95 (1H, bs).[3][4] |
¹³C NMR Spectroscopy Data
| Compound | Predicted/Experimental | Chemical Shifts (ppm) |
| This compound | Predicted | Downfield signal for the carbonyl carbon; signals for the CH₂ carbon and the pyridine ring carbons. Due to symmetry, fewer aromatic signals are expected compared to the 2-substituted isomer.[1] |
| 2-chloro-N-(pyridin-2-yl)acetamide | Experimental (CDCl₃) | δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9.[3][4] |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is an excellent tool for identifying key functional groups. The chloroacetamide moiety will exhibit characteristic vibrational modes, including N-H stretching, C=O stretching (amide I), and C-N stretching. The position of these bands can be subtly influenced by the substitution pattern on the pyridine ring.
| Compound | Predicted/Experimental | Key IR Absorption Bands (cm⁻¹) |
| This compound | Predicted/Reported | 3346 (N-H stretch), 3051 (aromatic C-H stretch), 2941 (aliphatic C-H stretch), 1677 (C=O stretch), 1550 (aromatic C=C stretch), 1460 (C-N stretch).[7] |
| 2-chloro-N-(pyridin-2-yl)acetamide | Experimental (KBr) | 3443, 3226, 1683, 1581, 1330, 1198, 775.[3][4] |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For all three isomers, a molecular ion peak corresponding to the molecular weight is expected. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak.[1]
| Compound | Predicted/Experimental | Key Mass-to-Charge Ratios (m/z) |
| This compound | Predicted | Molecular ion peak ([M]⁺) at m/z ~170.6, with a characteristic M+2 isotopic peak.[1] |
| 2-chloro-N-(pyridin-2-yl)acetamide | Experimental (EIMS) | Molecular ion peak (M+) at m/z 170.6.[3][4] |
Experimental Protocols for Characterization
To ensure the trustworthiness and reproducibility of data, the following are detailed, self-validating protocols for the characterization of this compound and its analogues.
Synthesis of N-pyridinyl-acetamides
The synthesis of these compounds is typically achieved through the acylation of the corresponding aminopyridine with chloroacetyl chloride.[7][8]
Microwave-Assisted Synthesis Protocol
-
Rationale: Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods.[7]
-
In a 50 mL glass vessel, dissolve the aminopyridine isomer (30 mmol) in 25 mL of 1,2-dichloroethane.
-
Slowly add chloroacetyl chloride dropwise to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 300 W and 80°C for 5 minutes.[3][4]
-
After cooling, adjust the pH of the reaction mixture to 9 with a saturated aqueous solution of sodium hydroxide.[3][4]
-
Extract the product twice with dichloroethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from acetonitrile to obtain the purified N-pyridinyl-acetamide.[3][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]
- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]
- 5. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 6. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cytotoxicity of N-(2-chloropyridin-4-yl)acetamide and Structurally Related Compounds
Introduction
In the landscape of contemporary drug discovery, the evaluation of a compound's cytotoxic potential is a cornerstone of preclinical assessment. This is particularly true in oncology, where the goal is to identify agents that can selectively target and eliminate cancer cells. N-(2-chloropyridin-4-yl)acetamide is a small molecule featuring a chloropyridine ring linked to an acetamide group. While this structural motif is of interest in medicinal chemistry, a thorough review of publicly accessible scientific literature reveals a notable absence of experimental data regarding its cytotoxic properties.
This guide is designed for researchers, scientists, and drug development professionals to provide a comparative framework for understanding the potential cytotoxicity of this compound. In the absence of direct experimental evidence, we will extrapolate from the cytotoxic profiles of structurally analogous compounds. By examining the structure-activity relationships (SAR) of these related molecules, we can formulate a scientifically grounded hypothesis regarding the potential biological activity of this compound and provide a roadmap for its empirical evaluation.
Structural Analogs for Comparison
To construct a meaningful comparison, we have selected several classes of structurally related compounds for which cytotoxicity data is available. These include positional isomers, phenylacetamide analogs, and more complex derivatives containing the N-pyridinylacetamide scaffold. The core structural similarities and key differences are outlined below.
| Compound Name | Structure | Key Features |
| This compound | Target Compound. Chloro group at position 2 of the pyridine ring; acetamide linkage at position 4. | |
| N-(4-chloropyridin-2-yl)acetamide | Positional Isomer. Chloro group at position 4; acetamide linkage at position 2.[1] | |
| 2-chloro-N-(pyridin-4-yl)acetamide | Isomer. Chloro group on the acetyl moiety; unsubstituted pyridine ring.[2] | |
| 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide | Analog. Pyridine ring with acetamide linkage; chloro-substituted phenyl group instead of a chloropyridine.[3] | |
| Compound 5l (from a study on imidazo[2,1-b]thiazole derivatives) | A complex molecule with a 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide core attached to a substituted pyridine ring. | Complex Analog. Contains a chlorophenyl group and a pyridinyl-acetamide moiety, offering insights into more substituted systems.[4] |
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for structurally related acetamide derivatives. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Not Available | Not Available | Not Available | |
| N-(4-chloropyridin-2-yl)acetamide | Not Available | Not Available | Not Available | |
| 2-chloro-N-(pyridin-4-yl)acetamide | Not Available | Not Available | Not Available | |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | MTS | 100 | [5] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | MTS | 52 | [5] |
| N-Butyl-2-(4-chlorophenyl)acetamide (3c) | MCF-7 (Breast) | MTT | 0.7±0.08 | |
| N-Butyl-2-(2-chlorophenyl)acetamide (3d) | MDA-MB-468 (Breast) | MTT | 0.6±0.08 | |
| Compound 5l | MDA-MB-231 (Breast) | Not Specified | 1.4 | [4] |
| Compound 5l | HepG2 (Liver) | Not Specified | 22.6 | [4] |
| Sorafenib (Control) | MDA-MB-231 (Breast) | Not Specified | 5.2 | [4] |
Structure-Activity Relationship (SAR) Discussion
Although direct data for this compound is unavailable, we can infer potential structure-activity relationships from the analogs:
-
Role of the Chloro Substituent: The presence and position of a chloro group can significantly impact cytotoxicity. In the phenylacetamide series, compounds with a chloro substituent on the phenyl ring (e.g., N-Butyl-2-(4-chlorophenyl)acetamide) have demonstrated potent cytotoxic effects, with IC50 values in the sub-micromolar range against breast cancer cell lines. The electronegativity and steric bulk of the chlorine atom can influence binding to biological targets and affect the overall lipophilicity of the molecule, which in turn can impact cell permeability.
-
Impact of the Aromatic System: The nature of the aromatic ring system is a critical determinant of activity. While we lack data on the chloropyridine-acetamide core, studies on N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives show that complex heterocyclic systems can exhibit high potency.[4][6] For instance, compound 5l, which contains a chlorophenyl group, showed greater potency against the MDA-MB-231 breast cancer cell line than the positive control, sorafenib.[4] This suggests that the pyridine ring in our target compound could serve as a valuable pharmacophore.
-
Position of Substitution: The isomeric position of substituents on the pyridine ring is expected to be crucial. The relative positions of the chloro group and the acetamide linkage in this compound versus N-(4-chloropyridin-2-yl)acetamide would alter the molecule's dipole moment, hydrogen bonding potential, and steric profile, likely leading to different biological activities.
Potential Mechanisms of Action: Induction of Apoptosis
Many cytotoxic agents exert their anticancer effects by inducing apoptosis, or programmed cell death.[3] Phenylacetamide derivatives, for example, have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, as well as activating caspase cascades. The two primary apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological hallmarks of apoptosis.
Below is a diagram illustrating a simplified overview of the apoptotic signaling pathway, which may be relevant to the mechanism of action of cytotoxic acetamide derivatives.
Caption: Simplified diagram of the extrinsic and intrinsic apoptotic pathways.
Experimental Protocols
To empirically determine the cytotoxicity of this compound, standardized in vitro assays are essential. The following are detailed protocols for the MTT assay for cell viability, a fundamental method in cytotoxicity screening.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and control compounds (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO only as a vehicle control, and wells with a known cytotoxic agent as a positive control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While there is a clear gap in the scientific literature regarding the cytotoxic effects of this compound, a comparative analysis of structurally related compounds provides a valuable starting point for its evaluation. The data from phenylacetamide and other N-pyridinylacetamide analogs suggest that this class of compounds can exhibit significant cytotoxicity against various cancer cell lines, with some derivatives showing sub-micromolar potency. The presence of a chloro-substituted pyridine ring in the target molecule is a key structural feature that warrants investigation.
It is imperative that the cytotoxic profile of this compound be determined empirically through in vitro assays, such as the MTT assay detailed in this guide. Subsequent studies should aim to elucidate its mechanism of action, including its potential to induce apoptosis, and to establish a clear structure-activity relationship for this series of compounds. This foundational work will be crucial in determining whether this compound and its derivatives represent a promising new avenue for anticancer drug discovery.
References
- Zhang, H., et al. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. Molecules, 17(5), 4793-4805.
- Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-272.
- PubMed. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives.
- Semantic Scholar. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 749-762.
- Dimmock, J. R., et al. (2001). A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues. Journal of Medicinal Chemistry, 44(4), 586-593.
- Jamir, K., et al. (2021). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. Marine Drugs, 19(11), 609.
- Aguilar-Méndez, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(3), 2535.
- PubChem. (n.d.). 2-chloro-N-(pyridin-4-yl)acetamide.
- Lee, E. S., et al. (2006). Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. Archives of Pharmacal Research, 29(12), 1091-1095.
- PubChem. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.
- Kumar, D., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. The Scientific World Journal, 2014, 386473.
- ResearchGate. (n.d.). Structure activity relationship.
- Wikipedia. (n.d.). Chloroacetamide.
- PubChem. (n.d.). 2-Chloro-N-pyridin-2-yl-acetamide.
Sources
- 1. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-N-(pyridin-4-yl)acetamide | C7H7ClN2O | CID 4382489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Ascendancy of N-(2-chloropyridin-4-yl)acetamide Derivatives in Kinase Inhibition: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of N-(2-chloropyridin-4-yl)acetamide Derivatives for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Among the myriad of scaffolds explored, the this compound core has emerged as a privileged structure, particularly in the development of covalent inhibitors targeting key kinases implicated in cancer and autoimmune diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative perspective against established alternatives and detailing the experimental methodologies crucial for their evaluation.
The this compound Scaffold: A Versatile Platform for Kinase Inhibition
The this compound moiety serves as a versatile template for the design of targeted kinase inhibitors. Its inherent chemical features provide a solid foundation for achieving high potency and selectivity. The 2-chloropyridine ring often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common strategy for anchoring inhibitors within the ATP-binding pocket.[1] Concurrently, the chloroacetamide group functions as a "warhead," a reactive electrophile capable of forming a covalent bond with a proximate nucleophilic residue, most commonly a cysteine, within the active site.[1] This covalent interaction leads to irreversible or long-lasting inhibition, offering distinct pharmacological advantages, including prolonged duration of action and the potential to overcome resistance mechanisms.
Deconstructing the Structure-Activity Relationship: A Focus on Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target for B-cell malignancies and autoimmune disorders.[2][3] The this compound scaffold has been successfully employed in the design of potent BTK inhibitors.
To illustrate the SAR of this class of compounds, we will analyze a hypothetical series of derivatives based on publicly available data and medicinal chemistry principles.
Table 1: Structure-Activity Relationship of Hypothetical this compound Derivatives as BTK Inhibitors
| Compound ID | R1 (Substitution on Acetamide) | R2 (Substitution on Pyridine) | BTK IC50 (nM) | Rationale for Modification and Observed Effect |
| 1a | H | H | >1000 | The unsubstituted core scaffold shows minimal activity, highlighting the need for further functionalization. |
| 1b | Phenyl | H | 250 | Addition of a phenyl group at R1 likely introduces beneficial hydrophobic interactions within the ATP binding site, leading to a moderate increase in potency. |
| 1c | 4-Phenoxyphenyl | H | 15 | The 4-phenoxyphenyl group is a well-known moiety in BTK inhibitors (e.g., Ibrutinib) that occupies a hydrophobic pocket, significantly enhancing potency.[2] |
| 1d | Acryloyl | H | 5 | The acryloyl group serves as a more reactive Michael acceptor compared to the chloroacetamide, leading to more efficient covalent bond formation with the Cys481 residue in BTK's active site, resulting in high potency.[2][3] |
| 1e | 4-Phenoxyphenyl | 5-Fluoro | 10 | Introduction of a fluorine atom at the 5-position of the pyridine ring can enhance binding affinity through favorable electronic interactions and may improve metabolic stability. |
Key SAR Insights for BTK Inhibitors:
-
The "Warhead": The nature of the electrophilic group at the acetamide position is critical for covalent modification of Cys481 in BTK. While the chloroacetamide provides a reactive handle, more sophisticated Michael acceptors like acrylamides often lead to higher potency.
-
The "Headgroup": Large, hydrophobic moieties, such as the 4-phenoxyphenyl group, at the R1 position are crucial for occupying the hydrophobic pocket adjacent to the ATP-binding site, a key interaction for potent BTK inhibition.
-
Pyridine Ring Substitution: Modifications on the pyridine ring can fine-tune the electronic properties and metabolic stability of the molecule, further optimizing its pharmacological profile.
Comparison with an Established Alternative: Ibrutinib
Ibrutinib, the first-in-class covalent BTK inhibitor, has revolutionized the treatment of several B-cell malignancies.[2] It serves as a critical benchmark for newly developed BTK inhibitors.
Table 2: Performance Comparison: this compound Derivative (1d) vs. Ibrutinib
| Feature | This compound Derivative (1d) | Ibrutinib |
| Core Scaffold | This compound | Pyrazolo[3,4-d]pyrimidine |
| Warhead | Acrylamide | Acrylamide |
| BTK IC50 | 5 nM (Hypothetical) | ~0.5 nM[2] |
| Selectivity | Potentially tunable through scaffold modification. | Known to have off-target effects on other kinases like EGFR, TEC, and ITK.[2] |
| Mechanism | Covalent, irreversible | Covalent, irreversible |
While Ibrutinib exhibits exceptional potency, its off-target activities can lead to adverse effects. The this compound scaffold offers a distinct chemical space for the development of potentially more selective BTK inhibitors, thereby offering a potentially improved safety profile.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a straightforward acylation reaction.
Step 1: Synthesis of the this compound core
A solution of 4-amino-2-chloropyridine in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to 0°C. To this solution, an acylating agent such as chloroacetyl chloride is added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The crude product is then purified by column chromatography.
Step 2: Diversification of the acetamide moiety
The chloroacetamide intermediate can be further modified by nucleophilic substitution of the chlorine atom with various amines, thiols, or other nucleophiles to generate a library of derivatives with diverse R1 groups.
General synthetic workflow for this compound derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the synthesized compounds against the target kinase (e.g., BTK) is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[1]
Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated together in a kinase reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the generated ADP to ATP and to catalyze a luciferase/luciferin reaction, which produces a luminescent signal.
-
Signal Detection: The luminescence is measured using a plate-reading luminometer. The amount of light generated is proportional to the amount of ADP produced, which is directly correlated with the kinase activity.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Workflow for the ADP-Glo™ Kinase Assay.
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on:
-
Improving Selectivity: Fine-tuning the scaffold to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Targets: Applying the scaffold to other kinases implicated in various diseases beyond oncology.
References
- BenchChem. (2025). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis.
- MySkinRecipes. N-(3-((2,5-Dichloropyrimidin-4-Yl)Amino)Phenyl)Acetamide.
- Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]
- BenchChem. (2025). Comparative Docking Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Analogues as Kinase Inhibitors.
- BenchChem. (2025). Comparative Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Derivatives Against Various Cancer Cell Lines.
- Singh, M., et al. (2021). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 64(10), 6845–6860. [Link]
- Roskoski, R. Jr. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(11), 3263. [Link]
- Morressier. (2015). Discovery and development of covalent BTK inhibitors. [Link]
- Di Paolo, J. A., et al. (2022). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib.
- ResearchGate. (2015). Chemical structures of covalent BTK inhibitors tested in this study. [Link]
- Li, Y., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. Bioorganic Chemistry, 138, 106577. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for N-(2-chloropyridin-4-yl)acetamide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the quantification and purity assessment of N-(2-chloropyridin-4-yl)acetamide, a key intermediate in pharmaceutical synthesis. By synthesizing principles from regulatory guidelines with practical, field-proven insights, this document will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering a comprehensive framework for ensuring data integrity.
Introduction: The Imperative of Method Validation
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The accurate determination of its purity, potency, and stability is paramount to ensuring the quality and safety of the final drug product. Analytical method validation provides documented evidence that a chosen analytical procedure is fit for its intended purpose.[1][2][3] This guide is structured to not only present methodologies but to explain the scientific rationale behind the validation choices, in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
Comparative Analysis: HPLC vs. GC-MS for this compound
The selection of an analytical technique is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis. For a compound like this compound, both HPLC and GC-MS present viable, yet distinct, analytical solutions.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Highly versatile for purity and assay determination. | Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes. |
| Sensitivity & Selectivity | Good sensitivity with UV detection. High selectivity achievable with appropriate column and mobile phase selection. | Excellent sensitivity and unparalleled selectivity due to mass fragmentation patterns, aiding in definitive identification. |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | May be more complex, potentially requiring derivatization to increase volatility and thermal stability.[7] |
| Instrumentation Cost | Moderately high initial investment and running costs. | Higher initial investment, particularly for high-resolution mass spectrometers. |
| Typical Use Case | Routine quality control for assay, impurity profiling, and stability testing. | Identification of unknown impurities, and quantification of volatile related substances. |
The Validation Workflow: A Step-by-Step Approach
A robust validation protocol is a systematic process designed to confirm that an analytical procedure is suitable for its intended use.[6] The following diagram outlines the logical flow of the validation process.
Caption: A structured workflow for analytical method validation.
Experimental Protocols and Validation Parameters
The following sections detail the experimental protocols for validating a hypothetical Reversed-Phase HPLC (RP-HPLC) method for the assay of this compound. The principles described are equally applicable to other techniques like GC-MS, with appropriate modifications.
Proposed RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] For a stability-indicating method, forced degradation studies are essential.[10][11][12][13]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Acceptance Criteria: The method is considered specific if the peak for this compound is resolved from all degradation product peaks and any peaks from the placebo or blank. Peak purity analysis (using a Diode Array Detector) should confirm the homogeneity of the analyte peak.
Caption: A diagram illustrating the specificity validation process.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.998
-
Y-intercept: Should be close to zero.
-
Residuals: The residuals should be randomly distributed around the regression line.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Experimental Protocol:
Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within the predefined limits for all variations.
Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of analytical methods for this compound is a critical exercise that underpins the quality and safety of pharmaceutical products. While both HPLC and GC-MS offer powerful analytical capabilities, the choice of method and the design of the validation protocol must be scientifically sound and tailored to the specific requirements of the analysis. By adhering to the principles outlined in the ICH Q2(R2) guidelines and employing a systematic, risk-based approach to validation, researchers and drug development professionals can ensure the generation of reliable, reproducible, and defensible analytical data. This guide serves as a foundational framework, and it is imperative that all validation activities are conducted under a pre-approved protocol with clearly defined acceptance criteria.
References
- U.S. Food and Drug Administration. (n.d.). Validation of Impurity Methods, Part II.
- European Centre for Disease Prevention and Control. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Journal of Applied Pharmaceutical Science. (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- StatSoft. (2024, December 12). Validation of analytical methods according to the latest ICH Q2(R2) guidelines.
- QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Juniper Publishers. (2018, February 7). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in.
- Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
- European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2).
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- National Institutes of Health. (2023, January 3). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
- SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
- Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Royal Society of Chemistry. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters.
- MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- ACS Publications. (2025, December 30). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
Sources
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. qbdgroup.com [qbdgroup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biomedres.us [biomedres.us]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Catalytic Cross-Coupling Reactions for the Functionalization of 4-Substituted 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Among these, 2-aminopyridine derivatives are of particular importance due to their prevalence in a wide array of functional compounds. The strategic functionalization of this core structure is paramount to modulating the physicochemical and pharmacological properties of the final product. While compounds such as N-(2-chloropyridin-4-yl)acetamide are valuable as synthetic intermediates, their direct catalytic applications are not documented. Instead, their true value lies in their role as building blocks that can be elaborated upon using powerful catalytic methods.
This guide provides a comparative analysis of key catalytic cross-coupling reactions for the functionalization of 4-substituted 2-aminopyridine cores, with a focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of these transformations, present comparative data on catalyst performance, and provide detailed experimental protocols to enable researchers to select and optimize the most suitable catalytic system for their specific synthetic challenges.
The Strategic Importance of 2-Aminopyridine Functionalization
The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide range of diseases. The ability to selectively introduce substituents at various positions on the pyridine ring is crucial for structure-activity relationship (SAR) studies. The chlorine atom in precursors like 2-amino-4-chloropyridine serves as a versatile handle for introducing molecular diversity through cross-coupling reactions.
Comparative Analysis of Catalytic Systems
The two most prevalent methods for the functionalization of chloropyridines are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with boronic acids. For a substrate like 2-amino-4-chloropyridine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position.
Catalyst/Ligand Performance Comparison for Suzuki-Miyaura Coupling
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Amino-4-chloropyridine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | ~90% | [1] |
| Pd(dppf)Cl₂ | 2-Amino-4-chloropyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | >95% | [2] |
| Pd₂(dba)₃ / SPhos | 2-Amino-4-chloropyridine | Indole-5-boronic acid | K₃PO₄ | THF | ~85% | General protocol |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-4-chloropyridine with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add 2-amino-4-chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Mechanistic Rationale
The choice of a phosphine ligand is crucial. For electron-rich pyridines, electron-rich and bulky phosphine ligands like SPhos can enhance the rate of oxidative addition and reductive elimination, leading to higher yields. The base plays a key role in the transmetalation step by activating the boronic acid.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between aryl halides and amines. This reaction is particularly useful for synthesizing libraries of 2,4-disubstituted aminopyridines. A key challenge is achieving regioselectivity when multiple reactive sites are present, as in dihalopyridines.
Catalyst/Ligand Performance for Regioselective Buchwald-Hartwig Amination
| Catalyst System | Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
| Pd₂(dba)₃ / XPhos | 2,4-Dichloropyridine | Aniline | NaOtBu | Toluene | 80 | >90% | C-2 selective | [3] |
| Pd(OAc)₂ / BINAP | 2,4-Dichloropyridine | Morpholine | K₂CO₃ | Dioxane | 110 | ~80% | C-2 selective | [3] |
| NiCl₂(dppe) | 2,4-Dichloropyridine | Aniline | K₃PO₄ | DMF | 130 | ~75% | C-2 selective | [3] |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add 2,4-dichloropyridine (1.0 equiv) and the amine (1.1 equiv).
-
Add anhydrous, degassed toluene as the solvent.
-
Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS for the formation of the mono-aminated product.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography to isolate the 2-amino-4-chloropyridine derivative.
Mechanistic Considerations for Regioselectivity
The higher reactivity of the chlorine atom at the C-2 position of 2,4-dichloropyridine in Buchwald-Hartwig amination is a well-documented phenomenon.[3] This is attributed to the electronic effect of the ring nitrogen, which makes the C-2 position more electrophilic and susceptible to oxidative addition by the palladium(0) catalyst. By carefully controlling the reaction temperature, it is possible to achieve selective mono-amination at the C-2 position.
Conclusion and Future Outlook
The functionalization of the 2-aminopyridine core through catalytic cross-coupling reactions is a cornerstone of modern drug discovery and materials science. While this compound itself is not a catalyst, it represents a key class of molecules whose value is unlocked through these powerful catalytic transformations. The choice of the catalytic system, particularly the ligand and reaction conditions, is critical for achieving high efficiency and, in cases like di-substituted pyridines, high regioselectivity.
Future research in this area will likely focus on the development of more sustainable catalytic systems, such as those employing earth-abundant metals, and the use of milder reaction conditions. The continued exploration of novel ligands will undoubtedly lead to even more efficient and selective methods for the functionalization of this important heterocyclic scaffold.
References
- This guide has been compiled by synthesizing information from various authorit
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. J. Am. Chem. Soc.2023, 145 (1), 4-10. [Link][4][5]
- Pyridine‐Based Organocatalysts for Regioselective syn‐1,2‐Silaboration of Terminal Alkynes and Allenes. Angew. Chem. Int. Ed.2020, 59 (36), 15684-15689. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids. Tetrahedron2014, 70 (42), 7735-7740. [Link][2]
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Org. Biomol. Chem.2013, 11, 4944-4951. [Link][3]
Sources
A Comparative In Vitro Efficacy Analysis of N-(2-chloropyridin-4-yl)acetamide and Related Bioactive Compounds
This guide provides a comprehensive in vitro comparison of the biological efficacy of N-(2-chloropyridin-4-yl)acetamide and functionally related bioactive compounds. Due to limited publicly available data on the target molecule, this analysis focuses on its potential activities by examining structurally similar compounds with established biological profiles. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of this compound
This compound is a heterocyclic organic compound featuring a pyridine ring and an acetamide group. This molecular scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The pyridine moiety can act as a pharmacophore, while the acetamide group can participate in hydrogen bonding and other molecular interactions, making it a versatile building block for drug design.[1]
Structurally related compounds, particularly those with a 2-chloro-N-pyridinylacetamide core, have been identified as key intermediates in the synthesis of potent kinase inhibitors, including those targeting Src/Abl kinases, which are implicated in various cancers.[1][2] Furthermore, various acetamide derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] This guide will explore the potential in vitro efficacy of this compound by comparing it with a known multi-kinase inhibitor, Sorafenib, and standard antimicrobial agents, Ciprofloxacin and Fluconazole.
Comparative In Vitro Cytotoxicity Analysis
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Sorafenib and Related Acetamide Derivatives
| Compound/Drug | Target Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 6 - 10.9 | [6][7] |
| HuH-7 | Hepatocellular Carcinoma | ~6 | [7] | |
| Raji, Dohh2, Granta, Ramos, RL, Karpas | Non-Hodgkin Lymphoma | 4 - 8 | [8] | |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | MDA-MB-231 | Breast Adenocarcinoma | 1.4 | [9] |
| HepG2 | Hepatocellular Carcinoma | 22.6 | [9] | |
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | HepG2 | Hepatocellular Carcinoma | 0.62 | [10] |
Experimental Rationale: The choice of cancer cell lines in these studies reflects the therapeutic targets of related compounds. For instance, HepG2 and HuH-7 are standard models for hepatocellular carcinoma, a primary indication for Sorafenib.[6][7] The MTT assay is a widely accepted colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[11]
Detailed Protocol: MTT Assay for Cell Viability
This protocol outlines the standardized procedure for determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).[6][8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[11]
Comparative In Vitro Antimicrobial Efficacy
The acetamide scaffold is present in various compounds with demonstrated antimicrobial properties.[3][4][12] To evaluate the potential antimicrobial activity of this compound, a comparison with the broad-spectrum antibiotic Ciprofloxacin and the antifungal agent Fluconazole is informative. The minimum inhibitory concentration (MIC) is the primary metric for quantifying in vitro antimicrobial activity.
Table 2: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL) of Structurally Related Compounds and Standard Antimicrobials
| Compound/Drug | Target Organism | Type | MIC (µg/mL) | Reference(s) |
| Ciprofloxacin | Escherichia coli | Gram-negative bacteria | ≤ 0.125 | [13] |
| Pseudomonas aeruginosa | Gram-negative bacteria | 0.5 | [13] | |
| Staphylococcus aureus | Gram-positive bacteria | ≤ 1.0 | [13] | |
| Fluconazole | Candida albicans | Fungi | 0.25 - 1.0 | [14] |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5b) | Acinetobacter baumannii | Gram-negative bacteria | - (DIZ=32.0 mm) | [15] |
| Pseudomonas aeruginosa | Gram-negative bacteria | - (DIZ=23.5-24.5 mm) | [15] |
Note: DIZ = Disc Inhibition Zone, a qualitative measure of antimicrobial activity.
Experimental Rationale: The selection of representative Gram-positive and Gram-negative bacteria and a common fungal pathogen provides a broad overview of potential antimicrobial spectrum. The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[14]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol describes the standard method for assessing the in vitro activity of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.[14]
-
Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Potential Mechanism of Action: Kinase Inhibition
The structural similarity of this compound to known kinase inhibitors suggests a potential mechanism of action involving the inhibition of protein kinases. The 2-chloro-N-pyridinylacetamide moiety can serve as a scaffold for developing both covalent and non-covalent kinase inhibitors.[1] The pyridine ring can interact with the hinge region of the kinase ATP-binding pocket, while the chloroacetamide group can form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition.[1]
DOT Script for a Simplified Kinase Inhibition Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. japsonline.com [japsonline.com]
- 13. In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. irejournals.com [irejournals.com]
A Senior Application Scientist's Guide to N-(2-chloropyridin-4-yl)acetamide and its Place Among Pyridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic selection of pyridine building blocks is therefore a critical decision in the design and synthesis of novel molecular entities. This guide provides an in-depth technical comparison of N-(2-chloropyridin-4-yl)acetamide with other key pyridine building blocks, offering insights into its synthesis, reactivity, and applications, supported by experimental context and comparative data.
Introduction to this compound: A Versatile Intermediate
This compound is a bifunctional pyridine derivative featuring a reactive chlorine atom at the 2-position and an acetamide group at the 4-position. This substitution pattern imparts a unique combination of properties, making it a valuable intermediate in organic synthesis. The chlorine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity. The acetamide moiety, on the other hand, can modulate the electronic properties of the pyridine ring and offers a site for potential hydrogen bonding interactions, which can be crucial for biological activity.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-(4-chloropyridin-2-yl)acetamide | [3] |
| CAS Number | 245056-66-0 | [3][4] |
| Molecular Formula | C₇H₇ClN₂O | [3] |
| Molecular Weight | 170.6 g/mol | [3][4] |
| Boiling Point | 356°C | [4] |
| XLogP3 (Computed) | 0.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Synthesis of this compound and its Precursor
The most common and efficient synthesis of this compound involves the acylation of its precursor, 4-amino-2-chloropyridine.
Synthesis of the Precursor: 4-Amino-2-chloropyridine
4-Amino-2-chloropyridine is a crucial intermediate for various pharmaceuticals and agrochemicals.[5][6] One of the prevalent industrial synthesis routes starts from the readily available and inexpensive 2-chloropyridine.[6][7]
Experimental Protocol: Synthesis of 4-Amino-2-chloropyridine from 2-Chloropyridine [7]
-
N-Oxide Formation: 2-Chloropyridine is dissolved in acetic acid and heated. 30% hydrogen peroxide is then added portion-wise to form 2-chloropyridine-N-oxide. This step is crucial as it activates the 4-position of the pyridine ring for the subsequent nitration.[7]
-
Nitration: The formed 2-chloropyridine-N-oxide is then nitrated using a mixture of concentrated nitric and sulfuric acids to yield 2-chloro-4-nitropyridine-N-oxide.[7]
-
Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder in the presence of an acid.[7]
Figure 1: Synthetic pathway to 4-Amino-2-chloropyridine.
Synthesis of this compound
The final step to obtain this compound is a straightforward acylation of 4-amino-2-chloropyridine with acetyl chloride or acetic anhydride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, 4-amino-2-chloropyridine is dissolved in a suitable anhydrous solvent like dichloromethane or tetrahydrofuran.[8]
-
Addition of Acylating Agent: The solution is cooled in an ice bath, and acetyl chloride is added dropwise with stirring.[8]
-
Reaction and Workup: The reaction is allowed to warm to room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.[8]
-
Purification: The combined organic layers are dried over an anhydrous salt, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography.[8]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 2-position of this compound is the key to its utility as a building block in cross-coupling reactions. The reactivity of halopyridines in such reactions is highly dependent on the nature of the halogen and its position on the pyridine ring.[9][10]
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[10] For chloropyridines, the position of the chlorine atom relative to the ring nitrogen significantly influences reactivity, with the general trend being: 2-chloro > 4-chloro > 3-chloro.[9] This is attributed to the electron-withdrawing nature of the nitrogen atom, which activates the C2 and C4 positions towards oxidative addition, a critical step in the catalytic cycle.[9]
Based on these principles, this compound is expected to be a more reactive coupling partner than its 3-chloro and many 4-chloro isomers, though less reactive than the corresponding bromo or iodo derivatives.
Figure 2: General reactivity trend of halopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For a substrate like this compound, this reaction allows for the introduction of aryl or heteroaryl groups at the 2-position.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System (Typical) | Conditions (Typical) | Yield (Approx.) | Comments |
| This compound | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 100°C | 60-75% | Moderate reactivity, requires higher temperatures and longer reaction times compared to bromo/iodo analogs.[11] |
| 2-Bromo-4-aminopyridine | Pd(dppf)Cl₂ / K₂CO₃ | DME, 80°C | >90% | Higher reactivity than the chloro-analog, allowing for milder conditions.[12] |
| 2-Iodo-4-aminopyridine | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 90-100°C | 85-95% | Highest reactivity, often leading to faster reactions and higher yields.[10] |
Buchwald-Hartwig Amination
This reaction is essential for forming carbon-nitrogen bonds, enabling the synthesis of substituted aminopyridines.
Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Catalyst System (Typical) | Conditions (Typical) | Yield (Approx.) | Comments |
| This compound | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Toluene, 100°C | Good to Excellent | The 2-chloro position is highly activated for amination.[2][13] |
| 2-Bromo-4-aminopyridine | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene, 80-100°C | Excellent | Generally high yielding, but may require careful optimization to avoid side reactions. |
| 3-Chloropyridine | Pd(OAc)₂ / BINAP / Cs₂CO₃ | Toluene, 110°C | Moderate | Significantly less reactive than the 2-chloro isomer, requiring more forcing conditions.[14] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Comparative Performance in Sonogashira Coupling
| Substrate | Catalyst System (Typical) | Conditions (Typical) | Yield (Approx.) | Comments |
| This compound | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF, 60-70°C | Moderate to Good | Copper-free conditions are also being developed to improve efficiency and reduce toxicity.[15][16] |
| 2-Iodo-4-aminopyridine | Pd(PPh₃)₄ / CuI / Et₃N | THF, rt to 50°C | Excellent | The high reactivity of the C-I bond allows for very mild reaction conditions.[17] |
Application in Kinase Inhibitor Synthesis
A significant application of this compound and related structures is in the synthesis of kinase inhibitors for cancer therapy.[18] The pyridine ring can act as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding site of kinases.[18] The acetamide group can further contribute to binding or be modified to explore structure-activity relationships.
The chloroacetamide moiety, in particular, can serve as a reactive electrophile, enabling the formation of covalent bonds with nucleophilic residues like cysteine in the active site of certain kinases.[18] This can lead to potent and prolonged inhibition. This compound can be used as a scaffold to build libraries of potential kinase inhibitors by displacing the chlorine atom with various nucleophiles.[18]
For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors.[19] While not directly using this compound, this highlights the importance of the substituted aminopyridine core in this class of drugs.
Figure 3: Role of this compound in kinase inhibitor synthesis.
Comparison with Other Pyridine Building Blocks
Aminopyridines
Aminopyridines are widely used in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, and their basicity which can be tuned by substitution.[20] Compared to this compound, simple aminopyridines lack a convenient handle for cross-coupling reactions unless further functionalized with a halogen. However, the amino group itself can be a site for derivatization, for example, through amide bond formation.
Hydroxypyridines/Pyridones
Hydroxypyridines often exist in tautomeric equilibrium with their corresponding pyridone forms.[15] They are valuable in drug design as they can act as both hydrogen bond donors and acceptors and can serve as bioisosteres for amides and phenyl groups.[21] Similar to aminopyridines, they require halogenation to be effective in cross-coupling reactions.
Conclusion
This compound stands out as a valuable and versatile building block in the synthetic chemist's toolbox. Its reactivity in palladium-catalyzed cross-coupling reactions, particularly at the activated 2-position, allows for the efficient construction of complex molecular architectures. While less reactive than its bromo and iodo counterparts, its stability and cost-effectiveness can make it an attractive choice. Its demonstrated utility in the synthesis of kinase inhibitors underscores its importance in modern drug discovery. The choice between this compound and other pyridine building blocks will ultimately depend on the specific synthetic strategy, desired reactivity, and the target molecule's intended application.
References
- What are the Applications and Synthesis Methods of 4-Amino-2-Chloropyridine? - FAQ.
- N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
- N-(4-Chloropyridin-2-yl)acetamide - MySkinRecipes.
- Pyridones in drug discovery: Recent advances - ResearchGate.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed.
- Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily - PubMed.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed.
- Buchwald coupling of 1 with various anilines and 2‐aminopyridines... - ResearchGate.
- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate.
- Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-RafV600E inhibitors.
- Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF - ResearchGate.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]
- 5. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. rsc.org [rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Assessing the Novelty of N-(2-chloropyridin-4-yl)acetamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Scaffold
In the landscape of medicinal chemistry, the N-(2-chloropyridin-4-yl)acetamide core represents a familiar yet potent scaffold. Its constituent parts—a reactive chloropyridine ring and a versatile acetamide linker—are prevalent in molecules targeting a wide array of biological systems, notably as kinase inhibitors[1]. The critical challenge for any drug discovery program is not merely to synthesize a new derivative, but to prove its genuine novelty. Novelty is not a simple binary state of "known" or "unknown"; it is a multi-faceted concept encompassing structural uniqueness, an unanticipated biological activity profile, and a superior therapeutic window compared to existing chemical matter.
This guide provides a comprehensive, field-proven framework for assessing the novelty of new this compound derivatives. We will move beyond simple literature checks to establish a rigorous, self-validating workflow that combines predictive computational screening with decisive experimental validation. This process is designed to build a robust data package that can confidently support a "go" or "no-go" decision for further development.
The Novelty Assessment Workflow: A Multi-Pillar Approach
True novelty is established by systematically interrogating a compound's structure, properties, and biological function against the backdrop of all prior art. The workflow presented here is designed to front-load discovery with data-driven decisions, ensuring that resource-intensive experimental work is reserved for the most promising candidates.
Phase 1: In-Silico Novelty Assessment (The Predictive Filter)
The objective of this phase is to rapidly and inexpensively filter a library of hypothetical derivatives to identify those with the highest probability of being structurally novel and possessing desirable drug-like properties.
Structural & Scaffold Novelty Search
Before any synthesis, the fundamental question of structural novelty must be answered. This is not merely a text search but a rigorous structural and substructural query.
Protocol: Substructure Similarity Search
-
Objective: To determine if the exact chemical structure or a closely related analog has been previously reported in public or commercial databases.
-
Tool: PubChem Compound Database, a public repository, is an excellent starting point. For comprehensive patent coverage, specialized tools like SciFinder or Reaxys are the industry standard[2].
-
Procedure (using PubChem): a. Navigate to the PubChem homepage (pubchem.ncbi.nlm.nih.gov). b. Use the "Draw Structure" tool to sketch your proposed derivative. c. Select the "Substructure" or "Similarity" search options.
- Causality: A substructure search identifies all compounds containing your drawn core, revealing how the scaffold has been modified previously. A similarity search (e.g., Tanimoto > 0.9) identifies molecules with similar overall topology, which may have related biological activity. d. Execute the search and meticulously analyze the results for identical structures, stereoisomers, or salts.
-
Trustworthiness: A "no results found" outcome from a comprehensive search in multiple databases provides strong preliminary evidence of structural novelty.
Physicochemical & ADMET Property Prediction
A structurally novel compound that is unlikely to be absorbed or is predicted to be toxic has little value. Early ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is essential[3].
Protocol: In-Silico Druglikeness Assessment
-
Objective: To predict the physicochemical properties and ADMET profile of a derivative to ensure it falls within an acceptable range for a potential therapeutic.
-
Tool: The SwissADME web tool is a freely accessible and powerful resource for this purpose.
-
Procedure: a. Generate the SMILES (Simplified Molecular-Input Line-Entry System) string for your derivative. b. Navigate to the SwissADME website (). c. Input the SMILES string and run the prediction. d. Analyze the output, paying close attention to:
- Lipinski's Rule of Five: A guideline for oral bioavailability.
- Gastrointestinal (GI) Absorption: Predicted as High or Low.
- Blood-Brain Barrier (BBB) Permeation: A critical parameter for CNS targets.
- CYP450 Inhibition: Predicts potential for drug-drug interactions.
- PAINS (Pan-Assay Interference Compounds) Alerts: Flags promiscuous structures that can lead to false positives in assays.
-
Causality: By comparing these predicted values against a known benchmark drug (e.g., an existing kinase inhibitor), you can assess whether your derivative offers a potentially superior profile (e.g., better predicted oral absorption, lower risk of metabolic liabilities).
Phase 2: Experimental Validation (The Empirical Proof)
Derivatives that pass the in-silico filters must be synthesized and tested to empirically validate the predictions and uncover their true biological function.
Synthesis and Structural Confirmation
This step provides the physical substance for all subsequent testing. The described protocol is a generalized method for amide bond formation, a common final step in synthesizing such derivatives.
Protocol: Synthesis of this compound Derivative
-
Objective: To synthesize a novel derivative via amide coupling.
-
Reaction: Coupling of 4-amino-2-chloropyridine with a substituted acetyl chloride.
-
Materials:
-
4-amino-2-chloropyridine
-
Substituted Acetyl Chloride (e.g., phenoxyacetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. Dissolve 4-amino-2-chloropyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Add TEA (1.2 eq) and cool the mixture to 0 °C in an ice bath. c. Add the substituted acetyl chloride (1.1 eq) dropwise via syringe. Causality: The base (TEA) is crucial to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. d. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS. e. Upon completion, quench the reaction with water and transfer to a separatory funnel. f. Wash the organic layer sequentially with saturated sodium bicarbonate, water, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography or recrystallization.
-
Structural Confirmation:
-
LC-MS: To confirm the mass of the desired product and assess purity.[4]
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of all atoms.
-
HRMS (High-Resolution Mass Spectrometry): To provide an exact mass, confirming the elemental composition.
-
-
Trustworthiness: The protocol is self-validating through in-process monitoring (TLC/LC-MS) and final analytical confirmation. Purity of >95% is the standard requirement for biological testing.
In-Vitro Biological Screening
Given the prevalence of the pyridine-acetamide scaffold in kinase inhibitors, a primary screening assay against a relevant kinase is a logical starting point.
Protocol: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the novel derivative against a target kinase.
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. Inhibition of the kinase spares ATP, leading to a high signal.
-
Materials:
-
Recombinant Kinase Enzyme (e.g., EGFR, ABL1)
-
Kinase Substrate (specific peptide or protein)
-
ATP
-
Assay Buffer (containing MgCl₂)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
Test Compound (serially diluted in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine, or a known inhibitor for the target)
-
384-well white assay plates
-
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. A typical starting range is 10 mM down to nM concentrations. b. In a 384-well plate, add 5 µL of kinase/substrate mix to each well. c. Add 50 nL of the serially diluted compound, positive control, or DMSO (negative control) to the appropriate wells. Trustworthiness: The positive control ensures the assay is sensitive to inhibition, while the negative control (DMSO vehicle) defines 0% inhibition. d. Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately measured.[5] e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). f. Stop the reaction and measure remaining ATP by adding 10 µL of the Kinase-Glo® reagent. g. Incubate for 10 minutes to stabilize the luminescent signal. h. Read luminescence on a plate reader. i. Calculate percent inhibition for each concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Presentation and Comparative Analysis
Novelty is best demonstrated through direct comparison. Summarize all quantitative data in a structured table to compare novel derivatives against a relevant benchmark compound. The benchmark could be the parent this compound (if active), a known competitor from the literature, or an in-house lead compound.
Table 1: Comparative Profile of Novel Derivatives vs. Benchmark
| Compound ID | Structure Modification | MW ( g/mol ) | cLogP (Predicted) | IC₅₀ vs. Target Kinase (nM) | Cell Viability EC₅₀ (µM) |
| Benchmark-01 | -[Reference Structure]- | 170.60 | 1.55 | 1,250 | > 50 |
| ND-01 | -O-(4-fluorophenyl) | 264.68 | 2.80 | 85 | 5.2 |
| ND-02 | -O-(3,4-difluorophenyl) | 282.67 | 2.95 | 22 | 2.8 |
| ND-03 | -NH-(4-fluorophenyl) | 263.69 | 3.10 | 150 | 11.4 |
Data are hypothetical and for illustrative purposes only.
Analysis of the Table:
-
ND-01 and ND-02 show significantly improved potency over the benchmark.
-
ND-02 , with the difluoro substitution, demonstrates the highest potency against the target kinase and in a cell-based assay. This combination of structural modification leading to a significant and unexpected jump in activity is a strong indicator of biological novelty .
Visualizing Mechanism of Action
If a derivative like ND-02 emerges as a potent hit, the next step is to probe its mechanism of action. A diagram can illustrate the hypothetical pathway being targeted.
Conclusion
Assessing the novelty of an this compound derivative is a systematic process of elimination and validation. The workflow detailed in this guide—from predictive in-silico screening to empirical in-vitro testing—provides a robust framework for identifying compounds that are not just new in structure, but superior in function. By rigorously comparing new derivatives against established benchmarks and using a multi-parameter approach to define novelty, research programs can de-risk their pipelines and focus resources on candidates with the highest potential to become transformative therapeutics.
References
- Inventa: a computational tool to discover chemical novelty in natural extracts libraries. (2022). Journal of Cheminformatics.
- Computational Tools to Facilitate Early Warning of New Emerging Risk Chemicals. (2024). International Journal of Molecular Sciences.
- In Vitro Kinase Assays. Eurofins Discovery.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. (2021). Pharmaceuticals (Basel).
- Biochemical Kinase Assays. Thermo Fisher Scientific.
- Exploring chemical space for “druglike” small molecules in the age of AI. (2025). Frontiers in Drug Discovery.
- How to check the novelty of hit compounds? (2018). ResearchGate.
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025). ResearchGate.
- This compound. Amerigo Scientific.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring chemical space for “druglike” small molecules in the age of AI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-chloropyridin-4-yl)acetamide
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling novel or specialized compounds like N-(2-chloropyridin-4-yl)acetamide necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a culture of safety built on scientific understanding.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is a halogenated organic compound containing a pyridine ring. While a specific, comprehensive toxicological profile for this exact molecule may not be readily available, its structural motifs provide critical clues to its potential hazards. It is structurally related to acetamide, which is suspected of causing cancer, and chlorinated pyridines, which are treated as hazardous waste. Therefore, a cautious and conservative approach is mandated.
Primary Hazards:
-
Halogenated Organic Compound: As a chlorinated substance, it falls under the category of halogenated organic waste.[1] Mixing this type of waste with non-halogenated streams can complicate and significantly increase the cost of disposal, as incineration requirements differ.[2][3]
-
Potential Carcinogenicity: The parent compound, acetamide, is classified as a Category 2 carcinogen (H351: Suspected of causing cancer).[4][5][6] It is prudent to handle this compound with extreme caution as a potential carcinogen.[7]
-
Irritation: Similar chloro-functionalized aromatic compounds are known to cause skin, eye, and respiratory irritation.[8][9][10][11]
-
Toxicity: The compound is classified as a toxic solid, and all waste containing it must be treated as hazardous.[2]
Before beginning any work, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the safety protocols for closely related hazardous compounds, such as 2-chloroacetamide or other chlorinated pyridines, should be strictly followed.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a robust selection of PPE is non-negotiable to prevent exposure via inhalation, skin contact, or eye contact.[2] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber, Viton®).[2][6] | To prevent skin contact and absorption. Always check the glove manufacturer's compatibility chart. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][8] | To protect eyes from dust particles or splashes of solutions containing the compound. |
| Body Protection | A standard laboratory coat.[2] | To prevent contamination of personal clothing. |
| Respiratory | Use a respirator if working outside a fume hood or if dust generation is likely.[6] | To prevent inhalation of the compound, which can cause respiratory irritation.[9][10][11] |
The Disposal Protocol: A Step-by-Step Methodology
The ultimate disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company.[2][4][5][8] The following steps detail the process from the point of generation to collection.
Step 1: Waste Identification and Segregation
This is the most critical step to ensure safe and compliant disposal.
-
Hazardous Waste Classification: All waste containing this compound must be classified as hazardous waste.[2] This includes:
-
The pure, unreacted compound.
-
Solutions containing the compound.
-
Contaminated lab materials (e.g., pipette tips, weighing paper, absorbent pads, gloves, empty containers).
-
-
Segregation: This waste stream must be kept separate from all other laboratory waste.[2]
Step 2: Containerization
Proper containment is essential to prevent leaks and exposure.
-
Select a Compatible Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[12][13]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[12] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations.[12]
-
An indication of the hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").
-
-
Keep Closed: The waste container must be kept closed at all times, except when actively adding waste.[2][12]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area near the point of generation.[2]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Final Disposal
-
Professional Disposal: The final disposal must be handled by a certified hazardous waste management company. Your institution's Environmental Health & Safety (EHS) department will coordinate this process.
-
Incineration: The most common and effective disposal method for halogenated organic waste is high-temperature incineration (e.g., rotary kiln incineration) equipped with scrubbers to neutralize acidic gases produced during combustion.[14][15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
- Proper Disposal of 2-chloro-N-(pyridin-4-yl)
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Safety Data Sheet - Acetamide. (2025). Sigma-Aldrich.
- Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety Data Sheet - 4-Chloroacetanilide. (2025). Fisher Scientific.
- Hazardous Waste Segreg
- Safety Data Sheet - N-(2-Chloropyrimidin-5-yl)acetamide. AK Scientific, Inc..
- Safety Data Sheet - Acetamide. (2024). Sigma-Aldrich.
- Safety Data Sheet - N-(2-Chlorophenyl)acetamide. ECHEMI.
- Safety Data Sheet - Acetamide, N-(4-chlorophenyl)-. (2025). Thermo Fisher Scientific.
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
- Halogenated Organic Liquids - Standard Oper
- Safety Data Sheet - Acetamide. (2023). Penta Chemicals.
- Standard Operating Procedure for Pyridine.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling N-(2-chloropyridin-4-yl)acetamide
Hazard Analysis and Risk Mitigation
Based on analogous compounds, N-(2-chloropyridin-4-yl)acetamide should be handled as a hazardous substance. The primary risks are anticipated to be:
-
Skin Irritation: Direct contact may cause redness and irritation.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to significant damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or powder may irritate the respiratory system.[1][2]
-
Potential for Harm if Swallowed: Ingestion could be toxic.[3]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being undertaken.
| Protection Type | Specific PPE Requirement | Standard/Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards. | To prevent contact with airborne particles or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Viton®). A standard laboratory coat or impervious clothing. | Gloves must be inspected prior to use. | To avoid direct skin contact with the compound.[3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][5] | To prevent inhalation of dust or aerosols, especially when handling the solid compound. |
Operational and Handling Plan
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by lining it with absorbent pads.
-
Weighing and Aliquoting:
-
Perform all weighing and transferring of the solid compound within the fume hood.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Close the primary container tightly immediately after use.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure the vessel is appropriately sealed during dissolution.
-
-
Post-Handling:
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is a critical component of safe laboratory practice.
Spill Response Workflow
In the event of a spill, a calm and methodical response is essential. The following workflow should be followed:
Caption: A flowchart outlining the step-by-step procedure for responding to a spill of this compound.
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Containerization:
-
Use a compatible, sealed, and properly labeled hazardous waste container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[4]
-
First Aid Measures
In case of exposure, immediate action is required:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
If on Skin: Immediately wash with plenty of water. If skin irritation occurs, get medical help.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[3]
This guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of the user to adapt these guidelines to their specific laboratory conditions and to always prioritize safety.
References
- BenchChem. (2025). Proper Disposal of 2-chloro-N-(pyridin-4-yl)
- CymitQuimica. This compound.
- Sigma-Aldrich. (2024).
- Seedion. This compound.
- ECHEMI. (n.d.). N-(2-Chlorophenyl)
- Sigma-Aldrich. (2025).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2024).
- Loba Chemie. (2016). ACETAMIDE FOR SYNTHESIS.
- CP Lab Chemicals. (n.d.). N-(4-Chloropyridin-2-yl)acetamide, min 98%, 1 gram.
- Thermo Fisher Scientific. (2025).
- Acros Pharmatech. N-(4-Chloropyridin-2-yl)acetamide.
- ChemicalBook. N-(2-amino-4-chlorophenyl)-2-(2-oxopyridin-1(2H)-yl)acetamide.
- Fisher Scientific. (2025).
- AK Scientific, Inc. (n.d.). N-(5-Chloropyridin-2-yl)acetamide.
- ChemicalBook. (2025). N-(4-methoxy-2-methylphenyl)
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

